Percoll
Description
Properties
CAS No. |
97404-52-9 |
|---|---|
Molecular Formula |
C186H243N29O26S6 |
Molecular Weight |
3493 g/mol |
IUPAC Name |
1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(dipropylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-morpholin-4-ylnaphthalen-2-yl)ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-piperidin-1-ylnaphthalen-2-yl)ethenesulfonamide |
InChI |
InChI=1S/C23H30N4O4S.C23H31N3O3S.C22H28N4O3S.C22H27N3O3S.C21H25N3O4S.C21H27N3O3S.C20H29N3O2.C18H25N3O2.C16H21N3O2/c1-18(17-28)16-26-32(29,30)23(15-24)13-19-2-3-21-14-22(5-4-20(21)12-19)25-6-7-27-8-10-31-11-9-27;1-4-10-26(11-5-2)22-9-8-20-12-19(6-7-21(20)14-22)13-23(15-24)30(28,29)25-16-18(3)17-27;1-17(16-27)15-24-30(28,29)22(14-23)12-18-3-4-20-13-21(6-5-19(20)11-18)26-9-7-25(2)8-10-26;1-17(16-26)15-24-29(27,28)22(14-23)12-18-5-6-20-13-21(8-7-19(20)11-18)25-9-3-2-4-10-25;1-16(15-25)14-23-29(26,27)21(13-22)11-17-2-3-19-12-20(5-4-18(19)10-17)24-6-8-28-9-7-24;1-4-24(5-2)20-9-8-18-10-17(6-7-19(18)12-20)11-21(13-22)28(26,27)23-14-16(3)15-25;1-4-10-23(11-5-2)19-8-6-17(7-9-19)12-18(13-21)20(25)22-14-16(3)15-24;1-4-21(5-2)17-8-6-15(7-9-17)10-16(11-19)18(23)20-12-14(3)13-22;1-12(11-20)10-18-16(21)14(9-17)8-13-4-6-15(7-5-13)19(2)3/h2-5,12-14,18,25-26,28H,6-11,16-17H2,1H3;6-9,12-14,18,25,27H,4-5,10-11,16-17H2,1-3H3;3-6,11-13,17,24,27H,7-10,15-16H2,1-2H3;5-8,11-13,17,24,26H,2-4,9-10,15-16H2,1H3;2-5,10-12,16,23,25H,6-9,14-15H2,1H3;6-12,16,23,25H,4-5,14-15H2,1-3H3;6-9,12,16,24H,4-5,10-11,14-15H2,1-3H3,(H,22,25);6-10,14,22H,4-5,12-13H2,1-3H3,(H,20,23);4-8,12,20H,10-11H2,1-3H3,(H,18,21) |
InChI Key |
RZPNYVYWMSGMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCCN(CCC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CC(CNC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)NCCN3CCOCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCN(CC3)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCOCC3)C#N)CO |
physical_description |
White odorless suspension; [Research Organics MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
Percoll: An In-depth Technical Guide to Density Gradient Separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Percoll, a widely used density gradient medium, and its application in the separation of cells, organelles, and viruses. We will delve into the core principles of this compound-based separation, its physicochemical properties, and detailed protocols for its use in various research and drug development contexts.
The Core Principle: Isopycnic Centrifugation with this compound
This compound is a medium consisting of colloidal silica particles, typically 15-30 nm in diameter, coated with polyvinylpyrrolidone (PVP) or, in the case of this compound PLUS, covalently linked silane.[1] This coating renders the particles non-toxic and ideal for use with biological materials.[1] The principle behind this compound's separation capability lies in isopycnic centrifugation , a technique that separates particles based on their buoyant density.
When subjected to centrifugal force, the heterogeneous size of the this compound particles allows them to sediment and form a smooth, continuous density gradient. Biological materials (cells, organelles, viruses) mixed with the this compound medium will travel through this gradient until they reach a point where their own buoyant density is equal to that of the surrounding medium. At this "isopycnic point," the net force on the particles becomes zero, and they cease to move, forming distinct bands. This allows for the effective separation of different biological components from a heterogeneous mixture.[2]
Key advantages of this compound include its low osmolality, which can be adjusted to physiological conditions, and its low viscosity, which facilitates rapid gradient formation and particle separation.[3]
Physicochemical Properties of this compound and this compound PLUS
The choice between this compound and this compound PLUS often depends on the specific application. This compound PLUS, with its silane-coated particles, offers enhanced stability, a longer shelf life, and very low endotoxin levels, making it particularly suitable for clinical research applications.[3]
Data Presentation: A Comparative Look
Below is a summary of the key quantitative properties of both this compound and this compound PLUS.
| Property | This compound | This compound PLUS |
| Composition | Silica sol with non-dialyzable PVP coating | Silica sol with covalently linked silane |
| Density (g/ml) | 1.130 ± 0.005 | 1.130 ± 0.005 |
| Osmolality (mOsm/kg H₂O) | maximum 25 | maximum 30 |
| Viscosity (cP at 20°C) | maximum 15 | maximum 15 |
| pH (at 20°C) | 9.0 ± 0.5 | 9.4 ± 0.5 |
| Endotoxin (EU/ml) | Not specified | < 2 |
Experimental Protocols: Methodologies for Key Separations
The versatility of this compound allows for two primary types of gradients: discontinuous (step) and continuous . Discontinuous gradients are formed by carefully layering solutions of different this compound concentrations, creating sharp interfaces for cell separation. Continuous gradients, on the other hand, can be pre-formed using a gradient mixer or self-generated by centrifugation of a homogenous this compound solution.[4]
Isolation of Lymphocytes using a Discontinuous this compound Gradient
This protocol is designed for the separation of lymphocytes from other blood components.
Materials:
-
Whole blood collected with an anticoagulant (e.g., heparin)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
1.5 M NaCl
-
15 ml conical tubes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Prepare Stock Isotonic this compound (SIP): Mix 9 parts of this compound with 1 part of 1.5 M NaCl to create a 100% isotonic this compound solution.
-
Prepare this compound Layers:
-
For a 40% solution: Mix 4 ml of SIP with 6 ml of PBS.
-
For an 80% solution: Mix 8 ml of SIP with 2 ml of PBS.
-
-
Create the Gradient:
-
Carefully layer 3 ml of the 80% this compound solution into a 15 ml conical tube.
-
Gently overlay 3 ml of the 40% this compound solution on top of the 80% layer.
-
-
Sample Loading:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 3 ml of the diluted blood on top of the 40% this compound layer.
-
-
Centrifugation: Centrifuge the tubes at 400 x g for 20-30 minutes at room temperature with the brake off.
-
Collection: After centrifugation, lymphocytes will be concentrated at the interface of the 40% and 80% this compound layers. Carefully aspirate this layer for further analysis.
Isolation of Mitochondria using a Continuous this compound Gradient
This protocol is suitable for isolating mitochondria from cultured cells.[5]
Materials:
-
Cultured cells
-
Homogenization buffer (e.g., containing sucrose, mannitol, and HEPES)
-
This compound
-
Differential centrifuge
-
Ultracentrifuge with a fixed-angle rotor
Procedure:
-
Cell Lysis: Harvest and wash the cells, then gently lyse them using a Dounce homogenizer in ice-cold homogenization buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the crude mitochondrial fraction.
-
-
Gradient Preparation: Prepare a self-forming continuous gradient by mixing the crude mitochondrial pellet with an appropriate concentration of this compound (e.g., 23% in homogenization buffer).
-
Ultracentrifugation: Centrifuge the mixture at high speed (e.g., 60,000 x g) for 30 minutes in a fixed-angle rotor. This will simultaneously form the gradient and band the mitochondria at their isopycnic point.
-
Collection: The mitochondrial band, typically appearing as a dense, whitish layer, can be carefully collected by puncturing the side of the tube with a syringe.
Visualizing the Workflow: Graphviz Diagrams
To better illustrate the experimental processes, the following diagrams outline the key steps in preparing this compound gradients and performing cell and organelle separations.
Caption: Workflow for Discontinuous this compound Gradient Preparation.
Caption: Workflow for Mitochondria Isolation with a Continuous this compound Gradient.
Applications in Research and Drug Development
This compound's utility extends across various scientific disciplines, including crucial applications in the drug development pipeline.
Foundational Research
-
Cellular and Subcellular Fractionation: As detailed in the protocols, this compound is fundamental for isolating specific cell populations (e.g., immune cells, stem cells) and organelles (e.g., mitochondria, lysosomes, nuclei) for downstream analysis.[2][6][7]
-
Virology: this compound gradients are employed for the purification of viruses for use in research and as a basis for vaccine development.[8][9][10]
Drug Discovery and Development
-
High-Throughput Screening (HTS): While not a direct HTS method, this compound is used to prepare high-purity cell populations for screening assays. For instance, isolating specific cancer cell subtypes or immune cells for testing the efficacy of drug candidates. The separation of high lipid-producing microalgal mutants using this compound gradients is an example of its application in screening for desired phenotypes.[11]
-
Toxicology Studies: In developmental toxicology, this compound can be used to prepare aggregate cell cultures from fetal tissues. These cultures, which exhibit histotypic reorganization, can then be exposed to potential toxins to assess their effects on cellular growth and maturation.
-
Vaccine Development: The purification of viral particles is a critical step in the manufacturing of many vaccines. This compound density gradients can be used to separate intact virions from cellular debris and other contaminants, ensuring the purity and safety of the final product.[9]
-
Cell Therapy and Regenerative Medicine: this compound is used to isolate and purify specific cell types, such as hematopoietic stem cells from bone marrow, for therapeutic applications.
By providing a reliable and gentle method for separating biological materials, this compound remains an indispensable tool for researchers and professionals in the life sciences and plays a vital, albeit often preparatory, role in the advancement of new therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsup.net [labsup.net]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Mitochondrial Purification via this compound Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid method for the separation of functional lymphoid cell populations of human and animal origin on PVP-silica (this compound) density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aslo.org [aslo.org]
- 9. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Percoll: A Comprehensive Technical Guide to Composition, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Percoll is a widely utilized density gradient medium essential for the separation and purification of cells, organelles, and viruses. Its unique properties, including low viscosity, low osmolarity, and non-toxic nature, make it an invaluable tool in various life science research and drug development applications. This technical guide provides an in-depth overview of this compound's core composition, physicochemical properties, and detailed protocols for its application in density gradient centrifugation.
Core Composition and Physicochemical Properties
This compound consists of colloidal silica particles, with a diameter of 15–30 nm, coated with polyvinylpyrrolidone (PVP).[1][2][3] This PVP coating is crucial as it renders the silica particles non-toxic and minimizes their interaction with biological materials.[2][3] The PVP is firmly bound to the silica particles, forming a monomolecular layer.[2][3]
The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in creating precise density gradients.
| Property | Value | Notes |
| Composition | Colloidal silica particles (15-30 nm diameter) coated with polyvinylpyrrolidone (PVP) in water (23% w/w).[1][2][3] | The PVP coating is non-dialyzable.[4][5] |
| Density | 1.130 ± 0.005 g/mL.[2][3][6] | This is the density of the undiluted this compound solution. |
| Viscosity | ≤ 15 cP (at 20°C).[2][5] | Low viscosity allows for rapid gradient formation and particle separation.[2][3][4][6] |
| Osmolality | ≤ 25 mOsm/kg H₂O.[2][3] | The low osmolality allows for adjustment to physiological conditions without significant interference from the medium itself.[2][3][6] |
| pH | 9.0 ± 0.5 (at 20°C).[2][5] | This compound is stable within a pH range of 5.5 to 10.0. Gelling may occur at a pH below 5.5.[2][4][5] |
| Conductivity | ≤ 100 mS/m.[2][3] |
Key Features and Advantages
This compound offers several distinct advantages for density gradient centrifugation:
-
Low Osmolality : Allows for the creation of iso-osmotic gradients, which is critical for maintaining the viability and integrity of cells and organelles during separation.[2][3][4][6][7]
-
Low Viscosity : Facilitates rapid formation of gradients and allows for shorter centrifugation times.[2][3][4][6]
-
Non-Toxic : The PVP coating ensures that this compound is biocompatible and does not damage cells, allowing for the recovery of viable and functional biological materials.[1][2][3][4][5]
-
Stable Gradients : this compound forms stable gradients that can be prepared in advance and stored for weeks without significant changes in their shape.[1]
-
Impermeable to Membranes : this compound does not penetrate biological membranes, ensuring that the buoyant density of the separated particles remains unchanged during centrifugation.[2][3][6]
Experimental Protocols
Preparation of Isotonic this compound Solution (Stock Isotonic this compound - SIP)
To prevent osmotic stress on cells, this compound must be made isotonic before use. This is achieved by adding a concentrated salt solution or cell culture medium.
Methodology:
-
To prepare a stock isotonic this compound (SIP) solution for mammalian cells, mix 9 parts of this compound (e.g., 90 mL) with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium (e.g., 10 mL).[1]
-
For subcellular organelles or viruses that may aggregate in the presence of salts, prepare the SIP by mixing 9 parts of this compound with 1 part of 2.5 M sucrose.[1]
-
Thoroughly mix the solution by inversion.
-
For precise applications, it is recommended to verify the final osmolality of the SIP solution using an osmometer and adjust as necessary with sterile water or the appropriate concentrated salt/sucrose solution.[1] A typical target osmolality for mammalian cells is around 290-340 mOsm/kg H₂O.[3][6][8]
Formation of this compound Gradients
This compound gradients can be formed in two primary ways: by creating pre-formed discontinuous (step) or continuous gradients, or by allowing the gradient to form in situ during centrifugation (self-generating gradients).
This method is commonly used for the separation of different cell types, such as peripheral blood mononuclear cells (PBMCs).
Methodology for Monocyte Isolation:
-
Prepare a stock of 100% iso-osmotic this compound by mixing 9 parts this compound with 1 part 10x PBS.[2]
-
Create different percentage dilutions of the iso-osmotic this compound (e.g., 50%, 40%, 30%, and 20%) by diluting the 100% stock with 1x PBS.[2][9]
-
In a sterile centrifuge tube (e.g., 15 mL or 50 mL), carefully layer the this compound solutions, starting with the highest density at the bottom. For example, add 3 mL of the 50% solution, followed by 3 mL of the 40% solution, and then 3 mL of the 30% solution.[2][9]
-
Prepare the cell suspension in the lowest density this compound solution (e.g., 20%).
-
Carefully layer the cell suspension on top of the pre-formed gradient.
-
Centrifuge the tube. For monocyte isolation, a typical centrifugation is 550 x g for 30 minutes at room temperature with the brake off.[10]
-
After centrifugation, distinct cell layers will be visible at the interfaces of the different this compound densities. The monocytes will form a visible white ring between two of the phases.[10]
-
Carefully aspirate the desired cell layer using a sterile pipette.
-
Wash the collected cells with a suitable buffer (e.g., PBS with 1 mM EDTA) to remove the this compound. This is typically done by diluting the cell suspension and centrifuging at a lower speed (e.g., 300 x g for 10 minutes) to pellet the cells.[10]
This method is particularly useful for the isopycnic banding of subcellular organelles and viruses. The gradient is formed during the centrifugation process.
Methodology:
-
Prepare an isotonic this compound solution of the desired starting density by diluting the SIP with an appropriate buffer (e.g., 0.15 M NaCl for cells or 0.25 M sucrose for organelles).[1]
-
Mix the sample (e.g., cell lysate or virus suspension) with the prepared this compound solution.
-
Centrifuge at a high g-force in a fixed-angle rotor. The centrifugation speed and time will determine the shape of the gradient. Typical conditions for forming a self-generated gradient are 10,000 x g for 15 minutes in 0.15 M saline or 25,000 x g for 15 minutes in 0.25 M sucrose.[2][3][11]
-
During centrifugation, the silica particles sediment, creating a continuous density gradient. The sample components migrate to their isopycnic point within this gradient.
-
After centrifugation, the separated fractions can be collected by carefully pipetting from the top or by puncturing the bottom of the tube and collecting fractions.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Workflow for preparing a stock isotonic this compound (SIP) solution.
Caption: Experimental workflow for cell separation using a pre-formed this compound gradient.
Concluding Remarks
This compound remains a cornerstone of modern cell and molecular biology, enabling the high-resolution separation of a wide array of biological materials. Its well-defined composition and predictable properties, combined with versatile protocol options, ensure its continued relevance in research and development. By understanding the fundamental principles of this compound and adhering to detailed experimental protocols, researchers can achieve reliable and reproducible separation results, thereby advancing their scientific investigations. It is important to note that while this compound was historically used in assisted reproductive technology, it is now recommended for research purposes only.[1]
References
- 1. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 2. labsup.net [labsup.net]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular Fractionation [labome.com]
- 5. A Miniaturized this compound Gradient Method for Isolation of Quiescent Cells of Yeast [bio-protocol.org]
- 6. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Isolation of Human Monocytes by Double Gradient Centrifugation and Their Differentiation to Macrophages in Teflon-coated Cell Culture Bags [jove.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Product Identification and Composition
An In-depth Technical Guide to the Percoll® Safety Data Sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and properties of this compound®, a widely used density gradient medium. The information is compiled from various safety data sheets (SDS) and product information circulars to assist laboratory personnel in its safe and effective use.
This compound® is a colloidal solution of silica particles coated with polyvinylpyrrolidone (PVP).[1][2][3][4] This coating renders the particles non-toxic and suitable for use with biological materials.[2][3] this compound® PLUS is a variation where the silica particles are covalently coated with silane, which enhances stability.[3][5]
Table 1: Chemical Composition
| Component | Concentration (in water) | Function |
| Colloidal Silica Particles (15-30 nm) | 23% w/w | Forms the density gradient |
| Polyvinylpyrrolidone (PVP) or Silane | Not specified | Coats silica particles, ensuring biocompatibility |
Physical and Chemical Properties
This compound® is a colorless to slightly yellow liquid.[4][6] Its key properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound® and this compound® PLUS
| Property | This compound® | This compound® PLUS |
| Density | 1.130 ± 0.005 g/mL[2][3] | 1.130 ± 0.005 g/mL[3] |
| Viscosity | Max. 15 cP at 20°C[2][4] | Not specified |
| pH | 9.0 ± 0.5 at 20°C[2][4] | Not specified |
| Osmolality | Max. 25 mOsm/kg H₂O[2][3][4] | Max. 30 mOsm/kg H₂O[3] |
| Conductivity | Max. 100 mS/m[2][3] | Not specified |
Hazard Identification and Safety Classifications
There is conflicting information regarding the hazard classification of this compound®. While many safety data sheets from major suppliers classify this compound® and this compound® PLUS as non-hazardous substances,[7][8] at least one supplier considers it a hazardous substance.[9]
According to the non-hazardous classification, this compound® has no known significant effects or critical hazards.[7] However, the hazardous classification states that it may be harmful if swallowed or inhaled and can cause serious damage to health through prolonged exposure.[9] This classification also warns of potential skin and eye irritation.[9]
Given this discrepancy, it is prudent to handle this compound® with care, employing standard laboratory safety practices.
First Aid Measures
In case of exposure, the following first aid measures are recommended.
Table 3: First Aid Procedures
| Exposure Route | Recommended Action |
| Inhalation | Move the victim to fresh air. Get medical attention if symptoms occur.[7] |
| Skin Contact | Wash off with soap and plenty of water.[10] Remove contaminated clothing.[7] Get medical attention if symptoms occur.[7] |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] |
| Ingestion | Wash out mouth with water.[7] Do not induce vomiting.[7] Get medical attention if symptoms occur.[7] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound® and ensuring laboratory safety.
Handling Workflow
Caption: General handling workflow for this compound®.
Storage Conditions
This compound® should be stored at 2-8°C.[2] It can be stored for up to two years in an unopened container.[2] If opened, it should be stored at 2-8°C. This compound® may also be stored at -20°C, but this may cause gradient formation upon thawing, requiring mixing before use.[2][3] The plastic bottles in which this compound is packaged are not autoclavable.[2]
Experimental Protocols: Preparation of Isotonic this compound® Solution
To maintain physiological conditions for cells, this compound® must be made isotonic. This is typically achieved by adding a concentrated salt solution or culture medium.
Preparation Workflow
Caption: Workflow for preparing an isotonic this compound® solution.
This procedure will result in a solution with an osmolality of approximately 340 mOsm/kg H₂O.[2][3][5]
Stability and Reactivity
This compound® is stable under recommended storage conditions. It can be used within a pH range of 5.5–10.0 without any change in properties.[2][3] Gelling may occur at a pH below 5.5 or in the presence of divalent cations, especially at elevated temperatures.[2][3] this compound® can be autoclaved at 120°C for 30 minutes without salts or sucrose.[2][3] The presence of salts will cause gelling, and sucrose will cause caramelization during autoclaving.[2]
Toxicological and Ecological Information
Most safety data sheets indicate that toxicological and ecological information is not available or that this compound® has no known significant effects.[7][8] One source suggests potential harm from prolonged inhalation and ingestion.[9] No quantitative toxicity data (e.g., LD50) is provided in the reviewed documents. There is no information available on the environmental fate and effects of this compound®.
Disposal Considerations
This compound® waste should be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains.[8][10]
Accidental Release Measures
In case of a spill, small quantities can be washed away with water.[5] For larger spills, absorb with an inert material and dispose of it in a suitable container. Ensure adequate ventilation.
Spill Response Logic
Caption: Logical steps for responding to a this compound® spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. You are being redirected... [bio-world.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. bio.vu.nl [bio.vu.nl]
Isolating the Cell's Inner Machinery: A Technical Guide to Percoll for Subcellular Organelle Fractionation
For researchers, scientists, and drug development professionals, the isolation of pure and functional subcellular organelles is a critical first step in unraveling complex cellular processes and identifying novel therapeutic targets. Percoll, a colloidal silica-based density gradient medium, has established itself as a versatile and effective tool for this purpose. Its low osmolality, viscosity, and non-toxic nature ensure the preservation of organelle integrity and function. This in-depth guide provides a comprehensive overview of this compound-based methodologies for the isolation of key subcellular organelles, complete with detailed experimental protocols, quantitative data, and visual workflows.
The Principle of this compound Density Gradient Centrifugation
This compound consists of colloidal silica particles coated with polyvinylpyrrolidone (PVP), which renders them non-toxic to biological materials.[1][2] The key advantage of this compound is its ability to form self-generated gradients during centrifugation at moderate speeds (around 10,000 x g in saline or 25,000 x g in sucrose) in a fixed-angle rotor.[1] This allows for the isopycnic separation of cells and subcellular particles, where they migrate to a point in the gradient where their buoyant density equals that of the surrounding medium.[3][4] Alternatively, pre-formed discontinuous (step) gradients can be created by layering solutions of different this compound concentrations, which is a common technique for separating various organelles.
The low osmolality of this compound is a significant benefit, as it can be readily adjusted to physiological conditions using balanced salt solutions or sucrose, thereby preventing osmotic damage to organelles.[1] For subcellular particle separation, which can be prone to aggregation in the presence of salts, sucrose is the recommended diluent.[1]
Isolation of Mitochondria
Mitochondria, the powerhouses of the cell, are frequently isolated to study cellular respiration, metabolism, and apoptosis. This compound density gradient centrifugation is a rapid and effective method for obtaining highly pure and functional mitochondria.[5][6][7] This technique is particularly adept at separating mitochondria from contaminants like synaptosomes and myelin in brain tissue.[5][6][7]
Experimental Workflow for Mitochondria Isolation
Caption: Workflow for isolating mitochondria using differential and this compound gradient centrifugation.
Quantitative Data for Mitochondria Isolation
| Parameter | Brain (Non-synaptic)[5] | Cultured Adherent Cells[8] | Skeletal Muscle[9] |
| Starting Material | Rat forebrain | ~85% confluent 15 cm² plates | 100-200 mg mouse quadriceps |
| Homogenization Buffer | Isotonic Mitochondria (IM) buffer | 210mM mannitol, 70mM sucrose, 5mM HEPES | - |
| Initial Centrifugation | 1,300 x g for 3 min | 1,500 x g for 3 min | - |
| Second Centrifugation | 21,000 x g for 10 min | 13,000 x g for 17 min | - |
| This compound Gradient Layers | 24% and 40% | 22% and 50% | 15%, 24%, and 40% |
| Gradient Centrifugation | 30,700 x g for 5-10 min | 30,700 x g for 6 min | 30,750 x g for 10 min |
| Yield | - | - | ~200-400 µg protein |
| Purity/Functionality | Good respiratory coupling and high respiratory rates | - | Respiratory Control Ratio (RCR) of 3.9 to 7.1 |
Detailed Experimental Protocol: Isolation of Non-Synaptic Mitochondria from Rat Brain[6]
-
Homogenization: Homogenize one rat forebrain in 10 ml of ice-cold Isotonic Mitochondria (IM) buffer.
-
Differential Centrifugation (Step 1): Centrifuge the homogenate at 1,300 x g for 3 minutes at 4°C. Collect the supernatant.
-
Differential Centrifugation (Step 2): Re-suspend the pellet in 5 ml of IM buffer and centrifuge again at 1,300 x g for 3 minutes at 4°C. Pool this supernatant with the first one.
-
Pelleting Crude Mitochondria: Centrifuge the pooled supernatant at 21,000 x g for 10 minutes at 4°C.
-
This compound Gradient Preparation: Prepare a discontinuous gradient by carefully layering 3.7 ml of 24% this compound over 1.5 ml of 40% this compound in a 10 ml centrifuge tube.
-
Gradient Centrifugation: Gently resuspend the crude mitochondrial pellet in a small volume of IM buffer and layer it on top of the this compound gradient. Centrifuge at 30,700 x g for 5-10 minutes at 4°C with slow acceleration and no brake.
-
Collection and Washing: Aspirate the myelin and synaptosome layers. Collect the mitochondrial fraction located at the interface of the 24% and 40% this compound layers.
-
Final Pelleting: Dilute the collected mitochondrial fraction with IM buffer and centrifuge at 16,700 x g for 10 minutes at 4°C to pellet the pure mitochondria.
Isolation of Nuclei
The nucleus houses the cell's genetic material and is the site of DNA replication and transcription. Isolation of intact nuclei is essential for studies in genomics, proteomics, and gene regulation. This compound gradients provide a rapid and isotonic method for fractionating nuclei from various tissues.[10]
Experimental Workflow for Nuclei Isolation
Caption: General workflow for the isolation of nuclei using this compound gradient centrifugation.
Quantitative Data for Nuclei Isolation
| Parameter | Rat Brain[10] | Plant Leaves (Tobacco, Potato, Apple)[11][12] | Maize Seedlings[13] |
| Starting Material | Gray and white matter | Leaves | 10-day-old seedlings |
| Initial Centrifugation | 63,000 x g (for P3 fraction) | - | - |
| This compound Gradient Type | Discontinuous five-step gradients | 60% this compound/2.5 M sucrose cushion, then 35% this compound cushion | 60% this compound with a sucrose cushion |
| Gradient Centrifugation | Isopycnic centrifugation | 1,000 x g (tobacco, potato) or 1,200 x g (apple) for 30 min | 1,000 x g for 15 min |
| Purity | ~90% pure based on electron microscopy | Free or nearly free of ER and chloroplast proteins | - |
| Yield | - | - | - |
Detailed Experimental Protocol: Isolation of Nuclei from Plant Leaves[12][13]
-
Homogenization: Homogenize leaf tissue in an appropriate Nuclei Isolation Buffer (NIB).
-
Filtration: Filter the homogenate through layers of Miracloth to remove large debris.
-
Crude Nuclei Pellet: Centrifuge the filtrate to obtain a crude nuclear pellet.
-
This compound/Sucrose Gradient: Carefully layer the resuspended crude nuclei onto a 60% this compound/2.5 M sucrose density gradient.
-
First Centrifugation: Centrifuge at 1,000 x g (for tobacco and potato) or 1,200 x g (for apple) for 30 minutes at 4°C in a swinging bucket rotor.
-
Collection: Collect the 60% this compound layer containing the majority of the nuclei.
-
Washing: Dilute the collected fraction with NIB (containing 0.5% Triton X-100 for tobacco) and centrifuge at 1,000 x g for 10 minutes to pellet the nuclei.
-
Purification on this compound Cushion: Resuspend the nuclear pellet in 5 ml of NIB and layer it onto a 35% this compound cushion.
-
Second Centrifugation: Centrifuge at 1,000 x g (tobacco and potato) or 1,200 x g (apple) for 10 minutes.
-
Final Pellet: The resulting pellet contains the purified nuclei.
Isolation of Lysosomes and Peroxisomes
Lysosomes are responsible for cellular degradation, while peroxisomes are involved in various metabolic processes. The isolation of these organelles is crucial for studying their enzymatic activities and roles in disease. This compound gradients have been successfully employed to obtain highly purified fractions of both lysosomes and peroxisomes.[14][15][16]
Experimental Workflow for Lysosome/Peroxisome Isolation
Caption: A generalized workflow for the isolation of lysosomes and peroxisomes via this compound density gradient centrifugation.
Quantitative Data for Lysosome and Peroxisome Isolation
| Parameter | Rat Liver Peroxisomes[14] | Buffalo Kidney Cortex Lysosomes[15] | Rat Cerebral Lysosomes[17] |
| Starting Fraction | - | Crude heavy lysosome (HL) fraction | Post-nuclear fraction |
| This compound Mixture | - | This compound, 2M sucrose, 100mM MOPS/Tris pH 7 (14:3:3 by volume) | - |
| Gradient Centrifugation | - | 27,000 x g for 90 min | - |
| Purity (Contamination) | 8% lysosomes, 5% mitochondria, 2% microsomes | < 0.06% mitochondrial, microsomal, and peroxisomal markers | - |
| Enrichment | - | 26-45-fold enrichment of lysosomal marker enzymes | 312-fold purification |
| Recovery | - | - | ~22% |
Detailed Experimental Protocol: Isolation of Lysosomes from Kidney Cortex[16]
-
Homogenization and Differential Centrifugation: Homogenize kidney cortex and perform differential centrifugation to obtain a crude heavy lysosome (HL) fraction.
-
This compound Mixture: Prepare a this compound mixture consisting of this compound, 2 M sucrose, and 100 mM MOPS/Tris pH 7.0 in a 14:3:3 volume ratio.
-
Isopycnic Centrifugation: Mix the crude lysosome fraction with the this compound mixture and centrifuge at 27,000 x g for 90 minutes.
-
Fractionation: After centrifugation, fractionate the gradient to collect the purified lysosomes.
-
Purity Assessment: Assay the fractions for lysosomal marker enzymes (e.g., arylsulphatase, N-acetyl-β-glucosaminidase, cathepsin D) and markers for contaminating organelles (e.g., catalase for peroxisomes).
Conclusion
This compound density gradient centrifugation is a powerful and adaptable technique for the isolation of a wide range of subcellular organelles. The protocols and data presented in this guide offer a solid foundation for researchers to purify mitochondria, nuclei, lysosomes, and peroxisomes with high yield and purity. By carefully optimizing homogenization procedures, gradient compositions, and centrifugation parameters, scientists can obtain high-quality organelle preparations that are suitable for a multitude of downstream applications, ultimately advancing our understanding of cellular function in both health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. labsup.net [labsup.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of mitochondria from rat brain using this compound density gradient centrifugation | Semantic Scholar [semanticscholar.org]
- 7. Isolation of mitochondria from rat brain using this compound density gradient centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 8. Mitochondrial Purification via this compound Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. Purification of functional mouse skeletal muscle mitochondria using this compound density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid isolation of rat brain nuclei on this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol: Optimised methodology for isolation of nuclei from leaves of species in the Solanaceae and Rosaceae families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Isolation of peroxisomes from rat liver using sucrose and this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. Isolation of lysosomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of highly purified rat cerebral lysosomes using this compound gradients with a variety of calcium concentrations - PMC [pmc.ncbi.nlm.nih.gov]
understanding Percoll osmolality and viscosity
An In-Depth Technical Guide to Percoll Osmolality and Viscosity for Researchers
This compound®, a widely utilized density gradient medium, is indispensable for the separation of cells, viruses, and subcellular organelles. Composed of colloidal silica particles coated with polyvinylpyrrolidone (PVP) or silane (in the case of this compound® PLUS), its efficacy hinges on the precise control of its physical properties, primarily osmolality and viscosity.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is critical to ensure the viability of biological samples, the reproducibility of experiments, and the accuracy of separation.
This technical guide provides a detailed examination of the core principles governing this compound's osmolality and viscosity, complete with experimental protocols and quantitative data to facilitate practical application in a laboratory setting.
Core Properties of this compound
Undiluted this compound is supplied as a sterile colloidal suspension. Its inherent physical characteristics are the foundation for its use in creating density gradients.
-
Low Osmolality : The manufacturing process results in a product with very low intrinsic osmolality, typically less than 25 mOsm/kg H₂O.[3][4][5] This is a key feature, as it allows researchers to adjust the osmotic pressure to physiological levels without significant interference from the medium itself.[6]
-
Low Viscosity : The viscosity of undiluted this compound is also low, generally not exceeding 15 cP at 20°C.[3][4] This facilitates rapid gradient formation and allows for the separation of particles at lower centrifugal forces, which is crucial for maintaining the integrity of delicate biological samples.[1][7]
Understanding and Adjusting this compound Osmolality
Osmolality is a measure of solute concentration, expressed as osmoles of solute per kilogram of solvent (mOsm/kg H₂O).[8][9] Maintaining an appropriate osmolality is vital during cell separation to prevent cells from shrinking or swelling, which would alter their buoyant density and compromise the separation process.[10]
The Need for Adjustment
The native osmolality of this compound is too low for direct use with most biological samples. Therefore, it must be adjusted to become isotonic with the cells or organelles being separated. For most mammalian cells, this is approximately 290-300 mOsm/kg H₂O.
Preparing Isotonic this compound
A common practice is to create a Stock Isotonic this compound (SIP) solution. This is typically achieved by mixing 9 parts of undiluted this compound with 1 part of a 10x concentrated salt or sucrose solution.[3][10]
-
For cell work, 1.5 M NaCl is commonly used.
-
For subcellular particles or viruses that may aggregate in the presence of salts, 2.5 M sucrose is the preferred alternative.[11]
It is important to note that this standard 9:1 mixture results in a solution that is slightly hypertonic, with an osmolality of approximately 340-360 mOsm/kg H₂O.[11][12] This is because solutes like NaCl or sucrose are excluded from the solid silica phase of the colloid and are concentrated in the aqueous phase.[12] For precise and reproducible experiments, final adjustments with distilled water or physiological buffers are necessary, and the final osmolality should always be confirmed with an osmometer.[3]
Quantitative Data: this compound Osmolality
| Solution | Typical Osmolality (mOsm/kg H₂O) | Notes |
| Undiluted this compound®/Percoll® PLUS | < 25 - 30 | Too low for direct use with most cells.[2][4][5] |
| Stock Isotonic this compound (SIP) with 1.5 M NaCl (9:1 ratio) | ~340 - 360 | Slightly hypertonic for many mammalian cells.[11][12][13] |
| Stock Isotonic this compound (SIP) with 2.5 M Sucrose (9:1 ratio) | ~340 - 360 | Used for salt-sensitive particles.[11][12] |
| Target Physiological Osmolality (Mammalian Cells) | ~290 | Requires final adjustment and verification.[12] |
Understanding this compound Viscosity
Viscosity is a measure of a fluid's resistance to flow. In the context of density gradients, viscosity affects the rate of gradient formation and the time required for particles to reach their isopycnic point (the point at which their density equals the density of the surrounding medium).
Factors Influencing Viscosity
-
Temperature : Like most liquids, the viscosity of this compound is inversely proportional to temperature. An increase in temperature provides greater thermal energy, allowing particles to overcome attractive forces more easily, thus decreasing viscosity.[14]
-
Solute Choice : The choice of solute used for osmotic adjustment significantly impacts viscosity. This compound solutions made isotonic with 0.15 M NaCl have a lower viscosity than those adjusted with 0.25 M sucrose.[10]
-
Concentration (Density) : As the concentration of this compound in a solution increases (leading to a higher density), the viscosity also increases.
The lower viscosity of saline-adjusted this compound allows for faster sedimentation of the silica particles, meaning self-generated gradients form approximately 2 to 3 times faster than in equivalent sucrose-adjusted solutions.[10]
Quantitative Data: this compound Viscosity
| Solution | Typical Viscosity (cP at 20°C) | Notes |
| Undiluted this compound®/Percoll® PLUS | < 15 | Low viscosity facilitates rapid separations.[2][3][4] |
| This compound in 0.15 M NaCl | Lower than sucrose equivalent | Leads to faster gradient formation.[10] |
| This compound in 0.25 M Sucrose | Higher than saline equivalent | Slower gradient formation.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Isotonic this compound (SIP) Solution
Objective: To adjust the osmolality of undiluted this compound to a near-physiological level.
Materials:
-
Undiluted this compound
-
1.5 M NaCl or 2.5 M Sucrose solution
-
Sterile measuring cylinders and containers
Methodology:
-
Determine the final volume of SIP required.
-
In a sterile measuring cylinder, measure 9 parts by volume of undiluted this compound.
-
Add 1 part by volume of the 10x concentrated solution (either 1.5 M NaCl or 2.5 M sucrose).
-
Mix thoroughly by inverting the container several times. Avoid vigorous shaking to prevent bubble formation.
-
This creates the SIP solution (~340 mOsm/kg H₂O), which can now be diluted with a physiological buffer (e.g., PBS, 0.15 M NaCl) or 0.25 M sucrose to achieve the desired final density and osmolality.[10]
-
For optimal reproducibility, always verify the final osmolality of your working solution using an osmometer.[3]
Protocol 2: Measurement of Osmolality
Objective: To accurately determine the osmolality of a this compound solution.
Principle: Freezing point depression osmometry is the most common method. The freezing point of a solvent decreases as solute concentration increases. An osmometer measures this freezing point depression to calculate the osmolality of the solution.[8][15]
Methodology:
-
Calibration: Calibrate the osmometer according to the manufacturer's instructions using standard calibration solutions.
-
Sample Preparation: Ensure the this compound solution is well-mixed and at room temperature.
-
Measurement: Pipette the required volume of the this compound solution into a sample tube.
-
Analysis: Place the sample tube into the osmometer and initiate the measurement cycle. The instrument will supercool the sample, induce crystallization, and measure the freezing point plateau.[8]
-
Reading: The instrument will display the osmolality in mOsm/kg H₂O. Perform the measurement in triplicate for accuracy.
Protocol 3: Measurement of Viscosity
Objective: To determine the viscosity of a this compound solution.
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is proportional to the fluid's viscosity.
Methodology:
-
Instrument Setup: Set up the viscometer and ensure it is level. Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Temperature Control: Place the this compound sample in a temperature-controlled water bath set to the desired measurement temperature (e.g., 20°C or 37°C), as viscosity is highly temperature-dependent.[14]
-
Measurement: Immerse the spindle into the this compound solution up to the marked level.
-
Analysis: Start the motor and allow the reading to stabilize. The instrument will measure the resistance to the spindle's rotation.
-
Reading: Record the viscosity reading, typically in centipoise (cP) or millipascal-seconds (mPa·s).
Visualizations
Caption: Workflow for preparing an isotonic this compound working solution.
Caption: Experimental workflow for osmolality measurement.
Caption: Factors influencing this compound osmolality and viscosity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cytiva this compound™ Media | Fisher Scientific [fishersci.ca]
- 5. interchim.fr [interchim.fr]
- 6. gels.yilimart.com [gels.yilimart.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. aicompanies.com [aicompanies.com]
- 10. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Adjustment of the osmolality of this compound for the isopycnic separation of cells and cell organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.yizimg.com [file.yizimg.com]
- 14. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 15. measurlabs.com [measurlabs.com]
The Evolution of a Research Staple: An In-depth Technical Guide to Percoll
For Researchers, Scientists, and Drug Development Professionals
Since its inception, Percoll has become an indispensable tool in cellular and molecular biology, enabling the separation of cells, organelles, and viruses based on their density. This guide provides a comprehensive overview of the history, development, and technical applications of this compound, offering detailed experimental protocols and insights for its effective use in research.
A Historical Perspective: From Colloidal Silica to a Refined Separation Medium
The journey of this compound began with the exploration of colloidal silica nanoparticles for density gradient centrifugation.[1] Early research in the 1960s identified silica suspensions as a promising medium for cell separation.[2] However, initial formulations exhibited toxicity towards cells. The breakthrough came when Pertoft and colleagues developed a method to coat these silica particles with polyvinylpyrrolidone (PVP), rendering them non-toxic and biochemically inert.[1][3][4] This innovation, commercialized by Pharmacia Fine Chemicals (now Cytiva), was named this compound and quickly became a laboratory standard for density gradient centrifugation.[1]
Initially used in assisted reproductive technology for sperm selection, its clinical use was later restricted to research purposes only due to concerns about the potential effects of PVP on sperm.[1] Over the years, the formulation has been further refined, leading to the development of this compound PLUS, which features silica particles covalently coated with silane for enhanced stability and low endotoxin levels, making it suitable for clinical research applications.[3]
Physicochemical Properties of this compound
This compound's utility in research is underpinned by its unique physicochemical properties. It consists of colloidal silica particles, 15-30 nm in diameter, coated with PVP.[1][3][4] This composition provides several advantages for density gradient experiments.[1]
Key Features of this compound:
-
Low Osmolality: Allows for the creation of iso-osmotic gradients, preventing cells from shrinking or swelling during separation.[3][4]
-
Low Viscosity: Facilitates the rapid formation of gradients and efficient separation of particles.[3][4]
-
Non-Toxic: The PVP coating makes this compound biocompatible, ensuring high cell viability and functionality post-separation.[3][4]
-
Stable Gradients: this compound gradients are stable over time, allowing for reproducible experiments.[1]
-
Adjustable pH: Can be used within a pH range of 5.5 to 10.0 without altering its properties.[3][5]
Quantitative Data Summary
| Property | This compound | This compound PLUS |
| Composition | Silica sol with non-dialyzable PVP coating | Silica sol with covalently linked silane |
| Density (g/ml) | 1.130 ± 0.005 | 1.130 ± 0.005 |
| Osmolality (mOsm/kg H₂O) | maximum 25 | maximum 30 |
| Viscosity (cP at 20°C) | maximum 15 | - |
| pH | 9.0 ± 0.5 | - |
Experimental Protocols
The versatility of this compound allows for the use of two main types of density gradients: pre-formed (discontinuous or step) gradients and self-generating (continuous) gradients.
Preparation of Stock Isotonic this compound (SIP)
To maintain physiological conditions, this compound must be made isotonic before use. This is achieved by preparing a Stock Isotonic this compound (SIP) solution.
Protocol:
-
Mix 9 parts of this compound (e.g., 90 ml) with 1 part of 1.5 M NaCl or 10x concentrated phosphate-buffered saline (PBS) (e.g., 10 ml).
-
This creates a 100% SIP solution that is iso-osmotic with physiological solutions.
-
The SIP can then be diluted with 0.15 M NaCl or 1x PBS to create working solutions of desired densities.
General Protocol for Discontinuous (Step) Gradient Cell Separation
Discontinuous gradients are created by carefully layering solutions of decreasing this compound concentrations on top of each other.
Protocol:
-
Prepare different concentrations of this compound (e.g., 70%, 50%, 30%) by diluting the SIP with an appropriate buffer (e.g., PBS or cell culture medium).
-
In a centrifuge tube, carefully layer the this compound solutions, starting with the highest density at the bottom.
-
Gently layer the cell suspension on top of the gradient.
-
Centrifuge at a low speed (e.g., 400-800 x g) for 15-30 minutes at room temperature with the brake off.
-
Cells will band at the interface between the layers corresponding to their buoyant density.
-
Carefully aspirate the desired cell layer.
-
Wash the collected cells with buffer to remove the this compound.
General Protocol for Self-Generating (Continuous) Gradient Formation
Continuous gradients are formed in situ by high-speed centrifugation of a this compound solution mixed with the cell sample.
Protocol:
-
Prepare a this compound solution of the desired starting density by diluting the SIP.
-
Resuspend the cell pellet in the this compound solution.
-
Centrifuge at a high speed (e.g., 10,000-25,000 x g) in a fixed-angle rotor for 15-30 minutes.
-
During centrifugation, the silica particles sediment, forming a continuous density gradient, and the cells migrate to their isopycnic point.
-
Fractionate the gradient to collect the desired cell population.
Application in Signaling Pathway Analysis
This compound-based cell separation is a critical preparatory step for a wide range of downstream applications, including the analysis of intracellular signaling pathways. By isolating specific cell populations, researchers can study how these cells respond to various stimuli and the signaling cascades that are activated.
Investigation of the NF-κB Signaling Pathway in this compound-Isolated Neutrophils
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune and inflammatory response. Its activation in neutrophils, key players in the innate immune system, can be studied following their isolation from whole blood using a this compound gradient.
Experimental Workflow:
Signaling Pathway:
Detailed Experimental Protocol (Adapted from Gougerot-Pocidalo et al., 1999):
-
Neutrophil Isolation: Isolate neutrophils from heparinized human blood by density gradient centrifugation over a discontinuous this compound gradient.
-
Cell Stimulation: Resuspend purified neutrophils in a suitable medium (e.g., RPMI 1640) and stimulate with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for various time points.
-
Nuclear Extract Preparation: Following stimulation, lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Electrophoretic Mobility Shift Assay (EMSA): Incubate nuclear extracts with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.
-
Western Blot Analysis: Analyze cytoplasmic extracts by SDS-PAGE and Western blotting using an antibody against IκB-α to assess its degradation, which is indicative of NF-κB activation.
Investigation of the MAPK Signaling Pathway in this compound-Isolated Monocytes/Macrophages
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and stress responses. The activation of the ERK (extracellular signal-regulated kinase) branch of the MAPK pathway in monocytes and macrophages can be investigated following their isolation from peripheral blood.
Experimental Workflow:
Signaling Pathway:
Detailed Experimental Protocol (Methodology synthesized from multiple sources):
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats using Ficoll-Paque density gradient centrifugation. Further purify monocytes from the PBMC fraction using a discontinuous this compound gradient.
-
Macrophage Differentiation: Culture the isolated monocytes in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
-
Cell Stimulation: Starve the macrophages for a few hours and then stimulate with a growth factor or cytokine (e.g., M-CSF, LPS) for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.
Conclusion
This compound has remained a cornerstone of cell separation techniques for decades due to its reliability, versatility, and biocompatibility. Its continuous development, including the introduction of this compound PLUS, ensures its relevance in modern research. Understanding the fundamental principles of this compound-based density gradient centrifugation and the detailed experimental protocols for its application are essential for researchers aiming to isolate high-purity cell populations for downstream analyses, including the intricate study of cellular signaling pathways. This guide provides a solid foundation for both novice and experienced researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Perspectives for Monocyte/Macrophage-Based Diagnostics of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK Modulates Macrophage Polarization and Alters Exosome miRNA Expression in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of human monocytes on re-orienting gradients of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Discontinuous Percoll Gradients
Introduction
A discontinuous Percoll gradient, also known as a step gradient, is a widely used laboratory technique for separating cells, subcellular organelles, and other biological particles based on their buoyant density. The gradient is created by carefully layering solutions of this compound of different, discrete densities in a centrifuge tube, with the highest density at the bottom. When a sample is layered on top and centrifuged, its components migrate through the gradient and band at the interface between the layers that corresponds to their own density. This method is particularly valuable for enriching specific cell populations, such as lymphocytes and monocytes from peripheral blood, or for isolating organelles like synaptoneurosomes.[1][2]
Core Principles and Considerations
Successful separation using a discontinuous this compound gradient hinges on several key factors:
-
Isotonicity: this compound as supplied is not isotonic. To prevent cells from shrinking or swelling, which would alter their buoyant density, the this compound solution must be made isotonic with the cells being studied.[3] This is typically achieved by preparing a Stock Isotonic this compound (SIP) solution by mixing 9 parts of this compound with 1 part of 1.5 M NaCl or a 10x concentrated cell culture medium.[4]
-
Choice of Diluent: For most mammalian cell applications, physiological saline or a balanced cell culture medium is used to dilute the SIP to create the working gradient layers.[3] However, for subcellular particles or viruses that may aggregate in the presence of salts, a sucrose solution (e.g., 0.25 M) is the recommended diluent.[3][4]
-
Gradient Formation: The distinct layers must be created carefully to ensure sharp interfaces. This is best done by slowly pipetting the less dense solution on top of the denser one, with the pipette tip against the inner wall of the centrifuge tube just above the liquid surface.
-
Centrifugation: For pre-formed discontinuous gradients, low-speed centrifugation (e.g., 400-800 x g) is sufficient to allow cells to band at their isopycnic point without disrupting the layers.[5] The specific g-force and time must be optimized for the cell type and desired separation.
Experimental Protocols
Protocol 1: Preparation of Stock Isotonic this compound (SIP)
This protocol describes the creation of a SIP solution that is osmotically adjusted for use with mammalian cells.
Materials:
-
This compound (undiluted)
-
1.5 M NaCl solution or 10x concentrated cell culture medium (e.g., 10x HBSS)
-
Sterile conical tubes or bottles
Procedure:
-
In a sterile container, aseptically combine 9 parts of undiluted this compound with 1 part of 1.5 M NaCl or 10x culture medium.[6]
-
Mix thoroughly by inversion. This solution is the 100% SIP, which has a density of approximately 1.123 g/mL when prepared with saline.
-
Store the SIP at 2-8 °C.[4]
Protocol 2: Preparation of Working this compound Solutions
The SIP is diluted with an isotonic buffer (e.g., 1x PBS or cell culture medium) to create layers of the desired densities.
Procedure:
-
Determine the number of layers and the percentage (density) of this compound required for each layer. A common configuration for separating mononuclear cells is a two-step or four-step gradient.[3][7][8]
-
Use the following formula to calculate the volume of SIP and diluent needed for each layer:
-
V₁C₁ = V₂C₂
-
Where:
-
V₁ = Volume of SIP
-
C₁ = Concentration of SIP (100%)
-
V₂ = Final volume of the working solution
-
C₂ = Desired final percentage of the working solution
-
-
-
For example, to prepare 10 mL of a 45% this compound solution:
-
V₁ * 100% = 10 mL * 45%
-
V₁ = (10 mL * 45%) / 100% = 4.5 mL of SIP
-
The volume of diluent (1x PBS) would be 10 mL - 4.5 mL = 5.5 mL.
-
-
Prepare each density layer in a separate sterile tube and keep on ice until ready to assemble the gradient.[8]
Protocol 3: Assembling the Gradient and Separating Cells
Procedure:
-
Select an appropriate size sterile centrifuge tube (e.g., 15 mL or 50 mL conical tube).
-
Begin by adding the densest this compound layer to the bottom of the tube. For a 15 mL tube, each layer might be 2-3 mL.[3]
-
Carefully layer the next densest solution on top of the first. To do this, slowly dispense the liquid with a pipette tip placed against the side of the tube, just above the surface of the lower layer, allowing it to flow down gently and form a distinct layer.
-
Repeat this process for all layers, moving from highest to lowest density.
-
Prepare the cell suspension. The cell pellet can be resuspended in the top (least dense) this compound layer or in a separate buffer to be layered on top of the gradient.[8]
-
Gently layer the cell suspension on top of the uppermost this compound layer.
-
Centrifuge the tubes. A common condition for separating peripheral blood mononuclear cells (PBMCs) is 500 x g for 10-30 minutes at room temperature, with the centrifuge brake turned off to avoid disturbing the separated bands.[3][6]
-
After centrifugation, carefully aspirate the desired cell fraction, which will be visible as a distinct band at one of the interfaces.
-
Wash the collected cells with an appropriate buffer to remove the this compound before downstream applications.
Data Presentation
Table 1: Preparation of Stock Isotonic this compound (SIP)
| Component | Volume Ratio | Example Volume (for 50 mL SIP) | Purpose | Resulting Density (approx.) |
| Undiluted this compound | 9 parts | 45 mL | Density medium | 1.123 g/mL |
| 1.5 M NaCl or 10x Buffer | 1 part | 5 mL | Adjust to isotonicity | N/A |
Table 2: Example Dilutions for a 4-Layer Discontinuous Gradient (10 mL per layer)
| Desired this compound % | Density (g/mL, approx.) | Volume of SIP (100%) | Volume of 1x Isotonic Buffer |
| 55% | 1.070 | 5.5 mL | 4.5 mL |
| 45% | 1.059 | 4.5 mL | 5.5 mL |
| 30% | 1.042 | 3.0 mL | 7.0 mL |
| 20% (Sample Layer) | 1.031 | 2.0 mL | 8.0 mL |
| Note: Approximate densities are based on dilutions of a saline-based SIP. |
Table 3: Example Centrifugation Parameters for Cell Separation
| Application | Gradient Layers | Centrifugation Force | Time | Temperature | Reference |
| Isolation of CNS Mononuclear Cells | 70% / 30% | 500 x g | 30 min | 18 °C | [6] |
| Separation of Loggerhead Turtle PBMCs | 55% / 45% | 400 x g | 30 min | Room Temp | [7] |
| General Cell Purification | 50% / 40% / 30% / 20% | 500 x g | 10 min | Room Temp | [3] |
| Separation of Human Blood Cells | Pre-formed gradient | 800 x g | 15 min | Room Temp | [9] |
Visualized Workflow
Caption: Workflow for creating and using a discontinuous this compound gradient.
References
- 1. Isolation and subfractionation of human peripheral blood mononuclear cells (PBMC) by density gradient centrifugation on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. labsup.net [labsup.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. encodeproject.org [encodeproject.org]
- 9. Applications of this compound In Blood Cells [sigmaaldrich.com]
Application Note: High-Yield Isolation of Peripheral Blood Mononuclear Cells (PBMCs) Using Percoll Density Gradient Centrifugation
Introduction
Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes (T cells, B cells, and NK cells) and monocytes, are critical components of the immune system and are widely used in immunology, infectious disease, and cancer research. Their accurate and efficient isolation is a crucial first step for a wide range of downstream applications, including cell-based assays, flow cytometry, and transcriptomic analysis. Density gradient centrifugation is a standard method for separating PBMCs from other blood components like red blood cells (RBCs) and granulocytes. Percoll, a colloidal silica-based medium, is frequently used to create the density gradients for this separation. This document provides a detailed protocol for the isolation of PBMCs from whole blood using a discontinuous this compound gradient.
Principle of Separation
The separation of blood components is based on their differential densities. During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment through the this compound gradient and form a pellet at the bottom of the tube. PBMCs, having a lower density, are retained at the interface between the plasma and the this compound layer. This allows for the specific collection of a highly pure and viable PBMC population.
Experimental Protocol
Materials and Reagents
-
Biological Sample: Whole blood collected in tubes containing an anticoagulant (e.g., Heparin, EDTA).
-
Reagents:
-
This compound® solution
-
10x Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
1.5 M NaCl
-
Sterile, deionized water
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypan Blue stain
-
-
Equipment:
-
Sterile 15 mL and 50 mL conical centrifuge tubes
-
Serological pipettes
-
Micropipettes and sterile tips
-
Swinging-bucket centrifuge
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Preparation of Isotonic this compound Solution (Stock Isotonic this compound - SIP)
To be used for cell separation, this compound must be made isotonic.[1] This is achieved by adding one part of 1.5 M NaCl or 10x PBS/HBSS to nine parts of this compound.[1]
-
In a sterile container, mix 90 mL of this compound with 10 mL of 10x PBS or 1.5 M NaCl.
-
This creates a 100% Stock Isotonic this compound (SIP) solution.
-
Store the SIP solution at 4°C.
Step-by-Step Isolation Protocol
-
Blood Dilution: Dilute the whole blood with an equal volume of PBS or RPMI-1640 medium in a 50 mL conical tube. This reduces red blood cell aggregation and improves PBMC yield.[2]
-
Gradient Preparation: Prepare discontinuous this compound gradients by carefully layering solutions of decreasing density. For a 15 mL tube, a common setup is a two-layer gradient.
-
Carefully add 3 mL of a higher density this compound solution (e.g., 70%) to the bottom of a 15 mL conical tube.
-
Slowly overlay 3 mL of a lower density this compound solution (e.g., 50%) on top of the first layer, taking care not to mix the two.
-
-
Blood Overlay: Gently layer the diluted blood sample onto the top of the this compound gradient. It is crucial to perform this step slowly to maintain a sharp interface.[3]
-
Centrifugation: Centrifuge the tubes in a swinging-bucket rotor at 400-500 x g for 20-30 minutes at room temperature (18-20°C) with the brake turned off.[4] The low brake setting prevents disruption of the separated layers upon deceleration.[4]
-
PBMC Collection: After centrifugation, four distinct layers will be visible (from top to bottom):
-
Washing: Wash the collected PBMCs to remove residual this compound and platelets.
-
Add at least 3 volumes of PBS or RPMI-1640 to the collected cells.
-
Centrifuge at 300 x g for 10 minutes at room temperature.[4]
-
Discard the supernatant and resuspend the cell pellet. Repeat the wash step 1-2 more times.
-
-
Cell Counting and Viability: After the final wash, resuspend the cell pellet in a known volume of cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Take an aliquot of the cell suspension and mix it with Trypan Blue stain.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter to determine cell concentration and viability.
-
Data Presentation
Table 1: Preparation of this compound Working Solutions
| Desired this compound Concentration | Volume of 100% SIP Solution | Volume of 1x PBS or RPMI-1640 | Final Volume |
| 70% | 7.0 mL | 3.0 mL | 10.0 mL |
| 50% | 5.0 mL | 5.0 mL | 10.0 mL |
| 30% | 3.0 mL | 7.0 mL | 10.0 mL |
Table 2: Centrifugation Parameters
| Step | Speed (x g) | Time (minutes) | Temperature (°C) | Brake Setting |
| Gradient Separation | 400 - 500 | 20 - 30 | 18 - 20 | Off |
| Cell Washing | 300 | 10 | 18 - 20 | On |
Table 3: Expected Results
| Parameter | Expected Outcome |
| PBMC Yield | 0.5 - 3.0 x 10⁶ cells per mL of whole blood[6] |
| Purity | >95% mononuclear cells |
| Viability | >95% |
| RBC Contamination | <5% |
Visualizations
Caption: Workflow for PBMC isolation using this compound.
Caption: Simplified T-Cell activation signaling pathway.
References
- 1. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]
- 2. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 3. reprocell.com [reprocell.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. kumc.edu [kumc.edu]
- 6. reprocell.com [reprocell.com]
Application Notes and Protocols for the Separation of Lymphocytes and Monocytes using Percoll Gradient Centrifugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Percoll, a colloidal silica-based medium, is widely utilized for the separation of cells based on their buoyant density. Its low osmolality, viscosity, and non-toxic nature make it an ideal medium for isolating viable and functional lymphocyte and monocyte populations from peripheral blood mononuclear cells (PBMCs).[1] This document provides detailed protocols for both discontinuous (step) and continuous this compound gradients to achieve high-purity separation of these critical immune cell subsets.
The principle of this compound gradient centrifugation lies in the differential sedimentation of cells through a gradient of varying densities. Monocytes are generally less dense than lymphocytes and will therefore band at a lower density interface in a discontinuous gradient or at a higher position in a continuous gradient.[2][3] Careful preparation of the this compound gradient and optimization of centrifugation parameters are crucial for achieving a successful separation.
Data Presentation: Purity and Yield of Separated Lymphocytes and Monocytes
The following tables summarize the reported purity and yield of lymphocytes and monocytes obtained using various this compound gradient methods. These values can serve as a benchmark for optimizing your own separation protocols.
Table 1: Purity of Lymphocyte and Monocyte Populations after this compound Gradient Separation
| Method | Purity of Lymphocytes | Purity of Monocytes | Reference |
| Discontinuous Gradient | Up to 99% | 70-90% | [2][3] |
| Continuous Gradient | ~98% | ~78% | [1] |
| Two-Step Continuous Gradient | - | 63 ± 10% | [4] |
| Hyper-osmotic Discontinuous Gradient | 13 ± 7% (contamination) | 85 ± 7% | [5] |
| Two-Step Method | >99% | >90% | [6] |
Table 2: Yield of Lymphocyte and Monocyte Populations after this compound Gradient Separation
| Method | Yield of Lymphocytes | Yield of Monocytes | Reference |
| Continuous Gradient | ~79% | ~73% | [1] |
| Two-Step Continuous Gradient | - | 74 ± 17% | [4] |
| Hyper-osmotic Discontinuous Gradient | - | 77 ± 16% (of initial monocytes) | [5] |
Experimental Protocols
Preparation of Stock Isotonic this compound (SIP) Solution
To maintain cell viability, the this compound solution must be made isotonic before use.[2]
Materials:
-
This compound™
-
10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl
-
HEPES Buffer (1M solution) (optional)
Procedure:
-
In a sterile container, aseptically mix 9 parts of this compound™ with 1 part of 10x PBS or 1.5 M NaCl.
-
(Optional) For buffered medium, add HEPES buffer to a final concentration of 10 mM.
-
Mix thoroughly by inversion. This solution is now referred to as 100% Stock Isotonic this compound (SIP).
Protocol for Discontinuous (Step) this compound Gradient
This method involves layering different concentrations of this compound to create distinct density interfaces for cell separation.[7]
Materials:
-
100% SIP solution
-
1x PBS or cell culture medium
-
PBMC suspension (previously isolated from whole blood, e.g., using Ficoll-Paque™)
-
Sterile conical centrifuge tubes (15 mL or 50 mL)
-
Serological pipettes
Procedure:
-
Prepare this compound Dilutions:
-
Prepare different percentage dilutions of the 100% SIP solution using 1x PBS or cell culture medium. Common concentrations for separating lymphocytes and monocytes are 50%, 40%, and 30%.[7]
-
For example, to make a 50% this compound solution, mix 5 mL of 100% SIP with 5 mL of 1x PBS.
-
-
Create the Gradient:
-
In a conical centrifuge tube, carefully layer the this compound dilutions, starting with the highest concentration at the bottom.
-
For a 15 mL tube, use approximately 2-3 mL of each layer.[2]
-
Use a serological pipette to slowly add each layer on top of the previous one, taking care not to disturb the interface.
-
-
Cell Loading and Centrifugation:
-
Resuspend the PBMC pellet in a 20% this compound solution or in 1x PBS at a concentration of 10-15 million cells/mL.[7]
-
Carefully layer the cell suspension on top of the 30% this compound layer.[7]
-
Centrifuge the tubes in a swinging-bucket rotor at 500 x g for 10-20 minutes at room temperature with the brake off.[2]
-
-
Cell Collection:
-
After centrifugation, distinct cell layers will be visible at the interfaces of the this compound gradients.
-
Monocytes will be enriched at the upper interface (e.g., between the plasma/medium and the top this compound layer), while lymphocytes will be found at a lower interface (e.g., between the 40% and 50% layers).
-
Carefully aspirate each layer using a sterile pipette and transfer to separate tubes.
-
-
Washing:
-
Dilute the collected cell fractions with at least 3 volumes of 1x PBS or cell culture medium to remove the this compound.
-
Centrifuge at 300-400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.
-
Protocol for Continuous this compound Gradient
This method creates a linear density gradient, allowing for a finer separation of cell populations.
Materials:
-
100% SIP solution
-
1x PBS or cell culture medium
-
PBMC suspension
-
Sterile centrifuge tubes compatible with a fixed-angle rotor
-
Gradient maker or a high-speed centrifuge
Procedure:
-
Prepare this compound Solution:
-
Prepare a this compound solution of a specific starting density, for example, by diluting the 100% SIP with 1x PBS. A common starting density for separating mononuclear cells is 1.075 g/mL.[4]
-
-
Form the Gradient:
-
Method A: Using a Gradient Maker: Use a gradient maker to create a linear gradient in the centrifuge tube, following the manufacturer's instructions.
-
Method B: Self-forming Gradient:
-
Mix the cell suspension with the prepared this compound solution.
-
Centrifuge at a high speed (e.g., 20,000 x g) for 15-30 minutes in a fixed-angle rotor. This will cause the this compound particles to sediment and form a continuous gradient.
-
-
-
Cell Loading and Centrifugation (for pre-formed gradients):
-
Carefully layer the PBMC suspension on top of the pre-formed continuous gradient.
-
Centrifuge at a lower speed (e.g., 400-800 x g) for 15-20 minutes.[6]
-
-
Cell Collection:
-
After centrifugation, cells will be distributed along the gradient according to their buoyant density.
-
Monocytes will be located in the upper part of the gradient, while lymphocytes will be in the lower part.[1]
-
Fractionate the gradient by carefully collecting fractions from the top using a pipette or by using a tube piercer to collect fractions from the bottom.
-
-
Washing:
-
Wash the collected cell fractions as described in the discontinuous gradient protocol to remove the this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for separating lymphocytes and monocytes.
Signaling Pathways for Post-Separation Analysis
The isolated lymphocyte and monocyte populations are suitable for a wide range of downstream applications, including the study of their distinct signaling pathways.
References
- 1. Separation of human blood monocytes and lymphocytes on a continuous this compound gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsup.net [labsup.net]
- 3. Discontinuous density gradient separation of human mononuclear leucocytes using this compound as gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of human peripheral blood monocytes on continuous density gradients of polyvinylpyrrolidone-coated silica gel (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of this compound In Blood Cells [sigmaaldrich.com]
- 7. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Percoll-Based Sperm Separation in In Vitro Fertilization (IVF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of viable, motile, and morphologically normal spermatozoa is a critical step in assisted reproductive technologies (ART) such as in vitro fertilization (IVF). The Percoll density gradient centrifugation method is a widely utilized technique for the separation of high-quality sperm from seminal plasma, debris, non-motile spermatozoa, and other cellular contaminants.[1][2][3] This method leverages the principle that mature, healthy spermatozoa have a higher density than immature or abnormal sperm and other components of semen.[4] By centrifuging semen over a discontinuous density gradient of this compound, a colloidal solution of silica particles coated with polyvinylpyrrolidone (PVP), a highly purified fraction of motile sperm can be isolated.[5] This enriched population of spermatozoa exhibits improved parameters crucial for successful fertilization and subsequent embryo development.[2][6][7][8][9][10]
These application notes provide a comprehensive overview of the use of this compound for sperm separation in IVF, including detailed protocols, comparative data, and a visualization of the experimental workflow and relevant biological pathways.
Data Presentation
The use of this compound for sperm separation has been shown to significantly improve key sperm parameters compared to unprocessed semen and other preparation techniques like the swim-up method. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Sperm Parameters Before and After this compound Gradient Centrifugation
| Parameter | Before this compound Separation (Mean ± SD) | After this compound Separation (Mean ± SD) | Fold Improvement | Reference |
| Concentration (x 10⁶/mL) | 80.80 ± 0.97 | 28.00 ± 1.82 | - | [11] |
| Progressive Motility (%) | 50.00 ± 4.47 | 63.00 ± 4.36 | 1.26 | [11] |
| Normal Morphology (%) | 10.5 (median) | 8.0 (median) | - | [12] |
| HOS Test (% functional integrity) | 39.25 ± 3.63 | 57.60 | 1.47 | [11] |
Note: While concentration may decrease due to the removal of non-sperm cells and debris, the quality of the remaining sperm population is significantly enhanced.
Table 2: Comparative Efficacy of this compound vs. Swim-Up Method for Sperm Preparation
| Parameter | This compound Gradient | Swim-Up | Statistical Significance | Reference |
| Recovery of Motile Sperm (%) | 18-19 | 5 | p < 0.05 | [13] |
| Mean Motility (%) | 58 | 89 | p < 0.05 | [13] |
| Normal Morphology (%) | 16 | 22 | p < 0.05 | [13] |
| Fertilization Rate (Male Factor Infertility) | 40% | 7% | p < 0.001 | [6][7][8][9] |
| Ongoing Pregnancy Rate per Retrieval | 33.3% | 21.1% | - | [10] |
| Recovery of Motile Spermatozoa (%) | 81.3 | 28.98 | - | [12] |
Experimental Protocols
Below are detailed methodologies for performing sperm separation using this compound. It is crucial to use sterile techniques and reagents specifically designed for reproductive procedures.
Protocol 1: Standard Two-Layer Discontinuous this compound Gradient
This is the most commonly used this compound protocol for sperm separation in IVF.
Materials:
-
Sterile, conical centrifuge tubes (15 mL)
-
This compound solution (stock, typically 90% or 100%)
-
Sperm washing medium (e.g., Ham's F-10, Earle's balanced salt solution) supplemented with human serum albumin (HSA)
-
Sterile pipettes
-
Centrifuge with a swing-out rotor
-
Incubator (37°C, 5% CO₂)
-
Liquefied semen sample
Procedure:
-
Preparation of this compound Gradients:
-
Prepare 45% and 90% this compound solutions by diluting the stock this compound with sperm washing medium. For example, to prepare a 45% solution, mix 4.5 mL of stock this compound with 5.5 mL of sperm washing medium.
-
In a sterile 15 mL conical centrifuge tube, carefully layer 2 mL of the 90% this compound solution at the bottom.
-
Gently overlay 2 mL of the 45% this compound solution on top of the 90% layer, creating a distinct interface.[5] Avoid mixing the two layers.
-
-
Semen Sample Application:
-
Allow the semen sample to liquefy completely at 37°C for 20-30 minutes.
-
Carefully layer 1-1.5 mL of the liquefied semen sample on top of the 45% this compound layer.[14]
-
-
Centrifugation:
-
Centrifuge the tubes at 300-400 x g for 20 minutes at room temperature.[15] Do not use the brake on the centrifuge to avoid disturbing the layers.
-
-
Sperm Pellet Collection:
-
After centrifugation, you will observe distinct layers. The seminal plasma, debris, and non-motile sperm will be in the upper layers, while the motile, morphologically normal sperm will form a soft pellet at the bottom of the 90% this compound layer.
-
Carefully aspirate and discard the upper layers (supernatant and this compound layers) using a sterile pipette, being careful not to disturb the sperm pellet.[16]
-
-
Washing:
-
Resuspend the sperm pellet in 5 mL of fresh sperm washing medium.
-
Centrifuge at 200-300 x g for 5-10 minutes to pellet the sperm.
-
Discard the supernatant and repeat the washing step.
-
-
Final Preparation:
-
Resuspend the final sperm pellet in a small volume (0.3-0.5 mL) of sperm washing or fertilization medium.
-
An aliquot can be taken for sperm count and motility analysis before use in IVF.
-
Protocol 2: Mini-Percoll Gradient for Severe Male Factor Infertility
This modified protocol is beneficial for semen samples with very low sperm counts (oligozoospermia).[6][7][8][9]
Materials:
-
Same as Protocol 1, but smaller volume tubes may be used.
Procedure:
-
Preparation of Mini-Percoll Gradients:
-
Prepare 45% and 90% this compound solutions as described in Protocol 1.
-
In a sterile centrifuge tube, layer a reduced volume of the this compound solutions, for example, 0.5 mL of 90% this compound followed by 0.5 mL of 45% this compound.
-
-
Semen Sample Application:
-
Layer the entire liquefied semen sample (even if the volume is low) on top of the 45% this compound layer.
-
-
Centrifugation and Washing:
-
Follow the same centrifugation and washing steps as outlined in Protocol 1. The final resuspension volume may be smaller (e.g., 50-100 µL) to achieve a suitable sperm concentration for intracytoplasmic sperm injection (ICSI).
-
The mini-Percoll technique has been shown to significantly improve motility, progression, and the proportion of normal forms in sperm from men with severe oligoasthenozoospermia, leading to higher fertilization and pregnancy rates compared to simple resuspension methods.[6][7][8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps involved in the this compound sperm separation process.
Caption: Workflow of this compound density gradient sperm separation.
Signaling Pathways in Sperm Function
Successful fertilization is dependent on a series of molecular events, primarily sperm capacitation and the acrosome reaction. This compound separation enriches the sperm population that is capable of undergoing these critical processes.
Sperm Capacitation: This is a series of physiological changes that a spermatozoon undergoes in the female reproductive tract to become competent to fertilize an oocyte.
Caption: Key signaling events in sperm capacitation.
Acrosome Reaction: This is an exocytotic event where the contents of the acrosome are released, allowing the sperm to penetrate the zona pellucida of the oocyte.[3][17]
Caption: Simplified signaling pathway of the acrosome reaction.
Conclusion
This compound density gradient centrifugation is a robust and effective method for preparing sperm for IVF. It consistently yields a population of spermatozoa with superior motility and morphology, which is correlated with improved fertilization and pregnancy outcomes, particularly in cases of male factor infertility. The provided protocols offer standardized procedures for the implementation of this technique in a research or clinical setting. The selection of functionally competent sperm by this compound is a critical preparatory step that enhances the likelihood of successful capacitation, acrosome reaction, and ultimately, fertilization.
References
- 1. gfmer.ch [gfmer.ch]
- 2. [Separation of spermatozoa using this compound gradients: value for in vitro fertilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of this compound® density gradient centrifugation before cryopreservation on the quality of frozen wisent (Bison bonasus) epididymal spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [ansci.wisc.edu]
- 6. Mini-Percoll: a new method of semen preparation for IVF in severe male factor infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mini-Percoll: a new method of semen preparation for IVF in severe male factor infertility. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Sperm morphology and IVF pregnancy rate: comparison between this compound gradient centrifugation and swim-up procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Comparison of a discontinuous this compound gradient method versus a swim-up method: effects on sperm morphology and other semen parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of this compound, mini-Percoll and swim-up methods for sperm preparation from abnormal semen samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Video: Sperm Collection of Differential Quality Using Density Gradient Centrifugation [jove.com]
- 17. Acrosome reaction - Wikipedia [en.wikipedia.org]
Application Notes: Preparation of Stock Isotonic Percoll (SIP)
Percoll™, a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP), is a widely used medium for density gradient centrifugation to separate cells, subcellular particles, and viruses.[1][2] Un-diluted this compound has a very low osmolality and must be made isotonic to match physiological conditions before use with biological samples.[1][3] This process prevents cells from swelling or shrinking due to osmotic pressure, which would alter their buoyant density and compromise the separation.[2][4]
The standard method to achieve isotonicity is by preparing a Stock Isotonic this compound (SIP) solution. This is typically done by mixing nine parts of undiluted this compound with one part of a 10x concentrated physiological salt solution (e.g., 1.5 M NaCl or 10x concentrated cell culture medium).[5][6] For separating subcellular particles or viruses that may aggregate in the presence of salts, a 10x sucrose solution (2.5 M) is used instead.[1] This SIP solution is considered a 100% stock, which can then be diluted with an isotonic medium (e.g., 0.15 M NaCl or 1x culture medium) to create working solutions of various densities for forming gradients.[7] For reproducibility, it is recommended to verify the osmolality of the final SIP solution using an osmometer.[8]
Experimental Protocol: Step-by-Step Guide to Preparing SIP
This protocol outlines the standard "9+1" method for preparing Stock Isotonic this compound (SIP).
1. Materials and Reagents:
-
This compound® (undiluted, density ~1.130 g/mL)
-
Sodium Chloride (NaCl) or a 10x concentrated cell culture medium (e.g., 10x HBSS)
-
Sucrose (for salt-sensitive applications)
-
Sterile, distilled water
-
Sterile measuring cylinders or volumetric flasks
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes
2. Preparation of 10x Concentrating Solution: You must first prepare a 10x concentrated solution to make the this compound isotonic. Choose one of the following based on your application:
-
For Cell Separations (Salt-Based): Prepare a 1.5 M NaCl solution by dissolving 8.766 g of NaCl in sterile, distilled water to a final volume of 100 mL.
-
For Subcellular/Virus Separations (Sucrose-Based): Prepare a 2.5 M sucrose solution by dissolving 85.58 g of sucrose in sterile, distilled water to a final volume of 100 mL.
-
Alternative for Cells: A commercially available 10x concentrated, balanced salt solution or cell culture medium can be used directly.[5][7]
3. Preparation of Stock Isotonic this compound (SIP): The key is to combine nine parts of undiluted this compound with one part of your prepared 10x concentrating solution.[5]
-
Step 3.1: In a sterile measuring cylinder or directly in a sterile 50 mL conical tube, add the required volume of your 10x concentrating solution. For example, to make 50 mL of SIP, add 5 mL of 1.5 M NaCl or 2.5 M sucrose.
-
Step 3.2: Add the corresponding volume of undiluted this compound. To make 50 mL of SIP, you would add 45 mL of undiluted this compound to the 5 mL of 10x solution.
-
Step 3.3: Cap the tube securely and mix thoroughly by inverting the tube multiple times until the solution is homogeneous. Do not vortex, as this can cause foaming and potential damage to the silica particles.
-
Step 3.4 (Optional but Recommended): Check the osmolality of the SIP solution with an osmometer to ensure it is within the desired physiological range (~290-340 mOsm/kg H₂O).[8][9] Adjust with a small amount of distilled water or salt solution if necessary.
4. Storage: Store the prepared SIP in a sterile, sealed container at 2-8 °C.[1] When stored properly, it can be stable for several weeks.[3]
Data Presentation: SIP Preparation Parameters
The following table summarizes the quantitative data for preparing 100 mL of SIP.
| Component | For Cell Separation (Saline) | For Subcellular/Virus Separation (Sucrose) |
| Volume Undiluted this compound | 90 mL | 90 mL |
| Volume 10x Solution | 10 mL | 10 mL |
| Type of 10x Solution | 1.5 M NaCl or 10x HBSS | 2.5 M Sucrose |
| Final SIP Volume | 100 mL | 100 mL |
| Approx. SIP Density | ~1.123 g/mL | ~1.149 g/mL |
Note: The final density of SIP is calculated assuming the density of undiluted this compound is 1.130 g/mL. The exact density should be confirmed from the certificate of analysis for your specific lot of this compound.
Visualization of Experimental Workflow
Caption: Workflow for preparing Stock Isotonic this compound (SIP) and subsequent working solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsup.net [labsup.net]
- 3. Density centrifugation – ANACC Methods and Materials [research.csiro.au]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. how to make this compound solutions?! - Hematology [protocol-online.org]
- 7. 2.5. Preparation of this compound solution with different concentrations (densities) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Adjustment of the osmolality of this compound for the isopycnic separation of cells and cell organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating Specific Immune Cell Subsets Using Percoll Gradients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the isolation of specific immune cell subsets from peripheral blood and other tissues using Percoll density gradient centrifugation. This method is a reliable and cost-effective technique for obtaining highly purified and viable populations of lymphocytes, monocytes, neutrophils, and dendritic cells, which are crucial for a wide range of immunological research and drug development applications.
Introduction
This compound is a colloidal silica particle coated with polyvinylpyrrolidone (PVP), which allows for the formation of density gradients.[1] Due to its low osmolality and viscosity, this compound is an ideal medium for separating cells based on their buoyant density without causing significant cellular damage.[1][2] By carefully layering different concentrations of this compound or by allowing it to self-form a continuous gradient during centrifugation, researchers can effectively separate different cell populations from a heterogeneous mixture like whole blood or dissociated tissues.[1][3]
The principle of this compound-based separation relies on the fact that different immune cell subsets have distinct densities. During centrifugation, cells migrate through the gradient and settle at the point where their density equals that of the surrounding this compound medium (isopycnic centrifugation).[3] This allows for the collection of specific cell fractions from the interfaces of the gradient layers.
Data Presentation: Purity, Viability, and Yield of Isolated Immune Cells
The efficiency of immune cell isolation using this compound gradients can be assessed by measuring the purity, viability, and yield of the target cell population.[4] The following tables summarize typical quantitative data obtained for various immune cell subsets isolated using different this compound protocols.
| Immune Cell Subset | Source | This compound Gradient Type | Purity (%) | Viability (%) | Yield/Recovery (%) | Reference |
| Monocytes | Human Peripheral Blood | Two-step (Ficoll-Hypaque followed by this compound) | >90 | >95 | ~50 (of starting monocytes) | [5] |
| Human Peripheral Blood | One-step this compound gradient | ~20 | Not Specified | ~100 (estimated) | [6] | |
| Human Peripheral Blood | Two-step this compound gradient | >90 | Not Specified | ~35 | [6] | |
| Human Peripheral Blood | Hyperosmotic this compound gradient | 98.6 ± 0.6 | Not Specified | 70 (relative to buffy coat) | [7] | |
| Human Peripheral Blood | Discontinuous this compound gradient | >85 | >95 | Not Specified | ||
| Human Peripheral Blood | Discontinuous this compound gradient | 93-96 | Not Specified | Not Specified | ||
| Lymphocytes | Human Peripheral Blood | This compound density gradient | >99 | >90 | Not Specified | [3] |
| Neutrophils | Human Peripheral Blood | Discontinuous this compound gradient | >90 (PMN recovery) | Not Specified | >90 | [3] |
| Mouse Peritoneal Exudate | Continuous this compound gradient | >95 | Not Specified | Not Specified | [8] | |
| Dendritic Cells | Human Thymus | This compound density centrifugation followed by magnetic cell sorting | Not Specified | Not Specified | Not Specified | [9] |
| Mouse Lymph Nodes | This compound density gradient | 40-50 | Not Specified | Not Specified | [10] |
Experimental Protocols
General Considerations
-
Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.
-
Reagent Temperature: Unless otherwise specified, all reagents and cell suspensions should be kept at room temperature (20-25°C) to avoid cell clumping.[11][12]
-
Centrifugation: Use a swinging bucket rotor for discontinuous gradients to ensure sharp interfaces. When specified, set centrifuge acceleration and deceleration to low or zero to avoid disturbing the cell layers.[13]
-
This compound Preparation: this compound is typically supplied as a sterile solution. To make it isotonic for mammalian cells, it is common to dilute 9 parts of this compound with 1 part of 10x concentrated phosphate-buffered saline (PBS) or 1.5 M NaCl. This creates a 100% stock isotonic this compound (SIP) solution, which can then be diluted with 1x PBS or cell culture medium to the desired working concentrations.
Protocol 1: Isolation of Human Monocytes from Peripheral Blood
This protocol describes a two-step method for isolating highly pure monocytes from peripheral blood mononuclear cells (PBMCs).[5][6]
Materials:
-
Anticoagulated whole blood (e.g., with heparin or EDTA)
-
Ficoll-Paque PLUS
-
This compound
-
10x PBS
-
1x PBS, sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
15 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
PBMC Isolation (Ficoll-Paque Gradient):
-
Dilute whole blood 1:1 with sterile 1x PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 1x PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 with 5% FBS.
-
-
Monocyte Purification (this compound Gradient):
-
Prepare a stock isotonic this compound (SIP) solution by mixing 9 parts this compound with 1 part 10x PBS.
-
Prepare a 46% this compound solution by diluting the SIP with RPMI-1640.
-
Resuspend the PBMC pellet in the 46% this compound solution.
-
Carefully layer this cell suspension on top of a cushion of 10 mL of FBS in a 50 mL conical tube.
-
Centrifuge at 800 x g for 30 minutes at room temperature.
-
Monocytes will form a band at the this compound-FBS interface.
-
Carefully collect the monocyte band using a sterile pipette.
-
Wash the collected monocytes twice with 1x PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the final monocyte pellet in the desired culture medium.
-
Protocol 2: Isolation of Human Neutrophils from Peripheral Blood
This protocol utilizes a discontinuous (step) this compound gradient to separate neutrophils from other blood components.[13][14]
Materials:
-
Anticoagulated whole blood
-
Dextran solution (e.g., 3% in saline)
-
This compound
-
10x PBS
-
1x PBS, sterile
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
50 mL conical tubes
-
15 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Erythrocyte Sedimentation:
-
Mix whole blood with an equal volume of Dextran solution in a 50 mL conical tube.
-
Allow the tube to stand at room temperature for 30-45 minutes, or until a clear separation between the upper leukocyte-rich plasma and the lower red blood cell (RBC) layer is observed.
-
Carefully collect the upper leukocyte-rich plasma layer.
-
-
Neutrophil Isolation (Discontinuous this compound Gradient):
-
Prepare stock isotonic this compound (SIP) as described in Protocol 1.
-
Prepare 75% and 62% this compound solutions by diluting the SIP with 1x PBS.[13]
-
In a 15 mL conical tube, carefully layer 5 mL of the 75% this compound solution, followed by 5 mL of the 62% this compound solution, creating two distinct layers.[13]
-
Carefully layer the leukocyte-rich plasma on top of the this compound gradient.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct cell layers will be visible. Mononuclear cells will be at the plasma/62% this compound interface, while neutrophils will form a band at the 62%/75% this compound interface.
-
Carefully aspirate and discard the upper layers.
-
Collect the neutrophil band and transfer it to a new 15 mL conical tube.
-
Wash the neutrophils twice with HBSS by centrifuging at 300 x g for 10 minutes.
-
If significant RBC contamination remains, perform a brief hypotonic lysis.
-
Resuspend the final neutrophil pellet in the desired buffer or medium.
-
Visualizations
Experimental Workflow for Immune Cell Isolation
The following diagram illustrates the general workflow for isolating immune cells using a discontinuous this compound gradient.
Caption: General workflow for immune cell isolation using this compound.
Discontinuous this compound Gradient for PBMC Separation
This diagram illustrates the separation of peripheral blood mononuclear cells (PBMCs) into different fractions using a discontinuous this compound gradient.
Caption: Separation of blood components on a discontinuous this compound gradient.
Signaling Pathways for Further Study
Isolated immune cell subsets are valuable for investigating a wide range of cellular signaling pathways involved in immune responses, disease pathogenesis, and drug mechanisms of action. For example:
-
Monocytes/Macrophages: Can be used to study pathways related to phagocytosis, antigen presentation (e.g., Toll-like receptor signaling), and inflammation (e.g., NF-κB and MAPK pathways).
-
Lymphocytes (T cells and B cells): Essential for studying T cell receptor (TCR) and B cell receptor (BCR) signaling, cytokine signaling (e.g., JAK-STAT pathway), and pathways involved in cell activation, differentiation, and apoptosis.
-
Neutrophils: Ideal for investigating signaling pathways related to chemotaxis, phagocytosis, and the oxidative burst (e.g., NADPH oxidase activation).
The high purity and viability of cells isolated using this compound protocols ensure reliable and reproducible results in these downstream applications.
Caption: Simplified Toll-like receptor signaling pathway in monocytes.
References
- 1. labsup.net [labsup.net]
- 2. A rapid method for the separation of functional lymphoid cell populations of human and animal origin on PVP-silica (this compound) density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. stemcell.com [stemcell.com]
- 5. Isolation of human monocytes on re-orienting gradients of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of human monocytes on density gradients of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and effective method for the isolation and culture of human monocytes from small volumes of peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of myeloid dendritic cells and epithelial cells from human thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 11. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Percoll Gradient Cell Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Density gradient centrifugation is a fundamental technique for the separation of cells, subcellular organelles, and viruses based on their buoyant density. Percoll, a colloidal silica-based medium, is widely used for this purpose due to its low osmolality, low viscosity, and ability to form self-generating gradients. This document provides detailed application notes and protocols for creating and utilizing continuous this compound gradients for the effective separation of various cell populations.
Continuous gradients, where the density of the medium changes smoothly from top to bottom, are particularly advantageous for separating cells with overlapping density ranges, allowing for finer resolution and higher purity of the isolated fractions. These gradients can be pre-formed or, more conveniently, formed in situ by subjecting a uniform this compound solution to centrifugation.
Principle of Separation
The separation of cells on a continuous this compound gradient is based on the principle of isopycnic centrifugation. When a heterogeneous cell suspension is layered on top of or mixed with a this compound gradient and subjected to centrifugal force, each cell type will migrate through the gradient until it reaches a point where its buoyant density equals the density of the surrounding medium. At this "isopycnic" point, the net force on the cell becomes zero, and it forms a distinct band. This allows for the separation of different cell populations into discrete layers within the centrifuge tube.
Key Considerations and Best Practices
-
Osmolality: this compound as supplied is not isotonic. It is crucial to adjust the osmolality of the this compound solution to be isotonic with the cells being separated (typically ~280-300 mOsm/kg for mammalian cells) to prevent cell shrinkage or swelling, which can alter their buoyant density.[1] This is achieved by adding a 10x concentrated balanced salt solution or culture medium.
-
Temperature: The temperature at which the gradient is formed and the centrifugation is performed can affect the viscosity of the this compound and the viability of the cells. Most cell separations are carried out at 4°C or room temperature.
-
Centrifugation: The g-force and duration of centrifugation are critical parameters that determine the shape of the continuous gradient. Higher g-forces and longer centrifugation times result in steeper gradients. For cell separation, a two-step centrifugation process is often employed: a high-speed spin to pre-form the gradient, followed by a lower-speed spin to band the cells.
-
Cell Loading: The concentration of cells in the sample and the volume of the cell suspension layered onto the gradient can impact the resolution of the separation. Overloading the gradient can lead to poor separation and cross-contamination of cell fractions.
-
Gradient Monitoring: The use of colored Density Marker Beads is a convenient way to visualize the density profile of the gradient and to determine the buoyant density of the separated cell bands.[2]
Data Presentation: this compound Gradient Parameters for Cell Separation
The following table summarizes typical experimental parameters for the separation of various cell types using continuous this compound gradients. Note that these are starting points, and optimization may be required for specific applications and cell types.
| Cell Type | Starting this compound Density (g/mL) | Centrifugation for Gradient Formation | Centrifugation for Cell Separation | Expected Buoyant Density (g/mL) | Purity | Viability |
| Lymphocytes (Human) | 1.077 | 20,000 x g for 15 min | 800 x g for 15 min | 1.067 - 1.077 | >98%[3] | >95%[3] |
| Monocytes (Human) | 1.077 | 20,000 x g for 15 min | 800 x g for 15 min | 1.056 - 1.067 | ~78-90%[3][4] | >95%[3] |
| Granulocytes (Human) | 1.080 - 1.090 | 600 x g for 20 min (in situ) | 600 x g for 20 min | 1.075 - 1.090 | ~97%[5] | High |
| Erythrocytes (Human) | 1.090 | 400 x g for 30 min (in situ) | 400 x g for 30 min | >1.100 | High | High |
| Hepatocytes (Human) | 1.065 | 35,000 x g for 15 min | 400 x g for 15-20 min | ~1.060 - 1.080 | Variable | >85% (can increase viability of initial low-viability preps)[6] |
| Metastasizing Tumor Cells | Variable (e.g., 1.060 for a mouse T-cell lymphoma) | Isopycnic centrifugation | Isopycnic centrifugation | 1.060 ± 0.010 | High | High |
| Mononuclear Cells (from blood) | 1.077 | 400 x g for 30 min (in situ) | 400 x g for 30 min | ~1.070 | High | >90% |
Experimental Protocols
Protocol 1: Preparation of Stock Isotonic this compound (SIP)
This protocol describes the preparation of a stock solution of this compound that is isotonic for mammalian cells.
Materials:
-
This compound (undiluted)
-
10x concentrated Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
In a sterile container, aseptically combine 9 parts of undiluted this compound with 1 part of 10x PBS or HBSS. For example, to prepare 10 mL of SIP, mix 9 mL of this compound with 1 mL of 10x PBS.
-
Mix the solution thoroughly by gentle inversion. Avoid vigorous vortexing to prevent the introduction of air bubbles.
-
This solution is now referred to as 100% Stock Isotonic this compound (SIP) and can be used to prepare working solutions of different densities.
-
Store the SIP solution at 4°C.
Protocol 2: Creation of a Continuous this compound Gradient by Centrifugation
This protocol details the method for forming a continuous density gradient from a single this compound solution using high-speed centrifugation.
Materials:
-
Stock Isotonic this compound (SIP)
-
Isotonic buffer (e.g., 1x PBS or culture medium)
-
High-speed centrifuge with a fixed-angle rotor
-
Polycarbonate or polypropylene centrifuge tubes compatible with the rotor
Procedure:
-
Prepare a working solution of this compound at the desired starting density by diluting the SIP with an isotonic buffer. For example, to prepare a 40% this compound solution (approximate density of 1.05 g/mL), mix 4 parts of SIP with 6 parts of isotonic buffer.
-
Fill the centrifuge tubes with the this compound working solution, leaving sufficient space for the cell sample.
-
Place the tubes in the fixed-angle rotor. Ensure the tubes are balanced.
-
Centrifuge at a high speed (e.g., 20,000 - 30,000 x g) for 15-30 minutes at the desired temperature (typically 4°C or 20°C). The exact parameters will determine the shape of the gradient and should be optimized for the specific application.
-
After centrifugation, a continuous density gradient will be formed in the tube. The gradient is now ready for cell loading.
Protocol 3: Cell Separation on a Pre-formed Continuous this compound Gradient
This protocol describes the separation of a cell suspension on a pre-formed continuous gradient.
Materials:
-
Pre-formed continuous this compound gradient (from Protocol 2)
-
Cell suspension in an isotonic buffer
-
Low-speed centrifuge with a swinging-bucket rotor
-
Sterile pipettes
Procedure:
-
Prepare a single-cell suspension from your tissue or cell culture of interest. Ensure the cells are washed and resuspended in an isotonic buffer.
-
Carefully layer the cell suspension on top of the pre-formed this compound gradient. It is critical to do this slowly and gently to avoid disturbing the gradient.
-
Balance the centrifuge tubes and place them in a swinging-bucket rotor.
-
Centrifuge at a low speed (e.g., 400-800 x g) for 15-30 minutes at the desired temperature.
-
After centrifugation, distinct bands of cells will be visible at their respective isopycnic points.
-
Carefully aspirate each cell band using a sterile pipette or fractionate the gradient from the top or bottom.
-
Wash the collected cells with an excess of isotonic buffer to remove the this compound. This is typically done by centrifuging the cell suspension at a low speed (e.g., 200-300 x g) for 5-10 minutes and resuspending the cell pellet in fresh buffer. Repeat the wash step 1-2 times.
-
The purified cell populations are now ready for downstream applications.
Visualizations
Caption: Experimental workflow for cell separation using a continuous this compound gradient.
Caption: Cell separation in a continuous this compound gradient before and after centrifugation.
References
- 1. labsup.net [labsup.net]
- 2. How to Fractionate and Analyze Gradients of this compound [sigmaaldrich.com]
- 3. Separation of human blood monocytes and lymphocytes on a continuous this compound gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound density gradient separation of cells from human malignant effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-step centrifugation method for separation of granulocytes and mononuclear cells from blood using discontinuous density gradient of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Percoll Gradient Centrifugation for Virus Purification
Introduction
Percoll is a density gradient medium composed of colloidal silica particles coated with polyvinylpyrrolidone (PVP), rendering it non-toxic and ideal for separating biological materials.[1] Its low osmolality and viscosity allow for the creation of isotonic gradients that do not significantly alter the buoyant density of viruses and other biological particles.[1] this compound gradients are highly effective for purifying viruses, offering advantages such as rapid separation, recovery of intact and infectious virions, and the ability to handle large sample volumes.[1]
Viruses can be purified on this compound gradients using two primary methods: discontinuous (step) gradients and continuous gradients.[2] Continuous gradients are often formed in situ, where the virus sample is mixed with the this compound solution, and the gradient forms simultaneously with virus banding during high-speed centrifugation.[2][3] This method is particularly suitable for small viruses and subcellular particles.[2] Discontinuous gradients, which involve layering solutions of different this compound concentrations, are also effective and can sometimes use gentler centrifugation conditions.[4][5]
Key Considerations for Virus Purification
-
Osmolality: To prevent viral aggregation, this compound should be made isotonic using non-saline solutions like sucrose (typically 0.25 M) for virus and subcellular particle purification.[2][3][6]
-
Gradient Formation: The shape and density range of a this compound gradient are determined by the g-force and duration of centrifugation.[3] Gradients made with 0.25 M sucrose require higher g-forces (≥25,000 x g) to form compared to those made with saline.[2][3]
-
Rotor Selection: For self-forming gradients (in situ method), fixed-angle rotors are preferred over swinging-bucket rotors as they generate the gradient more efficiently.[1][3] For pre-formed or discontinuous gradients, swinging-bucket rotors can be used.[1][4]
-
Post-Purification: A critical step after fractionation is the removal of this compound from the purified virus sample. This typically requires dilution of the collected fraction followed by high-speed ultracentrifugation to pellet the virus.[7][8]
Quantitative Data on Virus Purification
The efficiency of this compound gradient centrifugation can be assessed by various quantitative measures, including yield, purity, and infectivity. The following table summarizes performance data from cited studies.
| Virus | Gradient Type | Key Finding | Reference |
| Rubella Virus | Continuous | Purification yield was 72% with a this compound gradient, compared to 8.6% with a sucrose gradient. | [6] |
| Rice Transitory Yellowing Virus (RTYV) | Continuous | Typical purification runs yielded 140-850 µg of purified virus per 100 g of infected leaf material. | [6] |
| Human Immunodeficiency Virus type 1 (HIV-1) | Continuous | Protocol allowed for the collection of HIV-1 negative motile sperm at a high recovery rate, even in oligoasthenozoospermia cases (86.7%). | [9] |
| Influenza Virus | Chromatography (Comparative) | A single-step purification on CHT XT media led to >99% clearance of total and host cell proteins. (Note: This is a chromatography method, provided for purity comparison). |
Experimental Protocols
Protocol 1: In Situ Continuous Gradient for Virus Purification
This protocol is adapted for viruses that can withstand high g-forces and is based on the principle of particles banding at their isopycnic density as the gradient forms.
Materials:
-
This compound medium
-
2.5 M Sucrose, sterile
-
Virus suspension (clarified by low-speed centrifugation)
-
Ultracentrifuge with a fixed-angle rotor (capable of >50,000 x g)
-
Sterile centrifuge tubes appropriate for the rotor
Methodology:
-
Prepare Stock Isotonic this compound (SIP): Prepare a stock solution of isotonic this compound by aseptically mixing 9 parts of this compound with 1 part of 2.5 M sucrose.[2] This creates a 100% this compound solution with an osmolality suitable for viruses.
-
Prepare Virus-Percoll Mixture:
-
Dilute the SIP with 0.25 M sucrose to achieve the desired starting density. The final density will depend on the buoyant density of the target virus.
-
Mix the clarified virus suspension with the prepared this compound solution. The ratio of sample to this compound can vary, but a starting point is 1 part sample to 9 parts this compound solution.
-
-
Optional: Density Marker Calibration: It is recommended to run a parallel tube containing Density Marker Beads to accurately determine the density profile of the gradient post-centrifugation.[3]
-
Centrifugation:
-
Transfer the virus-Percoll mixture to an appropriate ultracentrifuge tube. Balance the tubes carefully.
-
Centrifuge at high speed to simultaneously form the gradient and band the virus. A two-step centrifugation can be effective: 50,000 x g for 25 minutes, followed by 100,000 x g for another 25 minutes.[2][3] Note: Optimal centrifugation parameters must be determined empirically for each virus type.[8]
-
-
Fraction Collection:
-
Carefully remove the tube from the rotor. The virus will appear as an opalescent band at its buoyant density.
-
Puncture the bottom of the tube with a needle and collect fractions drop-wise, or carefully aspirate the band from the top using a pipette.
-
-
This compound Removal:
-
Dilute the collected virus fraction at least 4-5 times with a suitable buffer (e.g., PBS) to reduce the density of the solution.[7][8]
-
Pellet the virus by ultracentrifugation (e.g., 100,000 x g for 1.5-2 hours).[7][8]
-
Carefully discard the supernatant and resuspend the purified virus pellet in a small volume of the desired buffer.
-
Caption: Workflow for in situ continuous gradient virus purification.
Protocol 2: Discontinuous (Step) Gradient for Virus Purification
This method is useful for separating viruses from contaminants of significantly different densities and can sometimes be performed at lower centrifugation speeds.
Materials:
-
Stock Isotonic this compound (SIP), prepared as in Protocol 1.
-
0.25 M Sucrose or PBS as a diluent.
-
Virus suspension (clarified).
-
Centrifuge with a swinging-bucket rotor.
-
Sterile centrifuge tubes (e.g., 15 mL or 50 mL conical tubes).
Methodology:
-
Prepare Stock Isotonic this compound (SIP): Prepare SIP by mixing 9 parts this compound with 1 part 2.5 M sucrose (for viruses) or 1 part 10x PBS (if aggregation is not a concern).[2][3]
-
Prepare Gradient Layers:
-
Create the Gradient:
-
Carefully layer the this compound solutions into a centrifuge tube, starting with the highest density (e.g., 50%) at the bottom.[3][5]
-
Use a serological pipette with its tip against the inner wall of the tube, just above the previous layer, to add the next solution (e.g., 40%) slowly, avoiding mixing at the interface.[5]
-
Repeat for all layers (e.g., 30%).
-
-
Sample Loading:
-
Resuspend the clarified virus sample in a low-density solution, such as the buffer used for dilutions or a 20% this compound solution.[10]
-
Carefully overlay the virus suspension on top of the uppermost layer of the gradient.
-
-
Centrifugation:
-
Place the tubes in a swinging-bucket rotor and balance them.
-
Centrifuge at a moderate speed. The optimal g-force and time depend on the virus but can be significantly lower than for in situ gradients. A starting point could be 2,000 x g for 30 minutes. Some protocols for enveloped viruses suggest higher speeds (e.g., ~100,000 x g or 39,000 rpm for 2 hours).
-
-
Fraction Collection:
-
After centrifugation, distinct layers of cellular debris and the purified virus band should be visible. The virus will typically accumulate at the interface between two layers corresponding to its buoyant density.[5]
-
Carefully aspirate the virus band using a pipette. It may be helpful to first remove the layers above the band of interest.[10]
-
-
This compound Removal:
-
Follow Step 6 from Protocol 1 to dilute the collected fraction and pellet the purified virus via ultracentrifugation.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 3. labsup.net [labsup.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. aslo.org [aslo.org]
- 8. soest.hawaii.edu [soest.hawaii.edu]
- 9. Clinical efficacy of a combination of this compound continuous density gradient and swim-up techniques for semen processing in HIV-1 serodiscordant couples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
Application Notes: Isopycnic Separation of Cells Using Pre-formed Percoll Gradients
Introduction
Percoll is a density gradient medium composed of colloidal silica particles coated with non-toxic polyvinylpyrrolidone (PVP).[1] It is widely used for the separation of cells, subcellular particles, and viruses based on their buoyant density.[2] A key advantage of this compound is its low osmolality, which allows for the creation of isotonic gradients that prevent cells from shrinking or swelling, thus preserving their physiological density during separation.[2] This protocol details the use of pre-formed, discontinuous (step) this compound gradients to isolate specific cell populations. In this method, solutions of varying this compound densities are carefully layered to create distinct steps. When a cell suspension is layered on top and centrifuged at low speeds, cells migrate and settle at the interface corresponding to their isopycnic (equal density) point. This technique is highly effective for enriching specific cell types, such as separating healthy cells from apoptotic or necrotic cells, or isolating immune cell subsets from blood or tissue.[3][4]
Experimental Protocols
Protocol 1: Preparation of Stock Isotonic this compound (SIP)
To prevent osmotic stress on cells, this compound must be made isotonic with a physiological salt solution before use.[2] This is achieved by preparing a Stock Isotonic this compound (SIP) solution, which is conventionally considered "100% this compound" for subsequent dilutions.
Materials:
-
This compound (e.g., GE Healthcare, Cat# 17-0891-01)[3]
-
10X Phosphate Buffered Saline (10X PBS) or 1.5 M NaCl[3]
-
(Optional) 1 M HEPES Buffer[3]
-
Sterile conical tubes or bottles
Procedure:
-
In a sterile container, aseptically combine 9 parts by volume of this compound with 1 part by volume of 10X PBS or 1.5 M NaCl.[5] For example, to make 50 mL of SIP, mix 45 mL of this compound with 5 mL of 10X PBS.
-
(Optional) For enhanced buffering, HEPES can be added to a final concentration of 10 mM.[2]
-
Mix thoroughly by inversion. This solution is the Stock Isotonic this compound (SIP) and is used as the 100% stock for preparing working dilutions.
-
Store the SIP solution at 4°C.
Protocol 2: Preparation of a Discontinuous (Step) Gradient
This protocol describes the creation of a four-layer discontinuous gradient (50%, 40%, 30%), which is a common starting point for many human cell types.[3] The concentrations and volumes can be optimized depending on the specific cell types and the scale of the experiment.
Materials:
-
Stock Isotonic this compound (SIP) from Protocol 1
-
1X Phosphate Buffered Saline (1X PBS), sterile and cold
-
15 mL or 50 mL clear polypropylene conical centrifuge tubes[3]
-
Serological pipettes or a pipette with wide-bore tips
Procedure:
-
Prepare the required this compound dilutions by mixing the SIP (100% this compound) with cold 1X PBS. For a common four-step gradient, you will prepare 50%, 40%, and 30% solutions. The cell suspension will be made in a 20% solution (see Protocol 3).
-
Example Dilutions for 10 mL of each layer:
-
50% this compound: 5 mL SIP + 5 mL 1X PBS
-
40% this compound: 4 mL SIP + 6 mL 1X PBS
-
30% this compound: 3 mL SIP + 7 mL 1X PBS
-
-
Keep all solutions on ice to maintain temperature.[3]
-
Select the appropriate size centrifuge tube (e.g., 15 mL for up to 30 million cells, 50 mL for larger preparations).[3]
-
Using a serological pipette, carefully add the this compound layers into the tube, starting with the highest density layer at the bottom.
-
Layering Technique: To avoid mixing the layers, rest the pipette tip against the inner wall of the tube, just above the surface of the previous layer, and dispense the liquid slowly and steadily.
-
Add the 50% this compound layer first, followed by the 40% layer, and finally the 30% layer on top. For a 15 mL tube, each layer should be approximately 2-3 mL. For a 50 mL tube, use ~12 mL per layer.[2][3]
-
A sharp, clear interface should be visible between each layer. Place the prepared gradients on ice until the cell suspension is ready to be loaded.[3]
Protocol 3: Cell Suspension Preparation and Layering
Proper preparation and loading of the cell suspension are critical for successful separation.
Materials:
-
Harvested cells
-
Cold 1X PBS
-
20% this compound solution (prepared by mixing 2 mL SIP with 8 mL 1X PBS for 10 mL total)
-
Hemocytometer or automated cell counter
Procedure:
-
Harvest cells using standard methods and wash once with cold 1X PBS to remove culture medium.[3]
-
Perform a cell count and determine viability.
-
Resuspend the cell pellet in cold 20% this compound solution at a concentration of approximately 10-15 million cells/mL.[3]
-
Retrieve the pre-formed gradient from ice.
-
Layering the Cells: Very carefully, pipette the cell suspension (in 20% this compound) onto the uppermost layer of the gradient (the 30% layer). This step is the most critical; perform it slowly to avoid disturbing the interfaces.[3][6]
-
The tube is now ready for centrifugation.
Protocol 4: Centrifugation and Cell Collection
Low-speed centrifugation allows cells to migrate to their isopycnic point without pelleting the this compound particles themselves.
Materials:
-
Refrigerated centrifuge with a swinging bucket rotor[3]
-
Sterile transfer pipettes or serological pipettes
Procedure:
-
Carefully place the gradient tubes into the swinging bucket rotor of a pre-cooled centrifuge (4°C). Ensure the tubes are balanced.
-
Centrifuge the gradients. A common setting is 2000 x g for 30 minutes at 4°C, with the centrifuge acceleration and brake set to zero (or the lowest setting) to prevent disruption of the layers upon starting and stopping.[3] Other protocols may use gentler forces like 400-500 x g for 15-20 minutes.[6]
-
After centrifugation, carefully remove the tubes from the centrifuge.
-
Visually inspect the gradient. Healthy cells typically form a visible white layer at an interface, often between the 30% and 40% or 40% and 50% layers.[3] Debris and dead cells are often found in the upper layers.
-
To collect the desired cells, carefully aspirate and discard the upper layers.
-
Using a clean pipette, gently collect the target cell layer from the interface and transfer it to a new, larger conical tube (e.g., 50 mL) on ice.[3]
Protocol 5: Washing and Final Preparation
The collected cells must be washed to remove the this compound before downstream applications.
Procedure:
-
Dilute the collected cell fraction with at least 4-5 volumes of cold 1X PBS or other physiological buffer.[3] This is crucial for effectively pelleting the cells away from the silica particles.
-
Mix gently by inversion.
-
Centrifuge at a low speed (e.g., 500 x g for 5 minutes at 4°C ) to pellet the cells.[3]
-
Carefully aspirate the supernatant.
-
If necessary, repeat the wash step one or two more times.
-
The final cell pellet is now purified and ready for downstream applications such as cell counting, viability assessment, cell culture, or molecular analysis.
Data Presentation
The parameters for this compound gradient centrifugation can vary significantly based on the cell type and desired outcome. The following table summarizes typical ranges and examples from established protocols.
| Parameter | General Range / Example | Cell Type / Purpose | Source |
| Gradient Layers | 20% (cell load), 30%, 40%, 50% | Enriching healthy human cells | [3] |
| 30%, 70% | Isolating brain mononuclear cells | [6] | |
| 40%, 80% | Isolating tumor-infiltrating leukocytes | [7] | |
| Cell Loading Density | ~10-15 million cells/mL | Cultured human cells | [3] |
| Layer Volume | 2-3 mL per layer (15 mL tube) | Small-scale purification | [2][3] |
| ~12 mL per layer (50 mL tube) | Large-scale purification | [3] | |
| Centrifugation Speed | 400-500 x g | General cell separation | |
| 2000 x g | Purification of healthy cells | [3] | |
| Centrifugation Time | 15-20 min | General cell separation | |
| 30 min | Purification of healthy cells | [3] | |
| Temperature | 4°C or 18°C | Mammalian Cells | [3][6] |
| Brake/Acceleration | Off / Lowest Setting | All discontinuous gradients | [3] |
| Post-Wash Spin | 500 x g for 5 min | Washing collected cells | [3] |
Mandatory Visualization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsup.net [labsup.net]
- 3. encodeproject.org [encodeproject.org]
- 4. The use of discontinuous this compound gradients to separate populations of cells from human bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. how to make this compound solutions?! - Hematology [protocol-online.org]
- 6. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Mouse Tumor-Infiltrating Leukocytes by this compound Gradient Centrifugation [bio-protocol.org]
Troubleshooting & Optimization
Percoll Gradient Separation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during Percoll gradient separation experiments. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their cell separation workflows.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, offering potential causes and solutions.
Problem: Low Cell Yield After Separation
Potential Causes & Solutions
-
Incomplete Tissue Dissociation: The initial tissue homogenization may be insufficient, leading to fewer single cells being loaded onto the gradient.
-
Solution: Optimize the enzymatic digestion protocol by adjusting the enzyme concentration and incubation time. Ensure gentle but thorough mechanical dissociation. For sensitive cells like neurons, gentle pipetting is recommended.[1]
-
-
Cell Loss During Washing Steps: Multiple washing steps to remove this compound can lead to significant cell loss.
-
Solution: Minimize the number of washing steps. When washing, use a gentle centrifugation speed (e.g., 300 x g for 10 minutes) to pellet the cells without causing excessive stress.[2]
-
-
Incorrect Gradient Concentrations: The density of the this compound layers may not be optimal for the specific cell type, causing cells to pellet with unwanted fractions or remain in the wrong layer.
-
Solution: Empirically test different this compound concentrations to determine the optimal density range for your target cells.
-
-
High Initial Cell Death: If the starting cell viability is low, the yield of viable cells after separation will naturally be low. This compound can help improve viability by separating dead cells, but the overall yield will be reduced.[3]
-
Solution: Ensure optimal tissue handling and dissociation conditions to maximize initial cell viability. For samples with viability below 80%, this compound purification can significantly increase the viability of the recovered cells.[3]
-
Problem: Poor Separation or Indistinct Cell Layers
Potential Causes & Solutions
-
Incorrect Gradient Formation: Improper layering of the this compound solutions can lead to a poorly formed gradient.
-
Solution: When creating discontinuous gradients, carefully layer the solutions from the highest density to the lowest. A Pasteur pipette can be used to slowly add subsequent layers to the bottom of the tube or onto the surface of the previous layer to avoid mixing.[2][4] Using a medium containing phenol red can help visualize the layers.[2]
-
-
Wrong Centrifugation Speed or Time: The g-force and duration of centrifugation are critical for gradient formation and cell separation.
-
Solution: Adhere to the recommended centrifugation parameters for your specific rotor and tube type. For self-forming gradients, a minimum of 10,000 x g is typically required for this compound in saline and 25,000 x g for this compound in sucrose.[5] For pre-formed gradients, a lower speed (e.g., 400-800 x g) is used.[2][6] Always ensure the centrifuge brake is turned off to avoid disturbing the separated layers.[4]
-
-
Incorrect Temperature: Temperature can affect the density and viscosity of the this compound solution.
-
Cell Aggregation: Clumping of cells can prevent them from migrating to their correct density layer.[8]
-
Solution: See the "Cell Clumping" section below for detailed solutions.
-
Problem: Low Cell Viability After Separation
Potential Causes & Solutions
-
Toxicity of this compound: this compound itself can have some toxic effects on certain cell types.[9] It is a colloidal silica suspension stabilized by polyvinylpyrrolidone (PVP), and trace amounts of free PVP can be toxic.[9]
-
Incorrect Osmolality: The osmolality of the this compound solution must be adjusted to be isotonic with the cells. Hypotonic or hypertonic solutions can cause cells to swell or shrink, leading to cell death.[11]
-
Mechanical Stress During Centrifugation: High centrifugation speeds can damage cells.
-
Solution: Use the lowest effective g-force for cell separation on pre-formed gradients.
-
Problem: Cell Clumping in the Gradient
Potential Causes & Solutions
-
Presence of DNA from Dead Cells: DNA released from dead cells is sticky and can cause live cells to clump together.
-
Solution: Add DNase I (final concentration below 0.1 mg/mL) to the cell suspension before loading it onto the gradient to digest extracellular DNA.[2]
-
-
Cold Temperatures: As mentioned, using cold this compound can sometimes promote cell aggregation.[4]
-
Solution: Perform the separation at room temperature unless the protocol specifically requires cold conditions.[4]
-
-
Cell-to-Cell Adhesion: Some cell types are naturally prone to clumping.
-
Solution: Resuspend the cell pellet in a solution containing 0.05% trypsin and incubate at 37°C for 5-10 minutes to break up clumps before loading on the gradient.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock isotonic this compound (SIP) solution?
A1: To make this compound isotonic for mammalian cells, you need to add a concentrated salt solution or culture medium. A common method is to mix 9 parts of this compound with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[5] For subcellular particles that may aggregate in the presence of salt, you can use 2.5 M sucrose instead (9 parts this compound to 1 part 2.5 M sucrose).[5]
Q2: What type of rotor should I use for this compound gradients?
A2: For self-generating gradients, a fixed-angle rotor is preferred.[11] Swinging-bucket rotors are generally not recommended for generating this compound gradients due to variations in the g-force along the tube.[11] For separating cells on pre-formed gradients, either type of rotor can be used.
Q3: Can I reuse this compound gradients?
A3: It is not recommended to reuse this compound gradients, especially in applications where sterility is critical. Reusing gradients can lead to contamination and unpredictable separation results.
Q4: My cells are not entering the this compound gradient and are staying at the top. What is happening?
A4: This issue can arise from several factors. The density of your cell suspension medium might be too low, preventing the cells from sedimenting into the gradient. Ensure your cells are resuspended in a medium with a density that allows them to enter the top layer of the this compound. Another possibility is that the centrifugation force is too low to drive the cells into the gradient.[6][7] Double-check your centrifuge settings.
Q5: There is a lot of debris in my final cell preparation. How can I improve purity?
A5: Ensure that the initial tissue dissociation is as clean as possible. You can also try incorporating additional purification steps. For example, a pre-separation spin at a very low speed can pellet some of the larger debris. If debris is still a problem after this compound separation, you might consider subsequent methods like magnetic-activated cell sorting (MACS) for more specific cell isolation.[12]
Data Presentation
Table 1: Recommended Centrifugation Parameters for Self-Forming Gradients
| This compound Diluent | Minimum g-force | Rotor Type |
| 0.15 M Saline | ~10,000 x g | Fixed-angle |
| 0.25 M Sucrose | ~25,000 x g | Fixed-angle |
Data sourced from Sigma-Aldrich technical information.[5]
Table 2: Example of a Discontinuous this compound Gradient for Mononuclear Cell Isolation
| Layer | This compound Concentration | Purpose |
| Top | Cell Suspension | Contains the mixed cell population |
| 1 | 30% | --- |
| 2 | 70% | Mononuclear cells collect at the 30%/70% interface |
This is an example protocol; concentrations may need to be optimized for specific cell types and tissues.[4][12]
Experimental Protocols
Protocol: Preparation of a Discontinuous this compound Gradient for Hepatocyte Isolation
-
Prepare Stock Isotonic this compound (SIP): Mix 9 volumes of this compound with 1 volume of 10x PBS. This is your 100% this compound solution.
-
Prepare this compound Dilutions: Dilute the 100% this compound with 1x PBS to create 50% and 30% this compound solutions.
-
Layer the Gradient: In a 15 mL centrifuge tube, carefully add 3 mL of the 50% this compound solution to the bottom.
-
Using a Pasteur pipette, slowly layer 3 mL of the 30% this compound solution on top of the 50% layer.
-
Load Cell Suspension: Gently add 3 mL of your single-cell suspension on top of the 30% this compound layer.
-
Centrifugation: Centrifuge at 400 x g for 20 minutes at 4°C with the brake off.
-
Cell Collection: Carefully aspirate the layers above the desired cell interface. Collect the hepatocyte layer, which is typically found between the 30% and 50% this compound layers.
-
Washing: Dilute the collected cells with at least 3 volumes of washing buffer (e.g., cell culture medium) and centrifuge at 300 x g for 10 minutes at 4°C to pellet the cells and remove the this compound.
This protocol is adapted from a method for isolating cells from human hepatoblastoma tissue.[2]
Visualizations
Caption: Troubleshooting workflow for low cell yield.
Caption: Troubleshooting poor cell separation.
References
- 1. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]
- 5. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous this compound Gradient Centrifugation of Erythrocytes—Explanation of Cellular Bands and Compromised Age Separation | MDPI [mdpi.com]
- 9. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 10. Density centrifugation – ANACC Methods and Materials [research.csiro.au]
- 11. labsup.net [labsup.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Percoll Removal from Isolated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing Percoll from isolated cell populations. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure high cell viability and purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to remove this compound after cell isolation?
It is often unnecessary to remove this compound as it is non-toxic to cells and does not adhere to cell membranes.[1] Cells can typically be transferred directly to culture systems or used in subsequent experiments without adverse effects.[1] However, removal is recommended if the presence of this compound could interfere with downstream applications, such as certain staining procedures or highly sensitive assays.[2][3]
Q2: What is the most common method for removing this compound from live cells?
The most common and straightforward method is washing the cells via low-speed centrifugation.[1] This involves diluting the cell suspension containing this compound with a physiological solution and pelleting the cells at a low centrifugal force, which is sufficient to pellet the cells but not the this compound particles.
Q3: How many washing steps are required for complete this compound removal?
Two to three washes are typically sufficient to remove any residual this compound.[1][4] Studies using radioactively labeled this compound have shown no detectable residual this compound adhering to cells after three washes.[1]
Q4: What should I do if I cannot pellet my cells during the washing steps?
If you are unable to form a cell pellet at the recommended low speeds (e.g., 200 x g), you may need to increase the centrifugation speed.[2] Some protocols for specific cell types, like microglia, have successfully used higher speeds (e.g., 1800 rpm) to pellet cells after this compound separation.[2] However, it is crucial to start with lower speeds to avoid unnecessary stress on the cells.
Q5: Can this compound be removed from smaller particles like viruses or subcellular organelles?
Yes, for smaller biological materials that cannot be pelleted by low-speed centrifugation, high-speed centrifugation is an effective method.[1] This technique pellets the this compound, leaving the biological material in the supernatant.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Cell Viability | Harsh enzymatic digestion prior to this compound gradient. | Optimize digestion time and enzyme concentration. Ensure tissue is fresh.[5][6] |
| Overly aggressive centrifugation during washing. | Use the lowest possible centrifugation speed that effectively pellets your cells. Start at 200 x g for 2-10 minutes.[1] | |
| Improper handling of cells (e.g., vigorous pipetting). | Handle cells gently at all stages. Use wide-bore pipette tips. | |
| Failure to Form a Cell Pellet | Centrifugation speed is too low for the specific cell type. | Gradually increase the centrifugation speed and/or time. For example, try increasing from 200 x g to 300-400 x g.[2][5] |
| Insufficient number of cells. | Ensure you have a sufficient starting cell number to form a visible pellet. | |
| This compound Pellet Forms with Cell Pellet | Centrifugation speed is too high during the washing step. | Reduce the centrifugation speed to a level that pellets the cells but not the this compound particles. |
| Contamination with Debris | Incomplete separation during density gradient centrifugation. | Ensure careful layering of the this compound gradient and gentle removal of the cell layer of interest.[7][8] Consider additional washing steps. |
| Inadequate removal of tissue debris before this compound gradient. | Filter the initial cell suspension through a cell strainer to remove larger clumps and debris.[9] |
Experimental Protocols
Protocol 1: this compound Removal by Low-Speed Centrifugation (Washing)
This method is suitable for most isolated live cells.
Materials:
-
Cell suspension in this compound
-
Physiological saline or appropriate cell culture medium (e.g., PBS, HBSS)
-
Serological pipettes
-
Conical centrifuge tubes (15 mL or 50 mL)
-
Refrigerated centrifuge with a swinging-bucket rotor
Procedure:
-
Carefully transfer the collected cell layer from the this compound gradient into a new conical centrifuge tube.
-
Dilute the cell suspension with at least 4-5 volumes of cold physiological saline or culture medium.[7] For example, add 4-5 mL of saline for every 1 mL of cell suspension.
-
Mix the suspension gently by inverting the tube several times.
-
Centrifuge at 200-500 x g for 5-10 minutes at 4°C with the brake set to low or off.[1][5][7]
-
Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.
-
Gently resuspend the cell pellet in fresh, cold physiological saline or culture medium.
-
Repeat the washing steps (3-6) two more times for a total of three washes.[1][4]
-
After the final wash, resuspend the cell pellet in the desired medium for downstream applications.
Protocol 2: this compound Removal by High-Speed Centrifugation
This method is ideal for subcellular particles and viruses.
Materials:
-
Sample in this compound from the first centrifugation run
-
High-speed centrifuge with a swinging-bucket or angle-head rotor
-
Appropriate centrifuge tubes for high-speed centrifugation
Procedure:
-
Transfer the undiluted fraction containing the biological material from the initial this compound gradient to a high-speed centrifuge tube.
-
Centrifuge at 100,000 x g for 90 minutes (angle-head rotor) or 2 hours (swinging-bucket rotor).[1]
-
The this compound will form a hard pellet at the bottom of the tube.
-
Carefully collect the supernatant containing the purified biological material.
Quantitative Data Summary
| Parameter | Low-Speed Centrifugation (Washing) | High-Speed Centrifugation |
| Centrifugal Force | 200 - 500 x g[1][7] | 100,000 x g[1] |
| Centrifugation Time | 2 - 10 minutes per wash[1][5] | 90 - 120 minutes[1] |
| Number of Washes | 2 - 3[1][4] | 1 |
| Typical Application | Live cells[1] | Viruses, subcellular particles[1] |
| Reported Cell Viability | Generally high, can be ~95%[5] | Not applicable for live cells |
Visual Workflows
Caption: Workflow for removing this compound from isolated cells using the washing method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Density centrifugation – ANACC Methods and Materials [research.csiro.au]
- 5. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. encodeproject.org [encodeproject.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Percolll Gradients for Higher Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Percoll™ gradient centrifugation for improved cell viability.
Troubleshooting Guide
Issue: Low Cell Viability After this compound Gradient Centrifugation
Low cell viability post-separation is a common issue that can often be resolved by systematically evaluating and optimizing several key parameters in your protocol.
Q1: My cells are showing low viability (e.g., high trypan blue uptake) after separation on a this compound gradient. What are the most likely causes?
A1: Several factors can contribute to decreased cell viability during this compound gradient centrifugation. The most common culprits are incorrect osmolality of the gradient, excessive centrifugation speed, suboptimal temperature, and issues with the cell suspension itself. It's also important to ensure the this compound is properly removed after fractionation.
To diagnose the problem, consider the following flowchart:
Caption: A flowchart to diagnose and resolve low cell viability.
Frequently Asked Questions (FAQs)
Q2: How do I prepare an isotonic this compound solution to avoid osmotic stress on my cells?
A2: this compound as supplied is not isotonic. You must adjust its osmolality to be compatible with your cells, typically around 280-300 mOsm/kg H₂O for mammalian cells.[1] This is done by preparing a Stock Isotonic this compound (SIP) solution. The standard method is to mix 9 parts of this compound with 1 part of 10x concentrated phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).[2] For applications where salt may cause aggregation, such as with subcellular particles, 2.5 M sucrose can be used instead of a salt solution.[2] It is highly recommended to verify the final osmolality with an osmometer.[2][3]
Q3: What are the optimal centrifugation speed and time for isolating cells with high viability?
A3: The optimal centrifugation parameters are cell-type dependent. However, for most cell separations on a pre-formed gradient, a low g-force is recommended to prevent cell damage. A common starting point is centrifuging at 400-500 x g for 10-30 minutes at 4°C.[1][4][5] It is also crucial to use a swinging-bucket rotor and to turn off the brake during deceleration to avoid disturbing the separated cell layers.[6]
| Parameter | Recommended Range | Rationale |
| Centrifugal Force | 400 - 800 x g | Minimizes physical stress on cells. |
| Time | 10 - 30 minutes | Sufficient for cells to reach their isopycnic point. |
| Temperature | 4°C or Room Temp | 4°C reduces metabolic activity and cell death.[6] Some protocols specify room temperature to prevent cell clumping.[4] |
| Brake | Off | Prevents re-mixing of separated layers upon stopping.[6] |
Q4: Can this compound itself be toxic to my cells?
A4: While this compound is generally considered non-toxic and biocompatible, some studies have reported that it can be phagocytosed by certain cell types, such as macrophages, which may affect cell function.[7][8] Additionally, some commercial preparations of this compound may contain endotoxins which can impact immune cells.[9] If you suspect toxicity, ensure you are using a grade of this compound suitable for cell culture and consider using an alternative density gradient medium like Nycodenz.[9] Thoroughly washing the cells after separation is crucial to remove any residual this compound.[10]
Q5: How do I properly remove this compound from my isolated cells?
A5: After collecting your desired cell layer, it's essential to wash the cells to remove the this compound solution. Dilute the collected cell fraction with at least 4-5 volumes of a cold physiological buffer (like PBS or culture medium).[6] Pellet the cells by gentle centrifugation, typically at 200 x g for 5-10 minutes. Discard the supernatant and repeat the wash step 1-2 more times to ensure all this compound is removed.
Experimental Protocols
Protocol 1: Preparation of Stock Isotonic this compound (SIP)
This protocol describes the preparation of a 100% Stock Isotonic this compound (SIP) solution, which serves as the base for creating working gradient concentrations.
-
Aseptically combine 90 mL of this compound with 10 mL of 10x PBS or 10x HBSS in a sterile container.
-
Mix thoroughly by inverting the container several times. This solution is now considered 100% SIP.
-
(Optional but recommended) Measure the osmolality of the SIP solution using an osmometer to ensure it is within the physiological range for your cells.
-
Store the SIP solution at 4°C.
Protocol 2: Creating a Discontinuous (Step) this compound Gradient
This protocol provides a general method for creating a multi-layered step gradient, which is effective for separating different cell populations.
References
- 1. labsup.net [labsup.net]
- 2. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 3. Adjustment of the osmolality of this compound for the isopycnic separation of cells and cell organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]
- 5. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Is this compound innocuous to cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is this compound innocuous to cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 10. Removal of this compound after Centrifugation [sigmaaldrich.com]
Technical Support Center: Percoll Gradient Troubleshooting
Welcome to the technical support center for Percoll® gradient centrifugation. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during cell, organelle, and virus separations, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems in a question-and-answer format, providing explanations, detailed protocols, and quantitative data to guide you through the troubleshooting process.
Issue 1: Poor or Inconsistent Cell Separation
Question: Why am I seeing poor separation of my target cells, or inconsistent results between experiments?
Answer: Inconsistent cell separation is a frequent issue and can be attributed to several factors, primarily related to the this compound gradient itself and the centrifugation parameters. The main culprits are often incorrect osmolality of the this compound solution, improper gradient formation, and suboptimal centrifugation settings.
Root Causes and Solutions
-
Incorrect Osmolality: The osmolality of the this compound gradient is critical and must be isotonic with the cells being separated to prevent them from shrinking or swelling, which alters their buoyant density.[1] A common practice is to prepare a stock isotonic this compound (SIP) solution by mixing 9 parts of this compound with 1 part of 1.5 M NaCl or a 10x concentrated cell culture medium.[2][3] However, for optimal results, the osmolality should be precisely measured with an osmometer to ensure it matches the physiological conditions of your specific cells.[2] The buoyant densities of cells are known to increase at higher osmolarities.[4]
-
Improper Gradient Formation: The shape and range of the density gradient are influenced by centrifugation time, g-force, rotor angle, and the initial this compound concentration.[1][2]
-
Self-Forming Gradients: For self-forming gradients, the total (g-force) x (time) determines the gradient shape.[2] Insufficient centrifugation will result in a shallow gradient, while excessive centrifugation can lead to a very steep gradient or pelleting of the this compound.
-
Pre-formed Gradients: When creating discontinuous (step) gradients, it is crucial to layer the different this compound densities carefully to avoid mixing.[5][6] Any disturbance can disrupt the interfaces where cells are expected to band.
-
-
Suboptimal Centrifugation Parameters:
-
Speed and Time: These parameters are interdependent. Higher g-forces will form gradients faster.[2] It's essential to optimize these for your specific rotor and desired gradient shape.
-
Temperature: Temperature affects the viscosity and density of the this compound solution. Running gradients at a consistent temperature (e.g., 4°C or room temperature) is important for reproducibility.[7]
-
Rotor Type: Fixed-angle rotors are generally preferred for forming self-generated gradients as they do so more rapidly than swinging-bucket rotors due to the shorter path length.[1][2] Vertical rotors are even faster but risk contamination from a compacted this compound pellet.[2]
-
Troubleshooting Workflow
Caption: Troubleshooting inconsistent cell separation.
Experimental Protocol: Optimizing a Self-Forming Gradient
This protocol provides a model experiment to standardize conditions for your specific cell type and centrifuge/rotor combination.[2]
Objective: To determine the optimal centrifugation time and speed for generating a this compound gradient that effectively separates your target cells.
Materials:
-
This compound solution
-
1.5 M NaCl or 10x concentrated culture medium
-
Physiological saline or culture medium for dilution
-
Density Marker Beads (optional, but highly recommended for visualizing the gradient)[1]
-
Centrifuge with a fixed-angle rotor
-
Refractometer or densitometer
Methodology:
-
Prepare Stock Isotonic this compound (SIP):
-
Prepare this compound Working Solutions:
-
Create a series of dilutions of your SIP solution with physiological saline to achieve different starting densities (e.g., 40%, 50%, 60%, 70% SIP).
-
-
Centrifugation Trials:
-
For each dilution, prepare several centrifuge tubes. If using, add Density Marker Beads to one tube for each condition to visualize the resulting gradient.[9]
-
Centrifuge the tubes at a range of g-forces and times. A good starting point for this compound in saline is 10,000 x g for 15-30 minutes in a fixed-angle rotor.[2]
-
-
Analyze the Gradients:
-
After centrifugation, carefully remove the tubes.
-
In the tubes with marker beads, note the position of each bead to visualize the shape and range of the gradient.[2]
-
For the other tubes, measure the density of the gradient at different points using a refractometer.
-
-
Run Cell Separation:
-
Evaluate and Refine:
-
Collect the cell bands and assess purity and viability.
-
Adjust the initial this compound density, centrifugation parameters, or cell load as needed to optimize the separation.
-
Issue 2: Low Cell Viability or Function
Question: My cells have low viability or impaired function after this compound gradient centrifugation. What could be the cause?
Answer: While this compound is generally considered non-toxic, several factors during the separation process can negatively impact cell health.[3][10] These include incorrect osmolality, prolonged exposure to the gradient, excessive centrifugation forces, and, in some cases, direct effects of the this compound particles themselves.
Root Causes and Solutions
-
Hypertonic or Hypotonic Stress: As mentioned previously, incorrect osmolality is a major cause of cell stress, leading to cell death.[1][11] Always ensure your this compound solution is iso-osmotic.[2]
-
Excessive Centrifugal Force: High g-forces can physically damage cells. While high speeds are needed to form the gradient, the subsequent cell separation step should be performed at a much lower speed (e.g., 400-800 x g).[5][6]
-
Temperature: Performing the entire procedure at 4°C can help maintain the viability of many cell types.[6]
-
This compound Phagocytosis: Some cell types, particularly phagocytic cells like macrophages, may engulf this compound particles, which can affect their function.[12] Performing the separation at 4°C can reduce phagocytosis.[12]
-
Contamination: this compound solutions, if not handled aseptically, can become contaminated. Ensure all solutions and equipment are sterile.
-
Incomplete this compound Removal: Residual this compound in the final cell suspension is usually not a problem for downstream applications.[10] However, if removal is necessary, it can be achieved by washing the cells.
Data Presentation: Impact of this compound Purification on Hepatocyte Viability
The following table summarizes data on the effect of this compound purification on the viability and yield of primary human hepatocytes.
| Parameter | Without this compound Purification | With 25% this compound Purification | p-value |
| Viable Yield (x 10⁶ cells/g tissue) | 42.4 (± 4.6) | 26.6 (± 4.0) | - |
| Average Viability | 84.47% (± 1.60) | 88.18% (± 1.13) | 0.0299 |
| Viability Improvement (for initial <80%) | 71.6% | 87.7% | 0.03 |
| Data adapted from a study on primary human hepatocyte isolation.[13] |
This data indicates that while this compound purification can significantly increase the viability of the cell preparation, especially if the initial viability is low, it can also lead to a substantial loss of total cells.[13]
Experimental Protocol: Washing Cells to Remove this compound
Objective: To efficiently remove this compound from a purified cell suspension.
Methodology for Living Cells: [10][14][15]
-
Collect the cell fraction from the this compound gradient.
-
Dilute the cell suspension with at least 5 volumes of a physiological saline solution (e.g., PBS) or cell culture medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 2-10 minutes to pellet the cells.
-
Carefully aspirate the supernatant containing the diluted this compound.
-
Gently resuspend the cell pellet in fresh saline or medium.
-
Repeat the wash step (steps 3-5) two to three times for complete removal.
Logical Diagram: Maintaining Cell Viability
Caption: A logical workflow for troubleshooting low cell viability.
Issue 3: Inconsistent Gradient Formation (Self-Forming Gradients)
Question: My self-forming gradients are not consistent from run to run, even when I use the same settings. What could be wrong?
Answer: Reproducibility is key in scientific experiments. Inconsistent self-forming gradients are often traced back to subtle variations in the initial conditions. Factors such as the centrifuge rotor, temperature, and the age and storage of the this compound stock can all play a role.
Root Causes and Solutions
-
Rotor Geometry and Type: The angle of the rotor has a significant effect on how quickly a gradient forms.[2] Steeper angles (closer to vertical) result in faster gradient formation.[1] Using the exact same rotor for all experiments is critical for consistency.
-
Centrifugation Parameters: As detailed in Issue 1, the combination of g-force and time dictates the final gradient shape.[2] Ensure your centrifuge is properly calibrated and that you are using the precise, calculated settings each time.
-
Temperature Fluctuations: The temperature of the centrifuge chamber can affect the viscosity of the this compound, influencing the rate of sedimentation of the silica particles.[7] Pre-cooling or pre-warming the centrifuge to the desired operating temperature is a crucial step.
-
This compound Stock Solution:
-
Age and Storage: An opened bottle of this compound should be stored at 2°C to 8°C.[16] Improper storage can lead to changes in its properties.[17] If you suspect your stock has gone bad, a new bottle may be required.[17]
-
Preparation of SIP: The Stock Isotonic this compound (SIP) should be prepared fresh for each set of experiments to avoid any potential changes in osmolality over time.[9]
-
Data Presentation: Effect of Rotor Angle and g-Force on Gradient Shape
The shape of the gradient is directly influenced by the equipment and settings used. Below is a conceptual summary of these effects.
| Parameter | Effect on Gradient Formation |
| Increasing g-force | Steeper gradient, forms more quickly[2] |
| Increasing centrifugation time | Steeper gradient[2] |
| Increasing rotor angle (closer to vertical) | Faster gradient formation, shorter gradient[1][2] |
| Swinging-bucket rotor | Slower gradient formation due to long pathlength[2] |
This table summarizes qualitative relationships described in the literature.
Experimental Protocol: Verifying Gradient Reproducibility
Objective: To confirm that your protocol and equipment are producing consistent gradients.
Methodology:
-
Prepare a Standardized SIP: Prepare a fresh batch of Stock Isotonic this compound and measure its density and osmolality.
-
Use Density Marker Beads: For every run, include a control tube containing your this compound working solution and Density Marker Beads.[1]
-
Control Centrifugation: Use the exact same centrifuge, rotor, temperature, g-force, and time for each run. Ensure the centrifuge is properly balanced.
-
Document the Outcome: After centrifugation, photograph the tube with the marker beads.
-
Compare Results: Compare the photographs from different runs. The positions of the colored beads should be identical if the gradients are reproducible. Any variation points to an inconsistency in your setup or solutions.
Workflow Diagram: Ensuring Gradient Reproducibility
Caption: A workflow for achieving reproducible self-forming gradients.
References
- 1. labsup.net [labsup.net]
- 2. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Optimized density gradient separation of leukocyte fractions from whole blood by adjustment of osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. researchgate.net [researchgate.net]
- 8. Adjustment of the osmolality of this compound for the isopycnic separation of cells and cell organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Miniaturized this compound Gradient Method for Isolation of Quiescent Cells of Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of this compound after Centrifugation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 13. Impact of this compound purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removal of this compound after Centrifugation [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Percoll Gradient Centrifugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cell clumping in Percoll gradients, ensuring high-quality cell separation for downstream applications.
Troubleshooting Guide: Cell Clumping in this compound Gradients
Issue: Cells are clumping at the interface or pelleting unexpectedly in the this compound gradient.
This guide provides a systematic approach to identifying and resolving the root causes of cell aggregation during this compound gradient centrifugation.
| Observation | Potential Cause | Recommended Solution |
| Visible cell clumps in the initial cell suspension before loading onto the gradient. | 1. DNA Release from Lysed Cells: Damaged or dead cells release "sticky" DNA, which traps other cells.[1][2][3][4][5][6] | a. DNase I Treatment: Add DNase I to the cell suspension to a final concentration of 25-100 µg/mL and incubate for 15 minutes at room temperature to digest extracellular DNA.[6][7][8][9] b. Gentle Handling: Minimize mechanical stress during cell preparation to reduce cell lysis. Avoid vigorous vortexing or pipetting.[10] |
| 2. Cation-Dependent Cell Adhesion: Some cell types aggregate in the presence of divalent cations like Ca²⁺ and Mg²⁺.[3] | a. Use of Chelating Agents: Wash and resuspend cells in a calcium and magnesium-free buffer containing a chelating agent like EDTA (1-5 mM).[11][12] | |
| Cells appear to clump after layering onto the this compound gradient or during centrifugation. | 3. Suboptimal this compound Gradient Conditions: Incorrect temperature or osmolality of the this compound solution can induce cell stress and aggregation. | a. Temperature: It is often recommended to use this compound at room temperature, as cold temperatures can promote cell clumping.[13] b. Isotonicity: Ensure the this compound gradient is iso-osmotic with the cell suspension to prevent cell swelling or shrinking, which can lead to lysis and clumping.[14] |
| 4. High Cell Concentration: Overly concentrated cell suspensions can lead to increased cell-to-cell contact and aggregation. | a. Optimize Cell Density: Resuspend cells at an appropriate concentration (e.g., ~10-15 million cells/mL) before loading onto the gradient.[15] | |
| Clumping is observed in primary cells isolated from tissues. | 5. Incomplete Tissue Dissociation: Residual extracellular matrix components can cause cells to stick together. | a. Optimized Digestion: Ensure complete but gentle enzymatic digestion of the tissue. The use of enzymes like collagenase and dispase may be necessary. b. Filtration: Pass the cell suspension through a cell strainer (e.g., 40-70 µm) to remove any remaining large aggregates before loading onto the gradient.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell clumping in this compound gradients?
The most common cause is the release of extracellular DNA from dead or dying cells during the preparation of the single-cell suspension.[1][2][3][4][5][6] This sticky DNA acts as a net, trapping nearby cells and forming clumps. Other significant causes include cation-dependent cell adhesion and excessive mechanical stress during cell handling.[3][10]
Q2: How does DNase I prevent cell clumping?
DNase I is an endonuclease that enzymatically digests the extracellular DNA released by lysed cells.[6][8] By breaking down these DNA strands, DNase I eliminates the scaffolding for cell aggregation, resulting in a single-cell suspension that can be effectively separated in a this compound gradient.
Q3: When should I use EDTA to prevent clumping?
EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions are often required for the function of cell adhesion molecules. By sequestering these cations, EDTA disrupts this type of cell-to-cell binding.[5] It is particularly useful when working with cell types known to aggregate via cation-dependent mechanisms. Protocols for monocyte isolation often include washing steps with EDTA-containing buffers.[11][12]
Q4: Can I use both DNase I and EDTA?
Yes, but with caution. DNase I activity is dependent on the presence of divalent cations like Mg²⁺ and Ca²⁺.[4] Therefore, if you need to use both, it is best to perform the DNase I treatment first in a buffer containing these cations, and then wash the cells with an EDTA-containing buffer before proceeding to the this compound gradient.
Q5: What are some best practices for handling cells to prevent clumping?
Gentle handling is crucial. This includes avoiding vigorous pipetting and vortexing, using wide-bore pipette tips, and centrifuging at appropriate speeds (e.g., 300 x g for 10 minutes) to pellet cells without causing excessive stress.[10][16] Keeping cells on ice can also help maintain viability for some cell types, but for this compound gradients, performing the separation at room temperature is often recommended to prevent clumping.[13]
Q6: How does the quality of the this compound gradient itself affect cell clumping?
The osmolality and temperature of the this compound gradient are critical. The gradient should be made isotonic to the cells' physiological environment to prevent osmotic stress, which can lead to cell death and the release of DNA.[14] Using this compound at room temperature is also advised, as cold conditions can promote aggregation for some cell types.[13]
Quantitative Data on Cell Separation
The following tables summarize available data on cell viability, recovery, and purity from various cell separation protocols. Direct comparative data for this compound gradients with and without anti-clumping agents is limited in the literature; therefore, data from relevant cell separation contexts are provided.
Table 1: Cell Viability in Different Isolation Protocols
| Cell Type | Isolation Method | Anti-Clumping Agent | Reported Viability (%) | Reference |
| Human Hepatoblastoma | This compound Gradient | DNase I (optional) | ~95% | [7] |
| Human Monocytes | Cold Aggregation + this compound Gradient | Not Specified | ~50% | [17] |
| Cryopreserved PBMCs | Thawing Protocol | DNase I | No detectable change in viability compared to control | [18] |
| Malignant Effusion Cells | This compound Gradient | Not Specified | >90% (for all fractions) | [19] |
Table 2: Cell Recovery and Purity
| Cell Type | Isolation Method | Anti-Clumping Agent | Reported Recovery (%) | Reported Purity (%) | Reference |
| Human Monocytes | Double Density Gradient (Ficoll and this compound) | EDTA in wash steps | 47 ± 14% (macrophage yield from monocytes) | Not specified | [11] |
| Human Monocytes | Discontinuous Ficoll-Paque Plus Gradient | Not Specified | 70% | >75% | [20] |
| Malignant Adenocarcinoma Cells | This compound Gradient | Not Specified | 90% | 79% | [19] |
| Macrophages from Malignant Effusions | This compound Gradient | Not Specified | 82% | 90% | [19] |
| Lymphocytes from Malignant Effusions | This compound Gradient | Not Specified | 98% | 92% | [19] |
Experimental Protocols
Protocol 1: General this compound Gradient for Cell Separation with DNase I Treatment
This protocol is a general guideline for separating cells using a discontinuous this compound gradient and includes a DNase I treatment step to prevent clumping.
-
Prepare a Single-Cell Suspension:
-
Start with a pellet of cells from culture or tissue dissociation.
-
If clumping is anticipated, resuspend the cell pellet in a suitable buffer (e.g., PBS with 2% FBS) containing 100 µg/mL DNase I.[9]
-
Incubate at room temperature for 15 minutes, gently swirling the tube occasionally.[9]
-
Wash the cells by adding an excess of buffer and centrifuge at 300 x g for 10 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in the appropriate medium for layering onto the this compound gradient.
-
-
Prepare this compound Gradients:
-
Prepare a stock isotonic this compound (SIP) solution by mixing 9 parts of this compound with 1 part of 10x PBS or 1.5 M NaCl.
-
Prepare different density layers (e.g., 50%, 40%, 30%) by diluting the SIP with 1x PBS or cell culture medium.[15]
-
In a sterile centrifuge tube, carefully layer the this compound solutions, starting with the highest density at the bottom.[15]
-
-
Cell Separation:
-
Carefully layer the single-cell suspension on top of the prepared this compound gradient.[15]
-
Centrifuge the gradient according to your specific protocol (e.g., 500 x g for 10-20 minutes with the brake off).[14]
-
Carefully aspirate the desired cell layer from the interface of the this compound gradients.
-
-
Post-Separation Washing:
-
Transfer the collected cells to a new tube and wash with an excess of buffer to remove the this compound.
-
Centrifuge at 300-500 x g for 10 minutes to pellet the cells.
-
Repeat the wash step if necessary. The purified cells are now ready for downstream applications.
-
Protocol 2: Monocyte Isolation using a Double Density Gradient with EDTA
This protocol is adapted for the isolation of human monocytes and incorporates EDTA in the washing steps to prevent aggregation.[11]
-
First Gradient (PBMC Isolation):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from buffy coats using a standard Ficoll-Paque gradient.
-
Collect the PBMC layer.
-
-
Washing with EDTA:
-
Second Gradient (Monocyte Separation):
-
Collection and Final Wash:
Visualizations
Causes and Prevention of Cell Clumping
Caption: Logical diagram of the causes of cell clumping and their respective solutions.
Optimized this compound Gradient Workflow
Caption: Workflow for this compound gradient centrifugation with integrated troubleshooting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Best Cell Separation Technology Used For Reducing Cell Clumping [uberstrainer.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 5. akadeum.com [akadeum.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Human Monocytes by Double Gradient Centrifugation and Their Differentiation to Macrophages in Teflon-coated Cell Culture Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocyte isolation techniques significantly impact the phenotype of both isolated monocytes and derived macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labsup.net [labsup.net]
- 15. encodeproject.org [encodeproject.org]
- 16. wi.mit.edu [wi.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. DNAse treatment following thawing of cryopreserved PBMC is a procedure suitable for lymphocyte functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound density gradient separation of cells from human malignant effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endotoxin-free purification of monocytes for dendritic cell generation via discontinuous density gradient centrifugation based on diluted Ficoll-Paque Plus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Percoll Gradient Cell Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Percoll for the separation of delicate cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is adjusting its osmolality crucial for delicate cells?
A1: this compound is a density gradient medium composed of colloidal silica particles coated with polyvinylpyrrolidone (PVP), making it non-toxic and ideal for separating cells and subcellular organelles.[1][2] Undiluted this compound has a very low osmolality.[1][3] For delicate cells, it is critical to adjust the this compound solution to be isotonic with the cells' physiological environment (typically ~290 mOsm/kg H₂O for mammalian cells).[4][5] Failure to do so can cause cells to shrink in hypertonic solutions or swell and lyse in hypotonic solutions, compromising cell viability and affecting their buoyant density, which is essential for accurate separation.[5]
Q2: How do I prepare a standard Stock Isotonic this compound (SIP) solution?
A2: A common method to create a SIP solution is to mix 9 parts of undiluted this compound with 1 part of a 10x concentrated salt solution or cell culture medium.[6] For most mammalian cells, 1.5 M NaCl is used.[1] For subcellular particles that may aggregate in the presence of salts, 2.5 M sucrose is a suitable alternative.[1] This 9:1 ratio typically results in a solution with an osmolality of approximately 340 mOsm/kg H₂O, which is slightly hypertonic.[3][4][6] Final adjustments with distilled water or salts may be necessary to achieve the precise desired osmolality.[3][6] It is highly recommended to verify the final osmolality with an osmometer.[1][3][6]
Q3: My cells appear shrunken or swollen after centrifugation. What is the cause?
A3: Cellular morphology changes are a direct indicator of osmotic stress. The buoyant density of cells is influenced by the osmolality of the gradient.[5]
-
Shrunken cells suggest the this compound gradient is hypertonic (osmolality is too high).
-
Swollen cells indicate the gradient is hypotonic (osmolality is too low). It is essential to measure the osmolality of your prepared this compound solutions before use to ensure they are isotonic to your specific cell type.[4]
Q4: I am experiencing low cell viability after separation. What are the potential causes?
A4: Low cell viability post-separation can stem from several factors:
-
Incorrect Osmolality: As discussed, this is a primary cause of cell stress and death.[5]
-
Chemical Toxicity: While this compound itself is non-toxic, some older batches or improper storage could be problematic. This compound PLUS offers lower endotoxin levels, which can be beneficial for sensitive applications like clinical research.[2][3]
-
Mechanical Stress: Excessive centrifugation speeds or times can damage delicate cells. Use minimal g-forces necessary for separation (e.g., 400 x g for 15-20 minutes for isopycnic banding). Also, ensure the centrifuge brake is turned off to prevent abrupt stops that can disrupt the gradient and stress the cells.
-
Phagocytosis: Some cell types, like macrophages, may phagocytose the silica particles, which can affect cell function.[7][8] Performing the separation at low temperatures (e.g., 4°C) can help reduce this phenomenon.[7]
Q5: How can I efficiently remove the this compound medium from my isolated cells?
A5: For living cells, removal is typically straightforward. Dilute the collected cell fraction with at least 4-5 volumes of a physiological saline solution or your culture medium.[1][9] The cells can then be pelleted by low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[1] This washing step can be repeated two to three times to ensure complete removal of the this compound particles.[1]
Q6: What is the difference between this compound and this compound PLUS?
A6: Both are silica-based colloidal media, but they differ in their coatings. This compound is coated with polyvinylpyrrolidone (PVP), while this compound PLUS is coated with a covalently linked silane.[3] This silane coating gives this compound PLUS greater stability and very low endotoxin levels, making it particularly suitable for sensitive cell types and clinical research applications.[2][3] Their physical properties and performance in cell separation are otherwise very similar.[3]
Q7: My cells are clumping during separation. How can I prevent this?
A7: Cell clumping can be caused by the release of DNA from dead cells or by cold temperatures. If you observe clumping, consider adding DNase to your homogenization buffer.[10] It is also recommended to use this compound at room temperature, as cold this compound can promote cell aggregation and lead to less efficient separation.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Yield | Suboptimal Gradient Density: The density range of your gradient may not be appropriate for your target cells, causing them to pellet or remain in upper layers. | Optimize the this compound concentrations in your gradient steps. Use Density Marker Beads to accurately determine the density of your gradient. |
| Cell Clumping: Aggregated cells will not separate correctly. | Add DNase to your initial cell suspension to prevent clumping from released DNA. Perform the separation at room temperature.[10][11] | |
| Incorrect Centrifugation: Excessive speed/time can lead to cell loss through pelleting with undesired cell types. | Reduce centrifugation speed or time. A typical force for cell banding is 400-500 x g. | |
| Poor Separation / Indistinct Bands | Incorrect Gradient Formation: Improper layering or mixing of gradient steps. | Carefully layer the this compound solutions from highest to lowest density. Avoid disturbing the layers. |
| Wrong Rotor Type: Swinging bucket rotors are not recommended for forming self-generating gradients.[1][3] | Use a fixed-angle rotor for creating self-generated gradients.[1][3][5] | |
| Centrifuge Brake On: Abrupt deceleration can disturb the separated cell layers. | Ensure the centrifuge brake is set to the minimum or off.[10] | |
| Contamination with Unwanted Cells | Gradient Resolution Too Low: The density steps are too broad to separate cells with similar buoyant densities. | Create a gradient with more, smaller steps or a continuous gradient for higher resolution. |
| Sample Overload: Too many cells are loaded onto the gradient, exceeding its separation capacity. | Reduce the number of cells loaded onto the gradient. A general guideline is 1-5 mg of protein per 0.5 mL sample on a 10 mL gradient. | |
| Inconsistent Results | Inaccurate Osmolality: Not verifying the osmolality of each new batch of this compound solution. | Always measure the osmolality of your working solutions with an osmometer before use to ensure reproducibility.[1][6] |
| Variable Temperatures: Performing the procedure at different temperatures can affect cell density and this compound viscosity. | Standardize the temperature for all steps of the protocol (gradient pouring, centrifugation, and collection). |
Data and Parameters
Table 1: Properties of this compound vs. This compound PLUS
| Property | This compound | This compound PLUS |
| Coating | Polyvinylpyrrolidone (PVP) | Covalently-linked Silane |
| Density | 1.130 ± 0.005 g/mL | 1.130 ± 0.005 g/mL |
| Osmolality (undiluted) | < 25 mOsm/kg H₂O | < 30 mOsm/kg H₂O |
| Viscosity | < 15 cP (at 20°C) | < 15 cP (at 20°C) |
| pH | 9.0 ± 0.5 | 9.4 ± 0.5 |
| Endotoxin Level | Not specified | < 2 EU/mL |
| Source:[3] |
Table 2: Reagents for this compound Osmolality Adjustment
| Reagent | Concentration for 10x Stock | Use Case | Resulting SIP Osmolality (approx.) |
| Sodium Chloride (NaCl) | 1.5 M | Most mammalian cells | ~340 mOsm/kg H₂O |
| 10x Cell Culture Medium | 10x concentrated | Most mammalian cells | ~340 mOsm/kg H₂O |
| Sucrose | 2.5 M | Subcellular particles, viruses, cells sensitive to salts | ~340 mOsm/kg H₂O |
| Source:[1][3][6] |
Experimental Protocols
Protocol 1: Preparation of Stock Isotonic this compound (SIP)
-
Determine Required Volume: Calculate the total volume of SIP solution needed for your experiment.
-
Measure this compound: In a sterile container, add 9 parts of undiluted this compound (e.g., 90 mL for 100 mL of SIP).
-
Add Concentrated Solute: Add 1 part of a 10x concentrated sterile solution (e.g., 10 mL of 1.5 M NaCl or 10x culture medium).
-
Mix Thoroughly: Mix the solution completely by gentle inversion.
-
Verify Osmolality (Critical Step): Measure the osmolality of the prepared SIP solution using an osmometer.[1]
-
Adjust if Necessary: If the osmolality is too high, add a small, calculated volume of sterile distilled water. If too low, add a small amount of the 10x solute. Re-measure after each adjustment. The target for most mammalian cells is ~290-310 mOsm/kg H₂O.[4]
-
Sterile Filtration: If necessary, sterile filter the final SIP solution through a 0.22 µm filter.
Protocol 2: Cell Separation Using a Discontinuous (Step) Gradient
-
Prepare Working Solutions: Dilute the SIP solution with a suitable isotonic buffer (e.g., 1x PBS or culture medium) to create the desired percentage layers (e.g., 70%, 50%, 30%).
-
Create the Gradient:
-
In a centrifuge tube, carefully add the highest density layer first (e.g., 70% this compound).
-
Gently overlay the next highest density layer (e.g., 50% this compound) on top, taking care not to mix the layers. A pipette held against the side of the tube works well.
-
Repeat for all subsequent layers, ending with the lowest density layer.
-
-
Prepare Cell Suspension: Resuspend your cell pellet in a low-density this compound solution (e.g., 20% or 30%) or in your isotonic buffer.[9]
-
Load Cells: Carefully layer the cell suspension on top of the prepared gradient.
-
Centrifugation: Centrifuge the tubes at a low speed (e.g., 400-500 x g) for 20-30 minutes at room temperature.[10][9] Crucially, ensure the centrifuge brake is turned off. [10]
-
Collect Cells: After centrifugation, distinct cell layers should be visible at the interfaces between the this compound densities. Carefully aspirate the desired cell layer using a pipette.[9]
-
Wash Cells: Transfer the collected cells to a new tube and wash them as described in the FAQs (Q5) to remove this compound.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Density Gradient Media | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Adjustment of the osmolality of this compound for the isopycnic separation of cells and cell organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsup.net [labsup.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 8. Is this compound innocuous to cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
factors affecting Percoll gradient formation and stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Percoll for density gradient centrifugation. It is intended for researchers, scientists, and drug development professionals to help ensure successful and reproducible cell, organelle, and virus separations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form a gradient?
This compound consists of colloidal silica particles (15-30 nm in diameter) coated with polyvinylpyrrolidone (PVP), which makes it non-toxic to biological materials. Due to the heterogeneity in particle size, a density gradient forms spontaneously when this compound is subjected to centrifugation.[1] This allows for the separation of biological particles based on their buoyant density. Gradients can be pre-formed by high-speed centrifugation before adding the sample, or they can be formed in situ by mixing the sample with the this compound solution and centrifuging them together.[1][2]
Q2: What is the difference between a discontinuous (step) and a continuous (self-generating) gradient?
A discontinuous or step gradient is created by carefully layering solutions of this compound at different densities on top of one another, with the highest density at the bottom. This method is often used for separating cells that fall within distinct density ranges.[3][4]
A continuous or self-generating gradient is formed by centrifuging a homogeneous this compound solution at high g-forces.[1] The silica particles sediment to form a smooth density gradient. This method is useful when the exact density of the target particles is unknown or for separating particles with overlapping density ranges.
Q3: How do I prepare a stock solution of isotonic this compound (SIP)?
To prevent cells from shrinking or swelling due to osmotic pressure, this compound must be made isotonic to the physiological conditions of the cells.[2] A common method is to prepare a Stock Isotonic this compound (SIP) solution. This is typically done by mixing 9 parts of undiluted this compound with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[1] For subcellular particles that may aggregate in the presence of salts, 2.5 M sucrose can be used instead. It is crucial to verify the osmolality of the final solution with an osmometer to ensure experimental reproducibility.
Q4: How should I store this compound and prepared gradients?
Unopened this compound can be stored at room temperature for up to five years.[1] Once opened, it should be stored at 2°C to 8°C.[1] Pre-formed gradients can be stored for several weeks under aseptic conditions without a change in their shape. If this compound is frozen, it will form gradients upon thawing and must be thoroughly mixed before use.
Q5: Do I need to remove this compound after separating my cells/particles?
Since this compound is non-toxic and does not adhere to cell membranes, it is often not necessary to remove it.[5] Cells can typically be transferred directly to culture systems.[5] However, if removal is required for downstream applications, several methods are available. Living cells can be washed by diluting the cell suspension with a physiological salt solution and pelleting the cells through low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[5] For smaller particles like viruses or subcellular organelles, a high-speed centrifugation step (e.g., 100,000 x g) can be used to pellet the this compound, leaving the biological material in the supernatant.[5]
Troubleshooting Guide
Issue 1: My cells are clumping in the this compound gradient.
-
Possible Cause: The temperature of the this compound solution is too low.
-
Possible Cause: For subcellular particles, the presence of salts in the diluent is causing aggregation.
Issue 2: The cell layers are not forming at the expected densities.
-
Possible Cause: Incorrect osmolality of the this compound gradient.
-
Solution: The buoyant density of cells is highly dependent on the osmolality of the surrounding medium.[2] An increase in osmolality will cause cells to lose water and become denser. Always measure the osmolality of your prepared this compound solutions with an osmometer to ensure consistency between experiments.
-
-
Possible Cause: Incorrect centrifugation time or speed.
-
Solution: The shape of a self-generating gradient is determined by the integrated effect of g-force and time. If the gradient is too shallow, increase the centrifugation time or speed. Conversely, if it is too steep, reduce the time or speed. Refer to the tables below for recommended starting parameters.
-
-
Possible Cause: Improper storage of opened this compound.
Issue 3: My cells are not entering the gradient and remain on top.
-
Possible Cause: The density of the top layer of the gradient is too high for the cells to penetrate.
-
Possible Cause: The centrifugation force is too low.
-
Solution: While high speeds are used to form the gradient, a lower speed is typically used to band the cells. However, if cells are not entering the gradient, a slight increase in the g-force during the cell separation step may be necessary. For pre-formed gradients, a spin of 400 x g for 15-20 minutes is a common starting point for cells.
-
Issue 4: I am observing unexpected bands or poor separation of red blood cells.
-
Possible Cause: Red blood cell aggregation.
-
Solution: Red blood cells can form aggregates (rouleaux), which can lead to the formation of multiple, distinct bands that do not accurately reflect cell age or density.[10][11] This aggregation can distort the separation. While this is a complex phenomenon, ensuring proper washing of the cells and consistent experimental conditions may help minimize variability.
-
Issue 5: The this compound solution has gelled.
-
Possible Cause: The pH of the solution is too low or there is a high concentration of divalent cations.
-
Solution: this compound can gel at a pH below 5.5. It can also be caused by divalent cations, especially at higher temperatures. Ensure your buffers are within the recommended pH range (5.5-10.0) and be mindful of the cation concentration in your diluents.
-
-
Possible Cause: Autoclaving this compound with salts or sucrose.
-
Solution: this compound should be autoclaved without any salts or sucrose present, as this will cause it to gel or caramelize, respectively. If you need to sterilize a this compound solution containing these additives, use sterile filtration.
-
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Centrifugation Forces for Self-Generating Gradients
| Diluent for Isotonic this compound | Minimum Recommended g-force |
| 0.15 M Saline | ~10,000 x g[1] |
| 0.25 M Sucrose | ~25,000 x g[1][2] |
Table 2: Factors Influencing Gradient Shape and Formation Time
| Factor | Effect |
| Centrifugation Time | Longer time leads to a steeper gradient. |
| Centrifugation Speed (g-force) | Higher g-force leads to a steeper gradient. |
| Rotor Angle | Steeper angles (closer to vertical) result in faster gradient formation.[2] |
| Diluent Viscosity | Lower viscosity (e.g., in saline) leads to faster gradient formation.[2] |
| Initial this compound Concentration | Higher initial concentration affects the final gradient shape. |
Key Experimental Protocols
Protocol 1: Preparation of a Self-Generating this compound Gradient
-
Prepare Stock Isotonic this compound (SIP): Mix 9 volumes of undiluted this compound with 1 volume of 1.5 M NaCl (for cells) or 2.5 M sucrose (for organelles).
-
Dilute SIP: Dilute the SIP to the desired starting density using 0.15 M NaCl or 0.25 M sucrose.
-
Centrifugation: Centrifuge the this compound solution in a fixed-angle rotor. The exact time and speed will depend on the rotor, desired gradient shape, and diluent used (see Tables 1 & 2). A typical starting point is 30,000 x g for 15 minutes.
-
Sample Loading: Once the gradient is formed, carefully layer the cell or particle suspension on top of the gradient.
-
Isopycnic Banding: Centrifuge the tube at a lower speed (e.g., 400 x g for 20 minutes) to allow the particles to migrate to their isopycnic point (the point where their density equals the density of the gradient).
Protocol 2: Preparation of a Discontinuous (Step) this compound Gradient
-
Prepare SIP: As described in Protocol 1.
-
Create Density Layers: Prepare a series of this compound dilutions of decreasing density from the SIP. For example, you might prepare 70%, 50%, and 30% this compound solutions.
-
Layer the Gradient: Carefully layer the solutions into a centrifuge tube, starting with the highest density at the bottom.[12] To avoid mixing, place the pipette tip against the wall of the tube and dispense the liquid slowly.[13] A clear interface should be visible between each layer.[14]
-
Load Sample: Gently layer the cell suspension on top of the uppermost (least dense) layer.
-
Centrifugation: Centrifuge at a low speed (e.g., 500 x g for 30 minutes) with the brake turned off to avoid disturbing the layers upon stopping.[3][6] Cells will collect at the interfaces between the layers that correspond to their density.
Protocol 3: Washing and Removing this compound from Cells
-
Collect Cells: Carefully aspirate the desired cell band from the gradient.
-
Dilute: Transfer the collected cell fraction to a new tube and dilute with at least 5 parts of a physiological salt solution (e.g., PBS or saline) to 1 part of the this compound/cell suspension.[5][15]
-
Centrifuge: Pellet the cells by centrifuging at a low speed (e.g., 200 x g) for 2-10 minutes.[5]
-
Repeat: Discard the supernatant and repeat the washing step 2-3 times to ensure complete removal of this compound.[5][15]
Visualizations
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. labsup.net [labsup.net]
- 3. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]
- 4. This compound discontinuous density gradient centrifugation method for the fractionation of the subpopulations of Mycobacterium smegmatis and Mycobacterium tuberculosis from in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of this compound after Centrifugation [sigmaaldrich.com]
- 6. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. jove.com [jove.com]
- 15. Density centrifugation – ANACC Methods and Materials [research.csiro.au]
Technical Support Center: Optimizing Cell Purity with Percoll Gradients
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of cell separations using Percoll density gradients. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step to ensure high purity in this compound cell separation?
A1: The critical first step is the proper preparation of a stock isotonic this compound (SIP) solution. This compound as supplied is hypertonic. To make it isotonic for mammalian cells, you must dilute it with a salt solution or concentrated cell culture medium. A common method is to add 9 parts of this compound to 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[1][2] The osmolality of this stock solution should be routinely checked with an osmometer to ensure reproducibility between experiments, as cell density is dependent on the osmolality of the medium.[1][3]
Q2: Should I use a continuous or discontinuous (step) gradient for my cell separation?
A2: The choice between a continuous and discontinuous gradient depends on your specific application.
-
Discontinuous (step) gradients are formed by layering solutions of different this compound concentrations. They are useful for separating distinct cell populations with known, well-separated densities.[1] Many protocols for isolating specific cell types, such as leukocytes or muscle stem cells, utilize step gradients.[4][5]
-
Continuous gradients are typically self-generated by centrifuging a single this compound solution at high speed.[6][7] They are ideal for separating cell populations with a continuous range of densities or when the exact densities of the target cells are unknown.
Q3: How do I remove this compound from my isolated cells after separation?
A3: For most applications involving living cells, this compound is non-toxic and does not adhere to cell membranes, so its removal may not be necessary.[8] However, if removal is required, the most common method is washing the cells. This involves diluting the cell suspension with a physiological saline solution (typically 5 parts saline to 1 part cell suspension) and then pelleting the cells by low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[6][8] This washing step can be repeated 2-3 times to ensure complete removal of this compound.[8] For smaller particles like viruses or subcellular organelles, high-speed centrifugation (e.g., 100,000 x g) can be used to pellet the this compound, leaving the biological material in the supernatant.[8]
Q4: Can I autoclave this compound?
A4: Yes, this compound can be autoclaved at 120°C for 30 minutes without altering its properties. However, it is crucial to autoclave this compound before adding any salts or sucrose. The presence of salts will cause this compound to gel, while sucrose will caramelize during autoclaving.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Purity / Contamination with other cell types | - Incorrect gradient densities. - Overloading the gradient. - Cell aggregation.[9] - Improper collection of the cell layer. | - Optimize the this compound concentrations for your specific cell type.[10] - Reduce the number of cells loaded onto the gradient. A typical starting point is 1-5 mg of protein in a 0.5 mL sample volume on a 10 mL gradient.[1] - Ensure single-cell suspension before loading. Consider adding DNase to reduce clumping from dead cells. - Carefully aspirate the desired cell band, avoiding adjacent layers. Removing the upper layers first can make collection easier.[5] |
| Low Cell Yield | - Suboptimal gradient for the target cells. - Loss of cells during wash steps. - Cells are present in multiple layers. | - Adjust the density range of your gradient to ensure it brackets the density of your target cells. - Optimize centrifugation speed and time during washing to ensure efficient pelleting of your cells. - If cells are distributed, collect all relevant layers and analyze them separately to determine the optimal density for your target population. |
| Low Cell Viability | - Hypertonic or hypotonic gradient solution. - Centrifugation speed/time is too high or long. - Contamination of this compound solution (e.g., endotoxins).[11] | - Ensure your this compound solution is made isotonic with your cells' physiological conditions.[3] Verify with an osmometer. - Reduce the centrifugation force and/or time. For pre-formed gradients, low-speed centrifugation (e.g., 400 x g for 15-20 minutes) is often sufficient for cell banding.[1][7] - Use sterile, endotoxin-tested this compound and reagents. |
| Red Blood Cell (RBC) Contamination | - Incomplete separation of RBCs from leukocytes. - Inappropriate gradient density for RBC removal. | - For peripheral blood, ensure the density of the lower this compound layer is sufficient to pellet the RBCs. - Consider an initial RBC lysis step before this compound separation, especially for blood samples.[12] |
| Presence of Debris in the Cell Layer | - Incomplete removal of dead cells and cellular debris from the initial sample. | - Include a low-speed centrifugation step before loading onto the gradient to pellet and remove larger debris. - Use a discontinuous gradient with a low-density top layer to help trap debris at the interface.[13] |
| No Clear Cell Bands Formed | - Incorrect gradient formation. - Insufficient centrifugation force or time. - this compound was not at room temperature. | - Ensure proper layering of discontinuous gradients or sufficient g-force and time for self-forming gradients.[6][7] - Verify that the centrifugation parameters are appropriate for the type of gradient and rotor used. Fixed-angle rotors are generally preferred for self-forming gradients.[3] - Allow this compound to equilibrate to room temperature before use, as temperature can affect its density.[10] |
Experimental Protocols
Protocol 1: Preparation of Stock Isotonic this compound (SIP)
This protocol describes the preparation of a stock this compound solution that is isotonic with mammalian cells.
Materials:
-
This compound (undiluted)
-
1.5 M NaCl solution or 10x concentrated cell culture medium
-
Sterile, conical tubes
-
Sterile measuring cylinders or pipettes
Procedure:
-
In a sterile container, combine 9 parts of undiluted this compound with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[1][2] For example, to make 50 mL of SIP, mix 45 mL of this compound with 5 mL of 1.5 M NaCl.
-
Mix the solution thoroughly by gentle inversion. Avoid vigorous shaking to prevent bubble formation.
-
(Optional but recommended) Measure the osmolality of the SIP solution using an osmometer to ensure it is within the physiological range for your cells (typically ~300 mOsm/kg H₂O).[1] Adjust with sterile water or salt solution as needed.
-
Store the SIP solution at 2-8°C.[6]
Protocol 2: Creation of a Discontinuous (Step) this compound Gradient for Leukocyte Separation
This protocol provides a general method for creating a discontinuous gradient to separate peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNs).
Materials:
-
Stock Isotonic this compound (SIP)
-
Physiological saline (0.15 M NaCl) or 1x PBS
-
15 mL or 50 mL conical centrifuge tubes
-
Serological pipettes
Procedure:
-
Prepare different percentage this compound solutions by diluting the SIP with physiological saline or 1x PBS. For example, to prepare a 70% this compound solution, mix 7 parts of SIP with 3 parts of saline.
-
In a centrifuge tube, carefully layer the this compound solutions of decreasing density. Start with the highest density at the bottom. For example, layer 3 mL of 75% this compound, followed by 3 mL of 62% this compound.[10] Use a serological pipette to slowly add each layer on top of the previous one, touching the side of the tube just above the liquid surface to minimize mixing.
-
The gradient is now ready for the cell suspension to be layered on top.
Quantitative Data Summary
Table 1: Recommended Centrifugation Parameters for Self-Generating Gradients
| Diluent for this compound | Minimum g-force | Rotor Type |
| 0.15 M Saline | ~10,000 x g[1][7] | Fixed-angle[3] |
| 0.25 M Sucrose | ~25,000 x g[1][7] | Fixed-angle[3] |
Table 2: Example of a Discontinuous Gradient for Murine Bone Marrow Neutrophil Isolation
| Layer | This compound Concentration | Purpose |
| Top | Cell Suspension | Contains the initial cell mixture |
| 1 | 56% | - |
| 2 | 62% | - |
| 3 | 72% | Neutrophils are harvested from the interface between the 62% and 72% layers.[10] |
Visualizations
Caption: Workflow for cell separation using a this compound density gradient.
References
- 1. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. labsup.net [labsup.net]
- 4. bcm.edu [bcm.edu]
- 5. encodeproject.org [encodeproject.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Removal of this compound after Centrifugation [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
issues with red blood cell contamination in Percoll gradients
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cell separation using Percoll gradients, with a specific focus on red blood cell (RBC) contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell separation?
A1: this compound is a density gradient medium composed of colloidal silica particles coated with polyvinylpyrrolidone (PVP) or silane.[1][2] This coating makes it non-toxic to cells and allows for the formation of density gradients.[2] Cell separation is achieved through isopycnic centrifugation, where cells migrate through the gradient and band at the point where their buoyant density equals the density of the this compound medium.[3] This allows for the separation of different cell types from a mixed population, such as peripheral blood mononuclear cells (PBMCs) from red blood cells and granulocytes.
Q2: Why am I seeing significant red blood cell (RBC) contamination in my mononuclear cell layer?
A2: RBC contamination in the mononuclear cell (MNC) or PBMC layer is a common issue and can arise from several factors:
-
Incorrect Gradient Density or Osmolality: The density of the this compound gradient is crucial for effective separation. If the density is too low, RBCs may not pellet properly. Conversely, if it's too high, the desired cells may not migrate to the correct interface. The osmolality of the this compound solution must also be isotonic to prevent cell shrinking or swelling, which alters their buoyant density.[4][5]
-
Temperature: Performing the separation with cold reagents or samples can increase the density of the gradient medium, impairing the sedimentation of RBCs and granulocytes.[6][7] It is recommended to perform the procedure at room temperature (18-20°C).[6]
-
Improper Sample Layering: Gently layering the diluted blood sample onto the this compound gradient is critical.[6] Forceful pipetting can cause mixing of the blood and this compound layers, leading to poor separation and RBC contamination.
-
Centrifugation Parameters: Suboptimal centrifugation speed or time can result in incomplete sedimentation of RBCs.[6] Additionally, using the centrifuge brake for deceleration can disturb the separated cell layers.[6][8]
-
Blood Sample Quality: The age and handling of the blood sample can impact separation efficiency. Old blood (drawn >24 hours prior) may contain cells with altered densities, leading to contamination. The choice of anticoagulant can also play a role; heparin and EDTA are generally suitable.[9]
Q3: How can I remove RBCs after this compound gradient centrifugation?
A3: If you still have RBC contamination after density gradient centrifugation, a common and effective method is to perform RBC lysis. This involves resuspending the cell pellet in an RBC lysis buffer, which typically contains ammonium chloride to selectively destroy red blood cells while leaving leukocytes largely unaffected.[10] Following a short incubation, the remaining leukocytes can be pelleted by centrifugation.[10]
Q4: Can the way the blood was drawn affect the separation outcome?
A4: Yes, the blood collection process can influence the quality of the separation. Stress during blood collection can cause hemolysis.[9] Using vacuum tubes with the correct anticoagulant and ensuring proper mixing after the draw is important to prevent coagulation.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to RBC contamination in this compound gradients.
| Problem | Potential Cause | Recommended Solution |
| High RBC Contamination in PBMC Layer | Incorrect this compound Density/Osmolality | Ensure your this compound stock solution is properly diluted to the correct density and is made isotonic with a balanced salt solution (e.g., 10x PBS or 1.5 M NaCl).[11] Verify the final density of your working solution if possible. |
| Incorrect Temperature | Allow both the blood sample and this compound solutions to reach room temperature (18-20°C) before use.[6] Using cold reagents can increase the density of the gradient, preventing proper sedimentation of RBCs.[7] | |
| Improper Sample Layering | Layer the diluted blood sample slowly and carefully onto the this compound gradient to avoid mixing.[6] Tilt the tube and let the blood run down the side. | |
| Incorrect Centrifugation | Ensure the correct centrifugation speed and time are used as specified in your protocol. Turn the centrifuge brake off to prevent disturbance of the layers during deceleration.[6][8] | |
| Blood Sample Issues | Use fresh blood (ideally processed within 2-6 hours of collection) for best results. Ensure the blood was collected with an appropriate anticoagulant (e.g., heparin, EDTA) and mixed well. | |
| Vibration of Centrifuge | Ensure the centrifuge tubes are properly balanced to avoid vibrations that can disturb the gradient.[7] | |
| Low Yield of Mononuclear Cells | This compound Temperature Too High | If the this compound solution is too warm, its density will be lower, potentially causing some mononuclear cells to enter the this compound layer instead of staying at the interface.[6] |
| Incorrect Collection of PBMC Layer | When aspirating the PBMC layer, be careful not to take up too much of the this compound solution below or the plasma above. | |
| Blood Dilution | Diluting the blood sample (typically 1:1 with a balanced salt solution) is important to reduce cell density and improve separation.[12] | |
| Granulocyte Contamination | Incorrect Gradient Density | The density of the this compound gradient is key to separating mononuclear cells from denser granulocytes. Ensure the density is correct for your specific application. |
| Old Blood Sample | With time, granulocytes can degranulate and their density can change, leading to their presence in the PBMC layer. |
Experimental Protocols
Protocol 1: PBMC Isolation from Whole Blood using a Discontinuous this compound Gradient
This protocol is a general guideline for isolating PBMCs. Optimal conditions may vary depending on the specific cell type and experimental requirements.
Materials:
-
Whole blood collected with anticoagulant (e.g., heparin or EDTA)
-
This compound
-
10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl
-
Sterile 1x PBS or other balanced salt solution
-
50 mL conical tubes
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Methodology:
-
Prepare Isotonic this compound Stock (100%): Mix 9 parts of this compound with 1 part of 10x PBS or 1.5 M NaCl. This creates a stock solution that is isotonic with physiological conditions.[11]
-
Prepare this compound Gradients: For a two-layer discontinuous gradient, you might prepare 70% and 50% this compound solutions by diluting the 100% isotonic stock with 1x PBS.
-
Layer the Gradient: Carefully layer the lower density this compound solution on top of the higher density solution in a conical tube. For example, layer 10 mL of 50% this compound on top of 10 mL of 70% this compound.
-
Prepare Blood Sample: Dilute the whole blood 1:1 with 1x PBS at room temperature.[12]
-
Layer Blood: Carefully layer the diluted blood on top of the this compound gradient. The volume of diluted blood should not be more than 1.5 times the volume of the top this compound layer.[13]
-
Centrifugation: Centrifuge the tubes at 400-800 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[8][12]
-
Collect PBMCs: After centrifugation, you will observe distinct layers. The top layer is the plasma, followed by a "buffy coat" of PBMCs at the interface between the plasma and the top this compound layer. Carefully aspirate the PBMC layer using a sterile pipette.
-
Wash PBMCs: Transfer the collected PBMCs to a new conical tube. Wash the cells by adding at least 3 volumes of 1x PBS and centrifuge at 300 x g for 10 minutes. Discard the supernatant. Repeat the wash step 1-2 more times to remove residual this compound and platelets.
-
Resuspend Cells: Resuspend the final cell pellet in your desired culture medium or buffer for downstream applications.
Protocol 2: Red Blood Cell Lysis
This protocol is for removing contaminating RBCs from a cell suspension.
Materials:
-
Cell pellet containing RBC contamination
-
1x RBC Lysis Buffer (e.g., containing ammonium chloride)
-
1x PBS or other balanced salt solution
-
Centrifuge
Methodology:
-
Resuspend Cells: Resuspend the cell pellet in 1-2 mL of 1x RBC Lysis Buffer.[10]
-
Incubate: Incubate the cell suspension for 5-15 minutes at room temperature.[10] The incubation time may need to be optimized depending on the species and the lysis buffer used.
-
Stop Lysis: Stop the lysis reaction by adding a large volume (e.g., 10-20 mL) of 1x PBS to the tube.[10]
-
Centrifugation: Centrifuge the cells at 300-500 x g for 5 minutes.[10]
-
Remove Supernatant: Carefully decant the supernatant. The pellet should now be largely free of RBCs.
-
Wash (Optional): If necessary, wash the cell pellet again with 1x PBS to remove any remaining cellular debris.
-
Resuspend: Resuspend the final cell pellet in the appropriate buffer or medium for your experiment.
Visualizations
Caption: Experimental workflow for PBMC isolation using this compound gradients.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Optimized density gradient separation of leukocyte fractions from whole blood by adjustment of osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsup.net [labsup.net]
- 6. sanguinebio.com [sanguinebio.com]
- 7. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 8. reprocell.com [reprocell.com]
- 9. researchgate.net [researchgate.net]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. How to Make and Use this compound Gradients [sigmaaldrich.com]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Harvesting Cells from a Percoll Gradient
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Percoll gradients for cell harvesting.
Troubleshooting Guide
This guide addresses common issues encountered during and after this compound gradient centrifugation.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability | Incorrect Osmolality: this compound solution is not isotonic to the cells, causing them to swell or shrink.[1] | Ensure the this compound is made isotonic by adding 1 part 1.5 M NaCl or 10x concentrated cell culture medium to 9 parts this compound. Verify the final osmolality with an osmometer. |
| Suboptimal Temperature: Performing the procedure at room temperature when cells are sensitive. | For many cell types, performing the gradient preparation and centrifugation at 4°C can improve viability.[2] | |
| Excessive Centrifugation Force or Time: High g-forces or prolonged spinning can damage cells. | Optimize centrifugation parameters. Start with recommended protocols and adjust as needed. For example, some protocols suggest 400 x g for 20-30 minutes.[3] | |
| Harsh Cell Handling: Vigorous pipetting or vortexing can lead to mechanical stress. | Handle cells gently at all stages. Use wide-bore pipette tips for cell suspension transfer. | |
| Poor Separation of Cell Layers | Incorrect Gradient Concentrations: The density layers are not appropriate for the specific cell types being separated. | The buoyant density of cells can vary. Optimize the this compound concentrations for your specific cell type. A common starting point for human cells is a step gradient of 20%, 30%, 40%, and 50%.[2] |
| Gradient Disturbance: Accidental mixing of layers during preparation or loading of the cell suspension. | Carefully layer the this compound solutions, starting with the highest density at the bottom. When adding the cell suspension, do so slowly and gently against the side of the tube.[4] | |
| Centrifuge Brake On: Abrupt stopping of the centrifuge can disturb the separated layers. | Ensure the centrifuge brake is turned off or set to the lowest setting for deceleration.[2][4] | |
| Incorrect Rotor Type: Using a fixed-angle rotor when a swinging-bucket rotor is recommended for better layer separation. | For most cell separations on pre-formed gradients, a swinging-bucket rotor is preferred.[2] | |
| Contamination with Red Blood Cells (RBCs) | Incomplete RBC Pelletting: The density of the lowest this compound layer is not high enough to pellet all RBCs. | Ensure the density of the bottom layer of the gradient is sufficient to pellet erythrocytes (typically >1.08 g/mL). |
| Accidental Collection of RBC Layer: Pipetting too deep and aspirating part of the RBC pellet. | Carefully aspirate the desired cell layer, leaving a small margin above the RBC pellet to avoid contamination. | |
| No RBC Lysis Step: For blood samples, a preliminary RBC lysis step may be necessary. | Consider performing an RBC lysis step before loading the cells onto the this compound gradient. | |
| Contamination with Debris or Dead Cells | Inadequate Debris Removal Before Gradient: Starting with a sample high in debris. | If the initial cell suspension contains a lot of debris, consider a low-speed centrifugation step (e.g., 200 x g for 5-10 minutes) to pellet cells and remove some debris from the supernatant before the this compound gradient.[5] |
| Dead Cells Co-localizing with Viable Cells: Dead cells have a lower density and may not be effectively separated. | Dead cells typically float at the top of the gradient or form a layer above the viable cells. Carefully collect the viable cell layer, avoiding the top layer. | |
| Cell Clumping | Presence of DNA from Dead Cells: DNA released from dead cells can cause cell aggregation. | Add DNase to the cell suspension before loading it onto the gradient to digest extracellular DNA. |
| Low Temperature for Certain Cell Types: Some cells, like those from brain tissue, may clump at cold temperatures. | For certain applications, such as isolating mononuclear cells from the brain, performing the procedure at room temperature is recommended to prevent clumping.[4] |
Frequently Asked Questions (FAQs)
1. How do I prepare an isotonic this compound solution?
To create a stock isotonic this compound (SIP) solution suitable for most mammalian cells, mix 9 parts of this compound with 1 part of 1.5 M NaCl or a 10x concentrated cell culture medium. For optimal reproducibility, it is recommended to verify the osmolality of your final working solutions using an osmometer.
2. Should I use a continuous or discontinuous (step) gradient?
The choice between a continuous and a discontinuous gradient depends on the application.
-
Discontinuous (step) gradients are easier to prepare and are effective for separating distinct cell populations with different densities, such as lymphocytes from granulocytes.
-
Continuous gradients can provide higher resolution and are useful for separating cells with very similar densities or for determining the buoyant density of cells.
3. What are the typical centrifugation settings for cell harvesting with this compound?
Centrifugation speed and time are critical parameters that need to be optimized for each cell type and application. Below are some general guidelines:
| Application | Cell Type | This compound Concentrations | Centrifugation Speed | Time | Temperature |
| Viable Cell Enrichment | Various Human Cell Lines | 20%, 30%, 40%, 50% | 2000 x g | 30 min | 4°C |
| Mononuclear Cell Isolation | Human Peripheral Blood | 1.077 g/mL (single layer) | 400 x g | 30 min | Room Temp |
| Brain Mononuclear Cell Isolation | Mouse Brain | 30%, 70% | 500 x g | 30 min | 18°C |
| Hepatocyte Isolation | Human Hepatoblastoma | 30%, 50% | 400 x g | 20 min | 4°C |
4. How do I collect the cells from the gradient?
Carefully insert a pipette through the upper layers of the gradient to aspirate the band of cells at the desired interface.[2] To minimize contamination, you can first remove the upper layers before collecting your target cells.[2] After collection, it is crucial to wash the cells to remove the this compound. This is typically done by diluting the collected cell suspension with 4-5 volumes of a physiological buffer (like PBS) and centrifuging at a lower speed (e.g., 500 x g for 5 minutes) to pellet the cells.[2]
5. How can I visualize the layers in my this compound gradient?
If the cell layers are not clearly visible, you can add a small amount of a non-toxic dye, such as Trypan Blue, to alternating density steps during gradient preparation to provide visual contrast.[2]
Experimental Protocols
Protocol 1: Enrichment of Viable Cells from a Cultured Cell Line
This protocol is designed to separate healthy, viable cells from dead cells and debris in a cultured cell population.
Materials:
-
Stock Isotonic this compound (SIP)
-
1x Phosphate Buffered Saline (PBS), sterile
-
Conical centrifuge tubes (15 mL or 50 mL)
-
Serological pipettes
-
Refrigerated centrifuge with a swinging-bucket rotor
Methodology:
-
Prepare this compound Gradients:
-
Prepare 20%, 30%, 40%, and 50% this compound solutions by diluting the SIP with 1x PBS. Keep solutions on ice.
-
In a conical tube, carefully layer the this compound solutions, starting with the highest concentration (50%) at the bottom.
-
-
Prepare Cell Suspension:
-
Harvest cultured cells and wash once with 1x PBS.
-
Resuspend the cell pellet in the 20% this compound solution at a concentration of approximately 10-15 million cells/mL.[2]
-
-
Load and Centrifuge:
-
Harvest Viable Cells:
-
Viable cells will typically form a visible white band at the interface of the 30% and 40% or 40% and 50% layers.[2]
-
Carefully aspirate this layer and transfer it to a new conical tube.
-
-
Wash Cells:
-
Dilute the collected cells with at least 4 volumes of cold 1x PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.
-
Protocol 2: Isolation of Mononuclear Cells from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) using a single-layer this compound gradient.
Materials:
-
This compound
-
1.5 M NaCl
-
Whole blood collected with an anticoagulant (e.g., heparin or EDTA)
-
Physiological saline (0.9% NaCl)
-
Conical centrifuge tubes (15 mL or 50 mL)
-
Centrifuge with a swinging-bucket rotor
Methodology:
-
Prepare Isotonic this compound:
-
Prepare a stock isotonic this compound (SIP) solution by mixing 9 parts this compound with 1 part 1.5 M NaCl.
-
Dilute the SIP to the desired density for PBMC isolation (typically 1.077 g/mL).
-
-
Layering:
-
Add the this compound solution to a conical tube.
-
Carefully layer the diluted whole blood on top of the this compound.
-
-
Centrifugation:
-
Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the brake off.
-
-
Harvesting PBMCs:
-
After centrifugation, you will observe distinct layers: plasma at the top, a "buffy coat" of mononuclear cells at the plasma-Percoll interface, the this compound layer, and a pellet of granulocytes and erythrocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new tube.
-
-
Washing:
-
Wash the collected PBMCs by diluting with physiological saline and centrifuging at a low speed to pellet the cells. Repeat the wash step 2-3 times to ensure complete removal of this compound and platelets.
-
Visualizations
Caption: A flowchart illustrating the key steps for enriching viable cells using a discontinuous this compound gradient.
Caption: A decision tree diagram for troubleshooting low cell viability after this compound gradient centrifugation.
References
- 1. labsup.net [labsup.net]
- 2. encodeproject.org [encodeproject.org]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Purity: Percoll vs. Ficoll for PBMC Isolation
For researchers, scientists, and drug development professionals, the isolation of high-quality peripheral blood mononuclear cells (PBMCs) is a critical first step for a multitude of downstream applications, from immunological assays to cell therapy development. The most common method for this crucial process is density gradient centrifugation, a technique dominated by two key players: Percoll and Ficoll. This guide provides an objective comparison of their performance, supported by experimental data, to help you make an informed decision for your laboratory's needs.
At a Glance: Performance Metrics
| Performance Metric | This compound | Ficoll (Ficoll-Paque) |
| PBMC Recovery/Yield | Yields are reported to be slightly higher than with Ficoll-Isopaque. Specific percentages vary depending on the gradient and protocol used. | 60 ± 20% of mononuclear cells from the original blood sample.[1] Another study reported an average recovery of 6 x 10^5 cells/ml of whole blood.[2] |
| Purity | Can achieve high purity with >99% lymphocytes and 82-90% monocytes in respective fractions. A continuous gradient can yield 98% pure lymphocytes and 78% pure monocytes.[3] | Typically yields 95 ± 5% mononuclear cells.[1] |
| Cell Viability | Generally >95%.[3] | Typically >90%.[1] One study reported 100% viability.[2] |
| Erythrocyte Contamination | Reported to be slightly lower than with Ficoll-Isopaque. | Maximum of 10% erythrocytes.[1] |
| Granulocyte Contamination | Can be effectively minimized with appropriate gradient design. | Maximum of 5% granulocytes.[1] |
The Underlying Science: A Tale of Two Mediums
The fundamental difference between this compound and Ficoll lies in their composition, which in turn affects their properties and application.
Ficoll is a high-molecular-weight sucrose polymer. Commercially available solutions like Ficoll-Paque are pre-mixed with sodium diatrizoate to achieve a specific density (commonly 1.077 g/mL), which is optimal for separating mononuclear cells from granulocytes and erythrocytes. Ficoll is a popular choice due to its convenience and cost-effectiveness.[2]
This compound consists of colloidal silica particles coated with polyvinylpyrrolidone (PVP). This composition makes it iso-osmotic and non-toxic to cells. A key advantage of this compound is its ability to form density gradients, either by creating discontinuous layers of different densities or by forming a continuous gradient in situ through centrifugation. This flexibility allows for more precise separation of cell populations with subtle density differences.[4] One of the most cited advantages of this compound is that it does not alter the density of monocytes, which can lead to a better separation of lymphocytes and monocytes compared to Ficoll-Isopaque.[5]
Experimental Workflow: A Visual Guide
The general workflow for PBMC isolation using either this compound or Ficoll is similar, involving the layering of diluted blood over the density gradient medium followed by centrifugation.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. Three Isolation Methods for Human Peripheral Blood Mononuclear Cells [thermofisher.com]
- 3. Separation of human blood monocytes and lymphocytes on a continuous this compound gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and subfractionation of human peripheral blood mononuclear cells (PBMC) by density gradient centrifugation on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Density Gradient: A Comprehensive Guide to Percoll Alternatives
For researchers, scientists, and drug development professionals relying on density gradient centrifugation, Percoll has long been a staple for separating cells, organelles, and viruses. However, a range of effective alternatives now offers distinct advantages in terms of composition, performance, and application-specific suitability. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
The choice of a density gradient medium can significantly impact the viability, purity, and recovery of the isolated biological material. While this compound, a colloidal silica-based medium, is widely used, alternatives such as Ficoll-Paque, OptiPrep™ (iodixanol), Nycodenz®, and silane-coated silica particles offer compelling options. Factors to consider when selecting a medium include the specific application, the type of biological material being separated, and downstream experimental requirements.
Performance Comparison of this compound Alternatives
The following tables summarize quantitative data from studies comparing this compound with its main alternatives across various applications.
Cell Separation: Peripheral Blood Mononuclear Cells (PBMCs)
| Medium | Recovery (%) | Purity (%) | Viability (%) | Reference |
| This compound | ~60-70% | >95% | >90% | [1] |
| Ficoll-Paque | ~50-70% | >95% | >90% | [2][3][4] |
| OptiPrep™ | ~70% higher than Ficoll | High | ~100% | [3] |
| Nycodenz® | Variable | High | High | [5] |
Note: Recovery and purity can vary depending on the specific protocol and sample source.
Sperm Separation
| Medium | Motility (%) | Vitality (%) | Normal Morphology (%) | Recovery (%) | Reference |
| This compound | Significantly improved | Significantly improved | Significantly greater | Significantly greater than PureSperm | [6][7] |
| PureSperm™ | Improved | Improved | High | 37% higher than ISolate | [6][8][9] |
| OptiPrep™ | No significant difference to this compound | No significant difference to this compound | No significant difference to this compound | Lower than this compound and silane-coated silica | [7] |
| Nycodenz® | Equivalent to this compound | Retained for at least 21 hours | - | - | [10] |
Subcellular Organelle and Virus Isolation
Direct quantitative comparisons for organelle and virus isolation are less common in the literature. However, the properties of the media suggest their suitability for different applications.
| Medium | Key Features for Organelle/Virus Isolation | Reference |
| OptiPrep™ | Iso-osmotic, allowing for the isolation of organelles under conditions that preserve their morphology and function. | [11][12] |
| Nycodenz® | Non-ionic and can be used to generate self-forming gradients, suitable for separating viruses and subcellular organelles. | [5] |
| Sucrose Gradient | A traditional and cost-effective method, widely used for the purification of ribosomes and other macromolecular complexes. | [13][14] |
| Cesium Chloride | Forms steep gradients suitable for the high-purity separation of viruses and nucleic acids based on their buoyant density. | [10][15] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow of density gradient centrifugation and a more specific application for PBMC isolation.
Caption: General workflow for density gradient centrifugation.
Caption: Workflow for PBMC isolation using Ficoll-Paque.
Detailed Experimental Protocols
Protocol 1: Isolation of PBMCs using Ficoll-Paque[16][17]
-
Preparation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Add Ficoll-Paque medium to a conical centrifuge tube. The volume of Ficoll-Paque should be half the volume of the diluted blood.
-
-
Layering:
-
Carefully layer the diluted blood on top of the Ficoll-Paque medium, minimizing mixing of the two layers.
-
-
Centrifugation:
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
-
Harvesting:
-
After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer containing PBMCs, the Ficoll-Paque medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer using a sterile pipette.
-
-
Washing:
-
Transfer the collected PBMCs to a new centrifuge tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 100-250 x g for 10 minutes to pellet the cells.
-
Discard the supernatant and repeat the wash step.
-
-
Final Preparation:
-
Resuspend the final PBMC pellet in the desired medium for downstream applications.
-
Protocol 2: Sperm Separation using PureSperm™ Gradient[18][19][20]
-
Gradient Preparation:
-
Prepare a two-layer discontinuous gradient of PureSperm™ (e.g., 40% and 80%) in a conical centrifuge tube by carefully layering the lower concentration on top of the higher concentration.
-
-
Sample Loading:
-
Liquefy the semen sample at room temperature.
-
Carefully layer the liquefied semen sample on top of the prepared gradient.
-
-
Centrifugation:
-
Centrifuge at 300 x g for 20 minutes.
-
-
Sperm Collection:
-
After centrifugation, motile sperm will form a pellet at the bottom of the tube.
-
Carefully remove the upper layers and seminal plasma.
-
Aspirate the sperm pellet.
-
-
Washing:
-
Resuspend the sperm pellet in a suitable washing medium (e.g., PureSperm™ Wash).
-
Centrifuge at 500 x g for 10 minutes.
-
Discard the supernatant.
-
-
Final Suspension:
-
Resuspend the final sperm pellet in the appropriate medium for use in assisted reproductive technologies or further analysis.
-
Protocol 3: Subcellular Organelle Isolation using OptiPrep™[11][12]
-
Homogenization:
-
Homogenize the cell or tissue sample in a suitable buffer to release the subcellular organelles.
-
-
Gradient Preparation:
-
Prepare a continuous or discontinuous OptiPrep™ gradient according to the specific organelle of interest. The concentration range of the gradient will depend on the buoyant density of the target organelle.
-
-
Sample Loading:
-
Layer the cell homogenate on top of the prepared OptiPrep™ gradient.
-
-
Ultracentrifugation:
-
Centrifuge at high speeds (e.g., 100,000 x g or higher) for a sufficient time to allow the organelles to migrate to their isopycnic point within the gradient.
-
-
Fraction Collection:
-
Carefully collect the fractions from the gradient. This can be done by puncturing the bottom of the tube and collecting drops or by using a tube slicer.
-
-
Analysis:
-
Analyze the collected fractions for the presence of the target organelle using techniques such as Western blotting for specific marker proteins.
-
Conclusion
The selection of a density gradient medium is a critical step in many research and clinical protocols. While this compound remains a widely used option, alternatives such as Ficoll-Paque, OptiPrep™, Nycodenz®, and silane-coated silica particles offer a range of properties that may be more suitable for specific applications. By carefully considering the experimental goals and the characteristics of the biological sample, researchers can choose the optimal medium to achieve high-quality separations, ensuring the integrity and viability of the isolated material for downstream analysis and applications. This guide provides a starting point for navigating the available options and making an informed decision based on performance data and established protocols.
References
- 1. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 2. Ficoll-Paque versus Lymphoprep: a comparative study of two density gradient media for therapeutic bone marrow mononuclear cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Three Isolation Techniques for Human Peripheral Blood Mononuclear Cells: Cell Recovery and Viability, Population Composition, and Cell Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2005086658A2 - Processes for adenovirus purification using continuous flow centrifugation - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of three substitutes for this compound in sperm isolation by density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the effects of three semen preparation media on semen analysis, DNA damage and protamine deficiency, and the correlation between DNA integrity and sperm parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fractionation of Subcellular Membrane Vesicles of Epithelial and Non-epithelial Cells by OptiPrep™ Density Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 12. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 13. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
A Researcher's Guide to Validating Cell Purity Post-Percoll Separation
For researchers, scientists, and drug development professionals, achieving a highly pure population of target cells is a critical prerequisite for reliable downstream applications. Percoll gradient centrifugation is a widely used method for separating cells based on their density. However, subsequent validation of the resulting cell fraction's purity is an indispensable step to ensure the quality and reproducibility of experimental data. This guide provides a comparative overview of common methods for validating cell purity, complete with experimental protocols and supporting data.
Following this compound gradient separation, it is crucial to assess not only the purity of the target cell population but also its viability and recovery.[1][2] Several techniques, ranging from basic microscopic evaluation to sophisticated flow cytometric analysis, can be employed. The choice of method often depends on the required level of accuracy, the specific cell type, and the intended downstream applications.
Comparative Analysis of Purity Validation Methods
The following table summarizes and compares the most common methods used to validate cell purity after this compound gradient separation.
| Method | Principle | Purity Assessment | Viability Assessment | Throughput | Cost | Advantages | Disadvantages |
| Flow Cytometry | Multiparametric analysis of individual cells based on light scattering and fluorescence. | High (Quantitative) | High (e.g., using viability dyes like 7-AAD or PI) | High | High | Provides quantitative data on specific cell populations; enables multi-marker analysis.[2][3] | Requires specialized equipment and expertise; antibody selection is critical.[2] |
| Microscopy with Hemocytometer | Manual counting of cells using a specialized slide, often combined with a viability dye like Trypan Blue. | Low (Qualitative/Semi-quantitative) | Yes (Dye exclusion) | Low | Low | Simple, inexpensive, and provides a quick estimate of cell number and viability.[4] | Subjective, low throughput, and does not distinguish between different cell types with similar morphology. |
| Metabolic Viability Assays (e.g., MTT, XTT, Resazurin) | Colorimetric or fluorometric measurement of metabolic activity in living cells.[5] | No | Indirectly assesses the health of the total population. | High (Plate-reader based) | Medium | High throughput and provides a functional measure of cell health.[6] | Does not provide a direct measure of purity from contaminating cell types; results can be influenced by cell metabolic state. |
| Functional Assays (e.g., ELISpot, Proliferation Assays) | Measurement of a specific biological function of the target cells. | Indirect | Indirectly assesses the health and functionality of the population. | Varies | High | Provides a direct measure of the biological competence of the isolated cells.[7] | Not a direct measure of purity; can be complex and time-consuming. |
Experimental Workflow
The general workflow for validating cell purity after this compound gradient separation involves isolating the cell fraction of interest, followed by one or more of the validation techniques described above. The choice of which validation methods to employ will depend on the specific experimental needs.
Caption: Workflow for validating cell purity after this compound separation.
Key Experimental Protocols
Flow Cytometry for Purity Assessment
Flow cytometry is the gold standard for quantifying cell purity.[3][8] It utilizes fluorescently conjugated antibodies to identify specific cell surface or intracellular markers, allowing for the precise quantification of the target cell population and any contaminating cells.
Protocol:
-
Cell Preparation: After this compound separation, wash the isolated cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Staining: Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[3]
-
Add the appropriate fluorescently-conjugated monoclonal antibodies targeting markers specific to your cell type of interest and potential contaminants.[3]
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with buffer to remove unbound antibodies.
-
Viability Staining (Optional but Recommended): Add a viability dye such as 7-AAD or Propidium Iodide immediately before analysis to exclude dead cells.
-
Data Acquisition: Acquire data on a flow cytometer, collecting 10,000 - 50,000 events for each sample.[3]
-
Data Analysis: Gate on the leukocyte population based on forward and side scatter to exclude debris.[3] Then, quantify the percentage of cells positive for your target marker(s) within the live cell gate. This percentage represents the purity of your isolated cell population.[3]
Microscopy with Trypan Blue for Viability
This is a simple and rapid method to assess cell viability based on the principle that viable cells have intact membranes and exclude the dye, while non-viable cells do not.[9]
Protocol:
-
Sample Preparation: Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue solution.[4]
-
Incubation: Incubate for 1-2 minutes at room temperature.
-
Loading: Load 10 µL of the mixture into a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculation:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Metabolic Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate a known number of cells from your this compound-isolated fraction into a 96-well plate and incubate under appropriate conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells in the well.
Functional Assay (Example: T-Cell Proliferation Assay)
Functional assays are crucial for ensuring that the isolated cells are not only pure but also biologically active. For example, a proliferation assay for T-cells can confirm their ability to respond to stimulation.
Protocol:
-
Cell Seeding: Plate the purified T-cells in a 96-well plate.
-
Stimulation: Add a mitogen (e.g., PHA or anti-CD3/CD28 beads) to stimulate T-cell proliferation.
-
Incubation: Culture the cells for 48-72 hours.
-
Proliferation Measurement: Assess proliferation using various methods, such as:
-
CFSE Staining: Pre-label cells with CFSE dye and measure its dilution by flow cytometry as cells divide.[10]
-
BrdU Incorporation: Add BrdU to the culture and detect its incorporation into newly synthesized DNA using an antibody-based assay.
-
-
Analysis: An increase in proliferation in response to stimulation indicates a healthy and functional T-cell population.
Conclusion
Validating cell purity after this compound gradient separation is a critical quality control step in many research and clinical applications. While microscopy with viability stains offers a quick and inexpensive assessment, flow cytometry provides the most accurate and detailed quantitative analysis of cell purity.[2][3] Complementing purity data with viability and functional assays ensures that the isolated cells are not only of the desired type but are also healthy and capable of performing their biological functions. The choice of validation method should be tailored to the specific requirements of the downstream application to ensure the reliability and reproducibility of the experimental results.
References
- 1. Impact of this compound purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. encodeproject.org [encodeproject.org]
- 5. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Viability Assay: How to Determine Cell Viability in a Sample [uberstrainer.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human eosinophils exert antitumorigenic effects on chordoma | springermedizin.de [springermedizin.de]
A Comparative Guide to Percoll PLUS and Standard Percoll for Cell Isolation
For researchers, scientists, and drug development professionals engaged in cell isolation, the choice of a density gradient medium is a critical step that can significantly impact experimental outcomes. Both Percoll PLUS and standard this compound are widely utilized silica-based colloidal media for cell separation through density gradient centrifugation. This guide provides a detailed comparison of their performance, supported by available data and experimental methodologies, to aid in the selection of the most appropriate medium for your specific research needs.
At a Glance: Key Differences and Specifications
The primary distinction between this compound PLUS and standard this compound lies in the coating of their silica particles. This compound PLUS features silica particles covalently coated with silane, whereas standard this compound particles are coated with polyvinylpyrrolidone (PVP).[1][2] This fundamental difference in composition leads to variations in their properties, most notably the endotoxin levels.
| Feature | This compound PLUS | Standard this compound | Reference |
| Coating | Covalently linked silane | Polyvinylpyrrolidone (PVP) | [1][2] |
| Endotoxin Level | Low (≤2 EU/ml) | Not specified as low endotoxin | [1] |
| Composition | Colloidal silica sol with silane coating | Colloidal silica sol with PVP coating | [1] |
| Density | 1.130 ± 0.005 g/ml | 1.130 ± 0.005 g/ml | [1] |
| Osmolality | < 30 mOsm/kg H₂O | < 25 mOsm/kg H₂O | [1] |
| Viscosity | < 15 cP at 20°C | < 15 cP at 20°C | [1] |
| pH | 8.5 - 9.5 | 9.0 ± 0.5 | [1] |
Performance Comparison: A Focus on Experimental Outcomes
This compound PLUS: The Choice for Sensitive Applications
The standout feature of this compound PLUS is its guaranteed low endotoxin level (≤2 EU/ml).[1] This makes it the preferred choice for applications where downstream cell cultures or clinical research demand minimal endotoxin contamination to avoid influencing cellular responses. The silane coating is designed to provide high stability and a long shelf life.[1] Like standard this compound, it is described as non-toxic to cells, allowing for the isolation of viable and morphologically intact cells.[1]
Standard this compound: A Well-Established Medium
Standard this compound has a long history of successful use in a wide range of cell isolation protocols. The PVP coating renders the silica particles non-toxic and biocompatible.[3] Numerous studies have reported high cell viability and purity when using standard this compound for the isolation of various cell types, including lymphocytes and monocytes. For instance, studies have reported monocyte purity of over 85% with viability exceeding 95% using standard this compound. Another study on human peripheral blood monocytes reported an average yield of 74% and purity of 63%, with 90-95% viability.[4]
It is important to note that the performance of any density gradient medium, including both this compound PLUS and standard this compound, is highly dependent on the specific protocol, cell type, and starting sample quality.
Experimental Protocols: Methodologies for Cell Isolation
The following are generalized protocols for the isolation of mononuclear cells from peripheral blood using a discontinuous density gradient, which can be adapted for either this compound PLUS or standard this compound.
Preparation of Isotonic this compound Solution (100%)
To create a working solution that is iso-osmotic with physiological saline (approximately 300 mOsm/kg H₂O), this compound must be mixed with a 10x concentrated salt solution.
-
Mix 9 parts of this compound (or this compound PLUS) with 1 part of 10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl.
Discontinuous Gradient for Mononuclear Cell Isolation
This protocol is a common starting point for isolating lymphocytes and monocytes.
-
Prepare this compound Dilutions: From the 100% isotonic this compound solution, prepare dilutions with 1x PBS or a suitable cell culture medium to create layers of different densities (e.g., 70% and 50%).
-
Create the Gradient: In a centrifuge tube, carefully layer the higher density this compound solution (e.g., 70%) at the bottom, followed by the lower density solution (e.g., 50%) on top, ensuring a sharp interface between the layers.
-
Sample Loading: Dilute the blood sample (typically 1:1 with PBS) and carefully layer it on top of the this compound gradient.
-
Centrifugation: Centrifuge the tubes at 400-800 x g for 20-30 minutes at room temperature with the brake off to prevent disruption of the cell layers.
-
Cell Collection: After centrifugation, mononuclear cells (lymphocytes and monocytes) will be concentrated at the interface between the plasma and the upper this compound layer. Carefully aspirate this layer.
-
Washing: Wash the collected cells with an excess of PBS or cell culture medium and centrifuge at a lower speed (e.g., 200-300 x g) to pellet the cells and remove the this compound. Repeat the wash step as necessary.
Visualizing the Process: Workflows and Key Differences
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key distinguishing properties of this compound PLUS and standard this compound.
Caption: A generalized workflow for mononuclear cell isolation using a this compound gradient.
Conclusion: Selecting the Right Tool for the Job
Both this compound PLUS and standard this compound are effective media for cell isolation via density gradient centrifugation. The choice between them hinges on the specific requirements of the downstream applications.
-
This compound PLUS is the recommended choice for experiments that are sensitive to endotoxins, such as cell culture of immune cells, in vivo studies, and other clinical research applications. Its silane coating also offers the benefit of enhanced stability.
-
Standard this compound remains a reliable and cost-effective option for a wide array of research applications where low endotoxin levels are not a stringent requirement. Its performance has been well-documented in numerous publications over many years.
Ultimately, for any new cell isolation procedure, it is advisable to perform a pilot experiment to optimize the protocol for your specific cell type and experimental conditions to achieve the desired purity, viability, and recovery.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of human peripheral blood monocytes on continuous density gradients of polyvinylpyrrolidone-coated silica gel (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Percoll vs. Sucrose Gradients: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the separation of cells, organelles, and viruses, density gradient centrifugation is an indispensable technique. The choice of gradient medium is critical to the success of these separations. This guide provides an objective comparison of two commonly used media, Percoll and sucrose gradients, supported by experimental data and detailed protocols.
Key Performance Advantages of this compound
This compound, a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP), offers several distinct advantages over traditional sucrose gradients.[1][2] These advantages primarily stem from its unique physical and chemical properties, which translate to improved experimental outcomes, particularly in terms of cell viability and the preservation of cellular function.
One of the most significant advantages of this compound is its low osmolality, which can be easily adjusted to physiological conditions.[1][3] This is in stark contrast to sucrose gradients, where high concentrations of sucrose are required to achieve the desired density, leading to hypertonic solutions that can cause cellular shrinkage and damage.[4][5] The ability to maintain an isotonic environment with this compound gradients ensures that the buoyant densities of cells and organelles remain closer to their in vivo state.[5]
Furthermore, this compound solutions exhibit low viscosity, which allows for faster sedimentation of particles and shorter centrifugation times compared to sucrose.[3][4] This not only improves the efficiency of the separation process but also minimizes the time cells spend under potentially damaging experimental conditions.
From a biocompatibility standpoint, this compound is generally considered non-toxic and does not readily penetrate biological membranes.[1][2] However, it is important to note that some studies have reported phagocytosis of this compound particles by certain cell types, such as macrophages, and potential effects on cell surface phenomena.[6][7] In contrast, sucrose is a natural sugar and is generally biocompatible, though the hyperosmotic environment it creates can be detrimental to cells.
Quantitative Comparison of Physical Properties
The following table summarizes the key physical and performance characteristics of this compound and sucrose gradients, providing a clear basis for comparison.
| Feature | This compound | Sucrose | References |
| Osmolality | Low and adjustable to physiological conditions (~25 mOsm/kg H₂O for undiluted this compound) | High and hypertonic at working concentrations | [1][3] |
| Viscosity | Low (maximum 15 cP at 20°C) | High, especially at higher concentrations | [1] |
| Toxicity | Generally non-toxic, but some cell types may internalize particles | Non-toxic, but hyperosmotic effects can be damaging | [1][6][7] |
| Centrifugation Time | Shorter due to lower viscosity | Longer | [4] |
| Gradient Formation | Can be pre-formed or self-generated during centrifugation | Typically requires layering of solutions with decreasing concentrations | [1] |
| Purity of Separation | High purity for many cell types | Can provide high purity, but may be less effective for some applications | [8] |
| Cell Viability | Generally higher due to isotonic conditions | Can be compromised by hyperosmotic stress | [9] |
Experimental Data: A Head-to-Head Comparison
While direct quantitative comparisons of cell viability and purity across a wide range of applications are not always available in a single study, the literature provides valuable insights. For instance, in the isolation of bone marrow-derived mesenchymal stem cells, Ficoll (a sucrose polymer) yielded a higher number of nucleated cells compared to this compound.[10] However, for the isolation of other cell types, this compound has been shown to provide higher purity and viability.[8] A study comparing methods for synaptosome enrichment found that a sucrose-based protocol was more efficient for isolating synaptosomal-enriched fractions from rat neuronal tissues.[11]
Experimental Protocols
Detailed methodologies for cell and organelle separation using both this compound and sucrose gradients are provided below. These protocols are generalized and may require optimization for specific cell types and applications.
Protocol 1: Isolation of Mononuclear Cells from Peripheral Blood using a this compound Gradient
This protocol describes a method for separating mononuclear cells (lymphocytes and monocytes) from other blood components.
-
Preparation of this compound Solution: Prepare a stock isotonic this compound (SIP) solution by mixing 9 parts of this compound with 1 part of 10x Phosphate Buffered Saline (PBS).[12]
-
Gradient Formation: Create a discontinuous gradient by carefully layering this compound solutions of decreasing density (e.g., 50%, 40%, 30%) in a centrifuge tube.[12][13] For a 15 mL tube, use approximately 2-3 mL for each layer.[12]
-
Sample Loading: Dilute the blood sample with an equal volume of PBS. Carefully layer the diluted blood sample on top of the this compound gradient.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[14]
-
Cell Collection: After centrifugation, distinct layers of cells will be visible. Mononuclear cells will be located at the interface between the plasma and the upper this compound layer. Carefully aspirate the mononuclear cell layer.
-
Washing: Wash the collected cells with PBS and centrifuge at a lower speed (e.g., 250 x g) for 10 minutes to pellet the cells.
-
Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.
Protocol 2: Isolation of Mitochondria from Tissue Homogenate using a Sucrose Gradient
This protocol outlines a method for isolating mitochondria from a tissue sample.
-
Homogenization: Homogenize the tissue sample in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA).
-
Differential Centrifugation: Perform a series of low-speed centrifugations (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris. Collect the supernatant.
-
Crude Mitochondrial Pellet: Centrifuge the supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the crude mitochondrial fraction.
-
Gradient Preparation: Prepare a discontinuous sucrose gradient by layering solutions of decreasing sucrose concentration (e.g., 1.5 M, 1.0 M, 0.5 M) in an ultracentrifuge tube.
-
Sample Loading: Resuspend the crude mitochondrial pellet in a small volume of isolation buffer and carefully layer it on top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
-
Mitochondria Collection: The mitochondria will band at the interface between two of the sucrose layers. Carefully collect this band using a pipette.
-
Washing and Resuspension: Dilute the collected mitochondrial fraction with isolation buffer and centrifuge to pellet the mitochondria. Resuspend the final pellet in a suitable buffer for further analysis.
Visualizing the Workflow and Key Differences
To better understand the practical application and fundamental differences between this compound and sucrose gradients, the following diagrams illustrate the experimental workflows and a comparison of their core properties.
Caption: Experimental workflow for cell separation using a this compound gradient.
Caption: Experimental workflow for organelle isolation using a sucrose gradient.
Caption: Key differential properties of this compound and sucrose gradients.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mpbio.com [mpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. 如何制作和使用this compound梯度 [sigmaaldrich.com]
- 6. Is this compound innocuous to cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 8. Applications of this compound In Blood Cells [sigmaaldrich.com]
- 9. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 10. cgmj.cgu.edu.tw [cgmj.cgu.edu.tw]
- 11. Comparison of simple sucrose and this compound based methodologies for synaptosome enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labsup.net [labsup.net]
- 13. encodeproject.org [encodeproject.org]
- 14. A rapid single centrifugation step method for the separation of erythrocytes, granulocytes and mononuclear cells on continuous density gradients of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Post-Separation Cell Viability and Function: Percoll vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The isolation of specific cell populations is a critical first step in a vast array of research and therapeutic applications. The chosen separation method can significantly impact the viability and function of the isolated cells, thereby influencing experimental outcomes and the efficacy of cell-based therapies. This guide provides an objective comparison of Percoll density gradient centrifugation with two other widely used cell separation techniques: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS). We will delve into the performance of each method, supported by experimental data, and provide detailed protocols for key procedures.
Performance Comparison: this compound vs. MACS vs. FACS
The selection of a cell separation technique is often a trade-off between purity, viability, recovery, and the potential for cellular activation. The following table summarizes key performance metrics for this compound, MACS, and FACS, based on data from studies isolating human T lymphocytes.
| Parameter | This compound Density Gradient | Magnetic-Activated Cell Sorting (MACS) | Fluorescence-Activated Cell Sorting (FACS) |
| Purity (%) | Variable, typically lower than MACS/FACS | >98%[1][2] | High, can achieve >99% |
| Viability (%) | Generally high, >95%[3] | >92%[1][2] | Generally high, but can be affected by shear stress |
| Recovery (%) | Can be lower due to cell loss at interfaces | High | Can be lower, especially for rare populations |
| Cell Function (T-Cell Proliferation) | Preserves resting state | Can induce spontaneous proliferation[1][2] | Generally preserves function, but nozzle size and pressure are critical factors[4] |
| Cell Function (Cytokine Secretion) | Low baseline secretion | Can induce cytokine secretion (e.g., IFN-γ, IL-2)[1][2] | Low baseline secretion |
| Processing Time | ~1.5 - 2 hours[1][2] | ~1 - 1.5 hours[1][2] | Can be lengthy, especially for large samples or rare cells[5] |
| Throughput | High | High | Lower, sorts cell-by-cell |
| Cost | Low | Moderate | High (instrumentation and reagents) |
| Principle | Separation based on cell density | Separation based on surface antigen expression (magnetic labeling) | Separation based on fluorescence of labeled surface or intracellular markers |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell separation. Below are representative protocols for the isolation of human T lymphocytes using this compound, MACS, and FACS.
Protocol 1: Human T-Lymphocyte Isolation using this compound Density Gradient
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), which contain T lymphocytes, from whole blood.
Materials:
-
Human whole blood collected in heparin or EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound solution (isotonic)
-
50 mL conical tubes
-
Centrifuge with swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of this compound solution in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" of mononuclear cells (containing lymphocytes and monocytes) at the plasma-Percoll interface, the this compound layer, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium or buffer for downstream applications.
-
Assess cell viability using a method such as Trypan Blue exclusion.
Protocol 2: CD4+ T-Cell Isolation using MACS (Negative Selection)
This protocol outlines the isolation of "untouched" CD4+ T cells by depleting non-CD4+ cells.
Materials:
-
PBMCs isolated by density gradient centrifugation
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
CD4+ T Cell Isolation Kit, human (containing a cocktail of biotin-conjugated antibodies against non-CD4+ cells and anti-biotin microbeads)
-
LS Columns and a MACS Separator
Procedure:
-
Start with a single-cell suspension of PBMCs in MACS buffer.
-
Centrifuge the cells at 300 x g for 10 minutes and resuspend the pellet in MACS buffer at a concentration of 10^7 cells per 40 µL.[6]
-
Add the Biotin-Antibody Cocktail (10 µL per 10^7 cells) and mix well.[6]
-
Incubate for 5 minutes in the refrigerator (2-8°C).
-
Add Anti-Biotin MicroBeads (20 µL per 10^7 cells) and mix well.[6]
-
Incubate for an additional 10 minutes in the refrigerator (2-8°C).[6]
-
Place an LS Column in the magnetic field of a MACS Separator.
-
Prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension to the column. The magnetically labeled non-CD4+ cells will be retained in the column.
-
Collect the flow-through containing the unlabeled, enriched CD4+ T cells.
-
Wash the column with 3 mL of MACS buffer and collect this flow-through, combining it with the previous collection.
-
Centrifuge the collected cells, resuspend in the appropriate medium, and perform a cell count and viability assessment.
Protocol 3: T-Lymphocyte Sorting using FACS
This protocol provides a general workflow for staining and sorting T lymphocytes based on surface marker expression.
Materials:
-
PBMCs or other single-cell suspension
-
FACS buffer (PBS with 1-2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
5 mL polystyrene round-bottom tubes
-
Flow cytometer with sorting capabilities
Procedure:
-
Prepare a single-cell suspension of PBMCs in FACS buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Add the appropriate volume of fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Wash the cells by adding 2-3 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing a viability dye.
-
Set up the flow cytometer, including compensation controls for multicolor staining.
-
Define the target T-cell population based on forward and side scatter properties and the expression of specific markers (e.g., CD3+).
-
Set the sorting gates for the desired T-cell subset (e.g., CD3+/CD4+ or CD3+/CD8+).
-
Initiate the sort and collect the sorted cells in tubes containing cell culture medium or FACS buffer.
-
After sorting, centrifuge the collected cells, resuspend them in the desired medium, and perform a post-sort analysis to assess purity and viability.
Visualizing Cellular Processes
Understanding the underlying biological pathways and experimental workflows is essential for interpreting the effects of cell separation techniques.
Caption: Experimental workflow for cell separation and subsequent analysis.
The functionality of isolated cells, particularly immune cells like T lymphocytes, is governed by intricate signaling pathways. The JAK-STAT pathway is a primary route for many cytokine signals that are crucial for T-cell activation, proliferation, and differentiation.
Caption: The JAK-STAT signaling pathway in T-cell activation.
Conclusion
The choice of cell separation method has profound implications for the viability and function of the isolated cells. This compound density gradient centrifugation is a cost-effective method for enriching cell populations, and it generally maintains cells in a resting state. MACS offers high purity and recovery but carries the risk of inducing cellular activation, which may be undesirable for certain downstream applications. FACS provides the highest purity and the ability to isolate specific, rare cell populations, although it can be time-consuming and may induce cellular stress.
Researchers and drug development professionals must carefully consider the specific requirements of their experiments when selecting a cell separation technique. For studies requiring quiescent cells and where absolute purity is not the primary concern, this compound remains a viable option. When high purity of a specific cell type is needed and potential activation is a manageable factor, MACS is an efficient choice. For applications demanding the highest purity and the isolation of rare or complex cell subsets, FACS is the gold standard, provided that care is taken to optimize sorting conditions to maintain cell viability and function. Ultimately, the optimal method will depend on a balance between the desired purity, viability, functional state of the cells, and the practical constraints of the laboratory.
References
- 1. Comparison of Three CD3-Specific Separation Methods Leading to Labeled and Label-Free T Cells | MDPI [mdpi.com]
- 2. Comparison of Three CD3-Specific Separation Methods Leading to Labeled and Label-Free T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for isolation of human lung T cells from lung resection tissue reveals increased expression of GAPDH and CXCR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. akadeum.com [akadeum.com]
- 6. ulab360.com [ulab360.com]
Percoll vs. The Field: A Comparative Guide to Silica-Based Cell Separation Media
For researchers, scientists, and drug development professionals navigating the critical step of cell separation, the choice of a density gradient medium is paramount to ensuring high yield, purity, and viability of the target cell population. This guide provides an objective comparison of Percoll, a widely used colloidal silica-based medium, with other silica-based and polysaccharide-based alternatives, supported by experimental data and detailed protocols.
At a Glance: this compound and Its Competitors
This compound, composed of polyvinylpyrrolidone (PVP)-coated silica particles, is a popular choice for density gradient centrifugation due to its low osmolality, low viscosity, and the ability to form self-generating gradients.[1] However, a comprehensive evaluation requires a look at its performance relative to other available media. This guide focuses on comparisons with Ludox, another colloidal silica-based medium, and Ficoll, a sucrose-based polymer, to highlight the key differentiators in their performance.
Performance Deep Dive: Quantitative Data
The efficacy of a separation medium is best assessed through quantitative metrics such as cell yield, purity, and viability. Below is a summary of experimental findings from studies comparing this compound with Ficoll for the isolation of specific cell types. Direct quantitative comparisons between this compound and Ludox for mammalian cell separation are less prevalent in the available literature.
| Cell Type | Separation Medium | Cell Yield/Recovery | Purity | Viability | Reference |
| Human Mesenchymal Stem Cells (hMSCs) from Bone Marrow | Ficoll | Significantly higher number of nucleated cells | Significantly higher percentages of CD166+/CD34-, CD90+/CD34-, SH3+/CD34-, and CD105+/CD34- cells | Not significantly different | [2] |
| This compound | Lower number of nucleated cells | Lower percentages of hMSC-related surface markers | Not significantly different | [2] | |
| Mouse Bone Marrow-Derived Mesenchymal Stem Cells | Ficoll | More attached cells after 24 hours | Not specified | 53.8 ± 2.7% | [3] |
| This compound | Fewer attached cells after 24 hours | Not specified | 40.2 ± 3.0% | [3] | |
| Human Peripheral T Lymphocytes | This compound | 75% | 98% EAET-RFC | Equal to Ficoll-isolated cells | [2] |
| Ficoll | 46% | Not specified | Equal to this compound-isolated cells | [2] | |
| Human Monocytes | This compound | 73% | 78% | >95% | [4] |
| Human Lymphocytes | This compound | 79% | 98% | >95% | [4] |
In Focus: Potential Cellular Effects
Beyond separation efficiency, the interaction of the medium with the cells themselves is a critical consideration. Studies have indicated that silica nanoparticles, the core component of this compound and Ludox, can have biological effects.
Cellular Uptake and Cytotoxicity:
Some studies have shown that peritoneal macrophages, Kupffer cells, and Leydig cells can ingest this compound particles.[5] This uptake, and even loose association of the particles with the cell surface, may affect cell-surface-related phenomena.[5] Furthermore, exposure to silica nanoparticles has been demonstrated to induce a dose- and time-dependent decrease in cell viability in various cell lines.[6] Inhalation of Ludox has been shown to cause pulmonary inflammation in rats.[7]
Signaling Pathway Activation:
Research into the molecular mechanisms of silica nanoparticle toxicity has revealed the upregulation of specific signaling pathways. Toxicogenomic analysis has shown that exposure to silica nanoparticles commonly upregulates the TNF and MAPK signaling pathways in human aortic endothelial cells, mouse-derived macrophages, and A549 non-small cell lung cancer cells.[1][5][8][9][10] This suggests a potential mechanism for the cytotoxic effects observed.
Experimental Corner: Protocols and Workflows
Detailed and reproducible protocols are the bedrock of successful cell separation. Below are representative experimental protocols for density gradient centrifugation using this compound and a general workflow that can be adapted for other media like Ludox.
Experimental Protocol: Isolation of Mononuclear Cells using a this compound Gradient
This protocol is a standard procedure for isolating mononuclear cells (lymphocytes and monocytes) from peripheral blood.
Materials:
-
This compound
-
1.5 M NaCl or 10x Phosphate Buffered Saline (PBS)
-
Whole blood collected with an anticoagulant (e.g., heparin, EDTA)
-
PBS or other balanced salt solution
-
Centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
Procedure:
-
Prepare Stock Isotonic this compound (SIP): Mix 9 parts of this compound with 1 part of 1.5 M NaCl or 10x PBS to create a 100% isotonic solution.
-
Prepare this compound Gradients: Prepare different concentrations of this compound (e.g., 70%, 60%, 50%) by diluting the SIP with 1x PBS. For a discontinuous gradient, carefully layer the different concentrations in a centrifuge tube, starting with the highest density at the bottom.
-
Prepare Blood Sample: Dilute the whole blood 1:1 with PBS.
-
Layering: Carefully layer the diluted blood on top of the this compound gradient.
-
Centrifugation: Centrifuge at 400-500 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.
-
Cell Collection: After centrifugation, distinct layers of cells will be visible. Mononuclear cells typically form a band at the interface between the plasma and the upper this compound layer. Carefully aspirate this layer using a sterile pipette.
-
Washing: Wash the collected cells with an excess of PBS and centrifuge at a lower speed (e.g., 200-300 x g) for 10 minutes to pellet the cells. Repeat the wash step to remove any remaining this compound.
-
Resuspension: Resuspend the final cell pellet in the desired medium for downstream applications.
Experimental Protocol: General Workflow for Cell Separation using Ludox
While specific protocols vary depending on the cell type, a general workflow for using Ludox for cell separation can be outlined. Ludox AM has been noted for its chemically defined nature, allowing for reproducible separations.[9]
Materials:
-
Ludox (e.g., Ludox AM, Ludox HS-40)
-
Polyvinylpyrrolidone (PVP) or other stabilizing agent as required
-
Appropriate buffer (e.g., PBS) to adjust density and osmolality
-
Cell suspension
-
Centrifuge tubes
-
Sterile pipettes
Procedure:
-
Prepare Ludox Solution: Prepare the Ludox working solution by diluting it with the appropriate buffer to the desired density and making it isotonic. The final density will depend on the target cell population.
-
Gradient Formation: Create a continuous or discontinuous gradient by layering Ludox solutions of different densities or by allowing a single density solution to self-generate a gradient during centrifugation.
-
Sample Loading: Carefully layer the cell suspension on top of the Ludox gradient.
-
Centrifugation: Centrifuge the tubes at the appropriate speed and time to allow for the separation of cells based on their buoyant density.
-
Fraction Collection: Carefully collect the desired cell fraction from the gradient.
-
Washing: Wash the collected cells multiple times with a suitable buffer to remove the Ludox particles.
-
Analysis: Assess cell viability, purity, and yield using standard methods such as trypan blue exclusion and flow cytometry.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: A generalized workflow for cell separation using density gradient centrifugation.
Caption: Upregulation of TNF and MAPK signaling pathways by silica nanoparticles.
Conclusion
The choice between this compound and other silica-based or polysaccharide-based separation media depends heavily on the specific application, cell type, and downstream experimental requirements. While this compound offers ease of use and is effective for many applications, alternatives like Ficoll may provide superior yield and purity for certain cell types, such as hMSCs. The potential for cellular interaction and activation of signaling pathways by silica-based media is an important consideration for sensitive downstream assays. Researchers are encouraged to perform pilot experiments to determine the optimal separation medium and protocol for their specific needs, taking into account the quantitative data and potential cellular effects outlined in this guide.
References
- 1. stemcell.com [stemcell.com]
- 2. Efficient separation of human T lymphocytes from venous blood using PVP-coated colloidal silica particles (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of human blood monocytes and lymphocytes on a continuous this compound gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential immunological effects of silica nanoparticles on peripheral blood mononuclear cells of silicosis patients and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four-week inhalation toxicity study with Ludox colloidal silica in rats: pulmonary cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical method of Ludox density gradient centrifugation combined with protargol staining for extracting and estimating ciliates in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of functional subpopulations of murine and human lymphoid cells on colloidal silica density gradients. I. Preparation of the Ludox AM gradient material and characterization of separation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Percoll Under the Microscope: A Comparative Guide to Cell-Specific Limitations and Alternatives
For researchers, scientists, and drug development professionals navigating the critical step of cell isolation, the choice of separation medium can significantly impact experimental outcomes. Percoll, a widely used colloidal silica-based medium for density gradient centrifugation, has been a laboratory staple for decades. However, its suitability varies across different cell types, and a growing body of evidence highlights its limitations, prompting the adoption of alternative methods. This guide provides an objective comparison of this compound's performance against other techniques for specific cell populations, supported by experimental data and detailed protocols.
Executive Summary
While this compound remains a valuable tool for cell separation, its use can lead to significant cell loss, particularly with hepatocytes, and may induce cellular stress and alter functional characteristics in sensitive cell types like sperm. For applications demanding high purity and yield of specific immune cell populations from tissues, alternative methods such as magnetic-activated cell sorting (MACS) have demonstrated superiority. This guide delves into the specifics of these limitations and provides a comparative analysis with alternative methods for hepatocytes, peripheral blood mononuclear cells (PBMCs), sperm, cardiomyocytes, and neuronal cells.
Hepatocytes: A Trade-Off Between Viability and Yield
The isolation of primary human hepatocytes is crucial for drug metabolism and toxicity studies. This compound is often employed to purify viable hepatocytes from the crude cell suspension obtained after liver digestion.
Limitations of this compound: A significant drawback of this compound purification is a substantial loss of cells. Studies have shown that on average, only about 59% of hepatocytes are recovered after this compound treatment.[1][2][3] However, for preparations with an initial viability of less than 80%, this compound purification can significantly increase the viability of the final cell population, in some cases from 71.6% to 87.7%.[1][2][4] Despite this improvement in viability for lower quality preparations, the functional performance of the isolated hepatocytes, in terms of metabolic activity, does not show significant differences compared to unpurified cells.[1][2][4] For lipid-laden hepatocytes, often studied in the context of fatty liver disease, traditional isolation protocols can lead to their loss. Modified this compound gradients have been developed to specifically capture these cells.[5]
Alternative Methods: For routine isolation of hepatocytes with high initial viability, omitting the this compound step can prevent unnecessary cell loss.[1][2]
Table 1: Comparison of Hepatocyte Isolation With and Without this compound Purification
| Parameter | Without this compound | With this compound | Reference |
| Viable Cell Yield (x 10^6 cells/g tissue) | 42.4 (± 4.6) | 26.6 (± 4.0) | [1][2] |
| Cell Recovery (%) | N/A | ~59% | [1][2][4] |
| Viability (for initial viability <80%) | 71.6% (± 4.44) | 87.7% (± 2.69) | [1][2][4] |
Experimental Protocol: Hepatocyte Isolation
Peripheral Blood Mononuclear Cells (PBMCs): Purity vs. Functionality
The isolation of PBMCs is a fundamental technique in immunology. Both this compound and Ficoll are commonly used density gradient media for this purpose.
Limitations of this compound: While this compound can offer a better separation of lymphocytes and monocytes compared to Ficoll because it does not alter monocyte density, the functional capacity of the isolated cells can be a concern.[6] Some studies suggest that PBMCs isolated using Ficoll secrete lower levels of cytokines like IFNγ, IL-1β, IL-6, IL-8, and TNFα upon stimulation compared to cells isolated with other methods, indicating a potential alteration in cell functionality.[7]
Alternative Methods: Ficoll-Paque is a widely used alternative. Newer methods like Cell Preparation Tubes (CPTs) and SepMate tubes, often used with Lymphoprep (a medium similar to Ficoll), offer faster and more straightforward protocols with higher cell recovery.[7] However, CPT-isolated populations may have higher erythrocyte contamination.[7] Magnetic-activated cell sorting (MACS) using anti-CD45 magnetic beads provides a highly specific method for isolating all leukocytes, including PBMCs, and has been shown to be more efficient than this compound for isolating lymphocytes from tissues.
Table 2: Comparison of PBMC Isolation Methods
| Method | Cell Recovery | Purity | Functional Alterations | Reference |
| This compound | Variable | Good separation of lymphocytes and monocytes | Potential for altered cytokine profiles | [6] |
| Ficoll | Lower than CPT/SepMate | Good | Lower cytokine secretion | [7] |
| CPT/SepMate | High | Good (CPT may have higher RBC contamination) | Higher cytokine responses | [7] |
| CD45 Magnetic Beads | High | High | Minimal alteration reported |
Experimental Protocol: PBMC Isolation using Density Gradient
Spermatozoa: Concerns Over DNA Integrity and the Rise of Alternatives
This compound was historically a popular choice for separating motile sperm for assisted reproductive technologies (ART). However, its use in human ART was discontinued due to concerns about potential contamination and its effects on sperm function.
Limitations of this compound: A major concern with this compound is the potential for centrifugation-induced reactive oxygen species (ROS) production, which can lead to sperm DNA damage.[8] Furthermore, incomplete removal of this compound particles from the final sperm preparation has been a safety concern.
Alternative Methods: Several alternatives have emerged, including silane-coated silica particle solutions like ISolate and PureSperm , and iodixanol-based media such as OptiPrep . Comparative studies have shown that these alternatives can be as effective or even superior to this compound in recovering motile and morphologically normal sperm, with some studies indicating lower DNA damage.[8] The swim-up technique is another alternative, which selects for the most motile sperm without the need for high-speed centrifugation, although it may result in a lower yield.[9] Microfluidic devices are also gaining traction as a gentle method for sperm selection.[10]
Table 3: Comparison of Sperm Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Reference |
| This compound | Density Gradient Centrifugation | High yield of motile sperm | Potential for DNA damage, discontinued for human ART | [8] |
| ISolate/PureSperm | Density Gradient Centrifugation | Good recovery of motile sperm | ||
| OptiPrep | Density Gradient Centrifugation | Good recovery of motile sperm | ||
| Swim-up | Active Migration | Selects for highly motile sperm, less DNA damage | Lower yield | [9] |
| Microfluidics | Laminar Flow/Chemotaxis | Gentle, automated | Lower throughput | [10] |
Signaling Pathway: Sperm Capacitation Sperm capacitation is a series of physiological changes that a spermatozoon must undergo to be able to fertilize an egg. This process involves complex signaling pathways, including the activation of protein kinase A (PKA) by cyclic AMP (cAMP). The removal of decapacitating factors present in the seminal plasma is a crucial first step, which is achieved by all sperm preparation methods.[10] However, the stress induced by centrifugation in methods like this compound could potentially interfere with the delicate balance of signaling events required for successful capacitation.
Cardiomyocytes and Neuronal Cells: Purity and Viability are Paramount
The isolation of viable and pure populations of cardiomyocytes and neuronal cells is essential for in vitro studies of cardiac and neural function, respectively.
Limitations of this compound for Cardiomyocytes: this compound gradients are used to purify cardiomyocytes from the heterogeneous cell suspension obtained after enzymatic digestion of heart tissue. While it can enrich the cardiomyocyte fraction, the procedure can be harsh and may affect cell viability and function.
Alternative Methods for Cardiomyocytes: Many protocols now rely on differential centrifugation or gravity settling to enrich for cardiomyocytes, which are larger and denser than other cardiac cell types like fibroblasts.[11] More advanced techniques like immunomagnetic cell separation targeting specific cell surface markers are also being employed to achieve higher purity.[12]
Limitations of this compound for Neuronal Cells: For neuronal cells, this compound gradients are used to separate neurons from glial cells and debris. However, the mechanical stress of centrifugation can damage delicate neuronal processes.
Alternative Methods for Neuronal Cells: OptiPrep , an iodixanol-based medium, is an alternative that some researchers prefer for isolating neuronal cells and subcellular components like synaptosomes, as it may offer better preservation of cellular structures.[13] Enzymatic digestion protocols are continuously being optimized to be gentler and more efficient, reducing the need for harsh purification steps.[14] For isolating specific neuronal subtypes, MACS and fluorescence-activated cell sorting (FACS) are powerful, albeit more expensive, alternatives.[15]
Table 4: Comparison of Cardiomyocyte and Neuronal Cell Isolation Methods
| Cell Type | Method | Key Advantages | Key Disadvantages |
| Cardiomyocytes | This compound | Enrichment of cardiomyocytes | Potential for cell damage |
| Differential Centrifugation | Simpler, less harsh | Lower purity than MACS | |
| MACS | High purity | Higher cost, requires specific antibodies | |
| Neuronal Cells | This compound | Separation from glia and debris | Potential for damage to neuronal processes |
| OptiPrep | May better preserve cellular structures | ||
| Optimized Enzymatic Digestion | Gentler on cells | May require more optimization | |
| MACS/FACS | High purity of specific subtypes | Higher cost, complex instrumentation (FACS) |
Experimental Protocol: Cardiomyocyte Isolation Workflow
General Limitations of this compound
Beyond cell-specific issues, there are general limitations to consider when using this compound:
-
Phagocytosis: this compound particles can be phagocytosed by macrophages and other phagocytic cells, which can alter their function and potentially interfere with downstream assays.[16]
-
Endotoxin Contamination: this compound is not typically sold as endotoxin-free, and the presence of endotoxins can trigger inflammatory responses in immune cells, confounding experimental results.
-
Osmolality: The osmolality of the this compound gradient must be carefully adjusted to be isotonic for the cells being isolated to prevent cell shrinkage or swelling, which can affect their buoyant density and separation.
Conclusion and Recommendations
The choice of a cell separation method should be carefully considered based on the specific cell type, the required purity and yield, and the downstream application. While this compound remains a useful tool in many contexts, researchers should be aware of its limitations.
-
For hepatocytes , this compound can be beneficial for rescuing preparations with low initial viability, but it comes at the cost of significant cell loss.
-
For PBMCs , while this compound can provide good separation, alternatives like SepMate tubes or MACS may offer higher recovery and less functional alteration.
-
For sperm , given the concerns about DNA damage, non-centrifugation-based methods or alternatives to this compound are highly recommended, especially for clinical applications.
-
For delicate cells like cardiomyocytes and neurons , minimizing mechanical stress is crucial, and gentler enzymatic protocols combined with less harsh purification methods like differential centrifugation or specific immunomagnetic separation are often preferred.
Ultimately, for any critical application, it is advisable to perform a pilot study to compare different isolation methods and validate that the chosen technique provides a cell population that is fit for the intended downstream analysis, with minimal artifacts introduced by the isolation process itself.
References
- 1. Impact of this compound purification on isolation of primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of this compound purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of this compound purification on isolation of primary human hepatocytes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, culture, and functional analysis of hepatocytes from mice with fatty liver disease. [escholarship.org]
- 6. Isolation and subfractionation of human peripheral blood mononuclear cells (PBMC) by density gradient centrifugation on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Three Isolation Techniques for Human Peripheral Blood Mononuclear Cells: Cell Recovery and Viability, Population Composition, and Cell Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing different sperm separation techniques for ART, through quantitative evaluation of p53 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-stress Microfluidic Density-gradient Centrifugation for Blood Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Is this compound innocuous to cells? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Discontinuous vs. Continuous Percoll Gradients for Optimal Cell Separation
For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. Percoll, a colloidal silica-based medium, is a widely used tool for density gradient centrifugation to achieve this separation. The two primary methodologies employed are discontinuous (or step) and continuous gradients. The choice between these techniques is not arbitrary and significantly impacts the purity, viability, and yield of the target cell population. This guide provides an objective comparison of discontinuous and continuous this compound gradients, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Principle of Separation: A Tale of Two Gradients
This compound gradients separate cells based on their buoyant density. In a discontinuous gradient , distinct layers of this compound with decreasing densities are carefully overlaid to create sharp interfaces. During centrifugation, cells migrate through these layers and band at the interface that corresponds to their own density. This method is particularly effective for separating cell populations with well-defined and distinct densities.
In contrast, a continuous gradient presents a smooth, linear, or non-linear density range. This is often achieved by centrifuging a homogenous this compound solution at high speed to allow the silica particles to form a self-generated gradient. Cells then migrate to their isopycnic point—the position in the gradient where their density matches the surrounding medium. This approach is ideal for separating cell populations with overlapping density ranges or when the precise density of the target cells is unknown.
At a Glance: Key Differences and Applications
| Feature | Discontinuous this compound Gradient | Continuous this compound Gradient |
| Principle | Cells band at interfaces of pre-formed layers of distinct densities. | Cells settle at their isopycnic point within a smooth density gradient. |
| Best Suited For | Separating cell populations with distinct and known densities. | Separating cell populations with overlapping or unknown densities; high-resolution separation. |
| Resolution | Lower resolution, separates into distinct bands. | Higher resolution, can separate closely related cell populations. |
| Purity vs. Yield | Often yields highly pure, but potentially lower, recovery of the target population. | Can provide higher recovery with a broader distribution of the target population, potentially with lower initial purity. |
| Complexity | Relatively simple and quick to prepare. | Can be more time-consuming to prepare (if self-forming) and requires precise calibration. |
| Typical Applications | Isolation of Peripheral Blood Mononuclear Cells (PBMCs), purification of specific lymphocyte subsets, separation of sperm from seminal fluid. | Purification of sperm for assisted reproductive technologies, isolation of specific cell types from heterogeneous tissues (e.g., islets from pancreas), fractionation of subcellular organelles. |
Performance Data: A Quantitative Comparison
The efficacy of each gradient type is best illustrated through quantitative data from specific applications. Below are tables summarizing the performance of discontinuous and continuous this compound gradients in the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and the purification of sperm.
Table 1: Performance in Peripheral Blood Mononuclear Cell (PBMC) Isolation
While direct comparative studies between discontinuous and continuous this compound gradients for PBMC isolation are not abundant in the literature, discontinuous gradients are the more commonly employed method for this application. The sharp interfaces allow for the effective separation of the distinct cell populations in peripheral blood.
| Parameter | Discontinuous this compound Gradient | Notes |
| Purity | >95% for total PBMCs. Can be further fractionated to yield >99% pure lymphocytes and 82-90% pure monocytes.[1] | The distinct layers of a discontinuous gradient are highly effective at separating lymphocytes and monocytes from granulocytes and red blood cells. |
| Viability | >95%[1] | This compound is iso-osmotic and non-toxic, leading to high cell viability post-separation. |
| Yield | Variable, dependent on the specific protocol and the number of layers. | Optimization of layer densities can balance purity and yield. |
Table 2: Performance in Sperm Purification
Both discontinuous and continuous gradients are utilized for sperm purification, often with the goal of selecting for highly motile and morphologically normal sperm for assisted reproductive technologies.
| Parameter | Discontinuous this compound Gradient | Continuous this compound Gradient |
| Motility | Significant improvement in sperm motility post-separation. | Enables the collection of highly motile sperm.[2] |
| Viability | High viability of separated sperm. | High viability of separated sperm.[2] |
| Morphology | Effective at separating morphologically normal sperm. | Effective at separating morphologically normal sperm. |
| Recovery | Can provide a good yield of high-quality sperm. | Can allow for high recovery rates of motile sperm.[2] |
Deciding on the Right Gradient: A Workflow
The choice between a discontinuous and continuous this compound gradient is contingent on the specific experimental goals and the nature of the starting cell population. The following workflow can guide this decision-making process.
Experimental Protocols
Protocol 1: Isolation of PBMCs using a Discontinuous this compound Gradient
This protocol is adapted from standard laboratory procedures for the isolation of peripheral blood mononuclear cells.
Materials:
-
Whole blood collected in anticoagulant (e.g., EDTA, heparin)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound solution
-
1.5 M NaCl, sterile
-
50 ml conical tubes
-
Centrifuge with a swinging-bucket rotor
Methodology:
-
Prepare Isotonic this compound Stock (100%): Mix 9 parts of this compound with 1 part of 1.5 M NaCl.
-
Prepare this compound Layers:
-
Prepare a 60% this compound solution by mixing 6 parts of 100% this compound with 4 parts of sterile PBS.
-
Prepare a 40% this compound solution by mixing 4 parts of 100% this compound with 6 parts of sterile PBS.
-
-
Create the Gradient:
-
In a 50 ml conical tube, carefully layer 10 ml of the 60% this compound solution.
-
Slowly and carefully overlay 10 ml of the 40% this compound solution on top of the 60% layer, avoiding mixing of the layers.
-
-
Prepare Blood Sample: Dilute the whole blood 1:1 with sterile PBS.
-
Layer the Blood: Carefully layer the diluted blood on top of the 40% this compound layer.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvest PBMCs: After centrifugation, the PBMCs will be visible as a distinct white band at the interface of the plasma and the 40% this compound layer. Carefully aspirate this layer using a sterile pipette.
-
Washing: Transfer the collected PBMCs to a new 50 ml conical tube and wash twice with an excess of PBS (centrifuge at 250 x g for 10 minutes for each wash).
-
Resuspend: Resuspend the final cell pellet in the appropriate culture medium or buffer for downstream applications.
Protocol 2: Purification of Sperm using a Continuous this compound Gradient
This protocol describes a method for purifying motile sperm from semen using a self-generating continuous this compound gradient.
Materials:
-
Semen sample, liquefied at 37°C for 30 minutes
-
This compound solution
-
10x concentrated cell culture medium (e.g., Ham's F-10)
-
Sterile balanced salt solution (e.g., Earle's Balanced Salt Solution)
-
15 ml conical tubes
-
High-speed centrifuge with a fixed-angle rotor
Methodology:
-
Prepare Isotonic this compound Stock (90%): Mix 9 parts of this compound with 1 part of 10x concentrated cell culture medium.
-
Prepare the Gradient Solution: Prepare a 45% this compound solution by diluting the 90% stock solution 1:1 with sterile balanced salt solution.
-
Form the Continuous Gradient:
-
Add 5 ml of the 45% this compound solution to a 15 ml conical tube.
-
Centrifuge at 20,000 x g for 15-30 minutes in a fixed-angle rotor to allow the gradient to self-form.
-
-
Layer the Semen: Carefully layer 1-2 ml of the liquefied semen sample on top of the pre-formed gradient.
-
Centrifugation for Separation: Centrifuge at 300 x g for 20 minutes with the brake off.
-
Harvest Motile Sperm: The highly motile sperm will migrate through the gradient and form a pellet at the bottom of the tube. Carefully remove the supernatant and the majority of the this compound gradient.
-
Washing: Resuspend the sperm pellet in 5 ml of fresh balanced salt solution and centrifuge at 200 x g for 5-10 minutes. Repeat the wash step.
-
Resuspend: Resuspend the final sperm pellet in the appropriate medium for analysis or use in assisted reproductive technologies.
Conclusion: Making an Informed Decision
The choice between discontinuous and continuous this compound gradients is a critical determinant of the success of cell separation experiments. Discontinuous gradients offer a straightforward and effective method for isolating cell populations with distinct densities, such as PBMCs, often yielding high purity. Continuous gradients provide a higher resolution separation, which is advantageous for isolating cells with overlapping densities or when aiming for high recovery of a specific subpopulation, as is often the case in sperm purification. By understanding the principles of each method and considering the specific requirements of the application, researchers can select the optimal gradient strategy to achieve reliable and reproducible results.
References
Safety Operating Guide
Navigating the Safe Disposal of Percoll: A Step-by-Step Guide
Proper disposal of Percoll, a colloidal silica-based medium widely used in cell separation, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential information and procedural steps for the safe and appropriate disposal of this compound waste.
I. Core Principles of this compound Disposal
The fundamental principle governing this compound disposal is the adherence to local, state, and federal environmental regulations.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines. While this compound is not classified as a hazardous material for transport, its disposal requires careful consideration.[3][4][5]
II. Unused and Uncontaminated this compound
For unused or uncontaminated this compound solutions, several disposal avenues may be available. The primary recommendation is to engage a licensed waste disposal contractor for proper handling and disposal.[1][5] In some instances, recycling options may be offered by the manufacturer, and it is advisable to consult them for potential recycling programs.[4]
III. Used and Contaminated this compound
This compound that has been used in biological experiments is considered contaminated and requires specific handling procedures. The primary route of disposal for contaminated this compound is through a licensed waste disposal contractor.[1][5] Under no circumstances should this compound that has been in contact with biological materials be disposed of down the drain unless it is fully compliant with the requirements of all local authorities with jurisdiction.[1]
IV. Spill Management
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area. The following steps should be taken:
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Contain the Spill: Prevent the spill from spreading and entering drains or waterways.[1][6]
-
Absorb the Liquid: Use a non-combustible, absorbent material such as sand, earth, or vermiculite to absorb the spilled this compound.[1][5]
-
Collect the Waste: Carefully collect the absorbed material and place it into a designated, labeled waste container for disposal.[1][5]
V. Disposal of Empty Containers
Empty this compound containers may retain product residue and should be treated as the product itself.[1][5][9] They should be disposed of in accordance with the same procedures for this compound waste or offered for recycling if feasible and permitted by local regulations.[1][5] Puncturing containers to prevent reuse may also be a recommended practice in some jurisdictions.[4]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not universally defined and are subject to local regulations, the following table summarizes key characteristics relevant to its handling and disposal.
| Parameter | Value/Recommendation | Source |
| Regulatory Status for Transport | Not regulated as dangerous goods | [3][4][5] |
| Primary Disposal Method | Via a licensed waste disposal contractor | [1][3][5] |
| Sewer Disposal | Not recommended unless fully compliant with local authorities | [1][9] |
| Spill Containment Material | Non-combustible, absorbent material (e.g., sand, earth) | [1][5] |
| Empty Container Handling | Treat as product residue; dispose of accordingly or recycle | [1][5][9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Percoll
Essential safety protocols and operational plans for the use of Percoll, ensuring the protection of laboratory personnel and the integrity of research outcomes. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, reinforcing our commitment to laboratory safety and building trust through value-added information beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is generally not considered a hazardous substance, adherence to standard laboratory safety practices is paramount. The following personal protective equipment is recommended to minimize exposure and ensure a safe handling environment.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a sufficient barrier against splashes and incidental contact. Given the lack of specific chemical compatibility data for this compound, selecting gloves with broad chemical resistance is a prudent measure. |
| Eye Protection | Chemical Splash Goggles | Offers 360-degree protection from splashes and airborne droplets, which is superior to safety glasses.[1] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from potential spills. |
Operational and Disposal Plans
Proper handling and disposal of this compound and associated waste are crucial for maintaining a safe and compliant laboratory environment.
Spills and Cleanup
In the event of a this compound spill, follow these steps:
-
Notification: Alert others in the immediate vicinity of the spill.
-
Containment: For liquid spills, surround the area with absorbent material to prevent spreading.
-
Cleanup: Absorb the spilled this compound with an inert material such as sand, earth, or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.
-
Disposal: Place the absorbed material or swept-up solid waste into a designated, leak-proof container labeled as "Chemical Waste."
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
The disposal of this compound and this compound-contaminated materials must comply with local, state, and federal regulations. As a general guideline:
-
Unused this compound: Treat as non-hazardous chemical waste. Dispose of it through your institution's hazardous waste management program or a licensed chemical waste disposal contractor.
-
Used this compound Solutions: this compound solutions that have been used for cell separation will contain biological material. These should be collected in a clearly labeled, leak-proof container. Depending on institutional policies, this may require autoclaving before disposal as chemical waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be placed in a designated chemical waste container. Reusable glassware should be thoroughly rinsed with water before washing. The rinsate should be collected and disposed of as chemical waste.
Experimental Protocol: Separation of Lymphocytes from Peripheral Blood Using a Discontinuous this compound Gradient
This protocol provides a step-by-step guide for the isolation of lymphocytes from peripheral blood mononuclear cells (PBMCs) using a discontinuous this compound gradient.
Materials
-
This compound
-
10x Hanks' Balanced Salt Solution (HBSS) or 1.5 M NaCl
-
1x Hanks' Balanced Salt Solution (HBSS) or 0.15 M NaCl
-
PBMC sample
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure
-
Preparation of Isotonic this compound (100%):
-
Mix 9 parts of this compound with 1 part of 10x HBSS or 1.5 M NaCl to create a stock isotonic this compound (SIP) solution.
-
-
Preparation of this compound Gradients:
-
Prepare different concentrations of this compound (e.g., 70%, 60%, 50%) by diluting the 100% isotonic this compound with 1x HBSS or 0.15 M NaCl.
-
-
Layering the Gradient:
-
Carefully layer the this compound solutions of decreasing density into a centrifuge tube, starting with the highest density at the bottom. For example, in a 15 mL tube, you might layer 3 mL of 70% this compound, followed by 3 mL of 60% this compound, and then 3 mL of 50% this compound.
-
-
Sample Loading:
-
Carefully layer the PBMC suspension on top of the this compound gradient.
-
-
Centrifugation:
-
Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the brake off.
-
-
Cell Collection:
-
After centrifugation, lymphocytes will be concentrated at the interface between the upper two this compound layers.
-
Carefully aspirate and discard the upper layers.
-
Collect the lymphocyte layer using a sterile pipette and transfer it to a new centrifuge tube.
-
-
Washing:
-
Wash the collected lymphocytes by adding an excess of 1x HBSS or 0.15 M NaCl and centrifuging at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the appropriate medium for your downstream application.
-
Safety and Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
